2-bromo-N-methylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVCJQNPXXXZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295217 | |
| Record name | 2-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61436-88-2 | |
| Record name | 2-Bromo-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61436-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-methylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061436882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61436-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-bromo-N-methylbenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound with the chemical formula C₈H₈BrNO.[1] It presents as a white or off-white crystalline solid and serves as a crucial intermediate in organic synthesis.[1] Its bifunctional nature, featuring a reactive bromine atom on the aromatic ring and an N-methylated amide group, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development.
Physicochemical and Spectroscopic Profile
The precise characterization of this compound is fundamental for its application in synthesis and for the validation of experimental outcomes. Its physical properties are summarized below, followed by a detailed analysis of its expected spectroscopic signatures.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | PubChem |
| CAS Number | 61436-88-2 | [1] |
| Appearance | White or off-white crystalline solid | [1] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Spectroscopic Data Analysis (Predicted)
Validation of this compound in a laboratory setting relies on standard spectroscopic techniques. While a comprehensive, officially published dataset is not consolidated in a single source, the following data are predicted based on established principles and analysis of structurally analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons (4H): These will appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm), reflecting the coupling between adjacent protons on the benzene ring.
-
Amide Proton (1H): A broad singlet corresponding to the N-H proton will be visible, typically downfield (around 6.0-6.5 ppm), though its position can be concentration and solvent-dependent.
-
Methyl Protons (3H): The N-methyl group will present as a doublet around 2.9 ppm, coupled to the amide proton.[3]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168 ppm, is characteristic of the amide carbonyl group.[3]
-
Aromatic Carbons (6C): Six distinct signals are expected in the 120-140 ppm range. The carbon atom bonded to the bromine (C-Br) will be identifiable within this region.
-
Methyl Carbon (CH₃): An upfield signal around 27 ppm will correspond to the N-methyl carbon.[3]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ corresponds to the amide N-H bond.[4]
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) are typical for C-H bonds on the benzene ring.[4]
-
C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is the characteristic signal for the amide carbonyl group.[4]
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically around 650 cm⁻¹, indicates the presence of the carbon-bromine bond.[4]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The spectrum will show a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This pattern is the definitive signature of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For C₈H₈BrNO, these peaks would appear at m/z 213 and 215.
-
Synthesis Methodology: A Validated Protocol
The most direct and reliable synthesis of this compound is achieved via the amidation of an activated 2-bromobenzoic acid derivative. The causality behind this two-step approach lies in converting the relatively unreactive carboxylic acid into a highly electrophilic species (an acyl chloride), which readily reacts with the nucleophilic methylamine.
Experimental Protocol: Synthesis from 2-Bromobenzoic Acid
-
Activation of Carboxylic Acid:
-
To a solution of 2-bromobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Rationale: Thionyl chloride is an effective and common reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the workup.[5]
-
Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-bromobenzoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (CH₃NH₂) (2.0 eq, typically as a solution in a solvent like THF or water) and a non-nucleophilic base such as triethylamine (Et₃N) (1.5 eq).
-
Rationale: Methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added to scavenge the HCl generated during the reaction, preventing the protonation of methylamine and driving the reaction to completion.[4]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: General synthetic workflow for this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these reactive sites is paramount for designing efficient synthetic routes to novel compounds.
Key Reactive Sites
-
Aromatic Bromine (C-Br Bond): The bromine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions. This position is the primary handle for introducing molecular diversity.
-
Palladium-Catalyzed Reactions: It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new C-C, C-N, and C-O bonds. This versatility makes it a precursor for a wide range of heterocyclic scaffolds like phenanthridinones and carbazoles.[6]
-
Copper-Catalyzed Reactions: Ullmann-type couplings can be employed to form C-O or C-N bonds, providing an alternative pathway to complex derivatives.[6][7]
-
-
Amide Group (-CONHCH₃):
-
Directing Group: The N-methylamido group is deactivating and meta-directing towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl.[5]
-
Intramolecular Cyclization: The ortho-relationship between the amide and the bromo group is synthetically powerful. Under appropriate conditions (e.g., using a copper catalyst and a suitable amine), the molecule can undergo intramolecular cyclization to form valuable heterocyclic systems like quinazolinones.[7]
-
Reactivity Pathways Diagram
Sources
2-bromo-N-methylbenzamide CAS number 61436-88-2
An In-depth Technical Guide to 2-bromo-N-methylbenzamide (CAS: 61436-88-2): Synthesis, Characterization, and Applications
Introduction
This compound, identified by CAS Number 61436-88-2, is a substituted aromatic amide that serves as a highly versatile intermediate in modern organic synthesis.[1] Its structure, featuring a bromine atom ortho to an N-methylamido group on a benzene ring, provides two distinct and strategically important points for chemical modification. The presence of the bromine atom makes it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, while the amide functionality can direct cyclization events or be further transformed.[2][3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, detail robust synthetic protocols with mechanistic insights, outline methods for its unambiguous characterization, explore its chemical reactivity, and discuss its applications as a precursor to complex heterocyclic scaffolds relevant to the pharmaceutical and materials science industries.[3][4]
Physicochemical & Structural Properties
The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis. It is a white to off-white crystalline solid under ambient conditions, a characteristic that facilitates its isolation and purification.[1] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 61436-88-2 | [5][6] |
| Molecular Formula | C₈H₈BrNO | [1][5][7] |
| Molecular Weight | 214.06 g/mol | [1][5][8] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 143-146 °C | [1] |
| Boiling Point | 319 °C at 760 mmHg | [1] |
| Density | 1.466 g/cm³ | [1] |
| InChIKey | FKVCJQNPXXXZIE-UHFFFAOYSA-N | [5] |
| Storage | Store sealed in a dry place at room temperature | [1][9] |
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of this compound involves the nucleophilic acyl substitution of 2-bromobenzoyl chloride with methylamine. This approach is efficient and leverages readily available starting materials. The causality behind this choice lies in the high reactivity of the acid chloride, which ensures a rapid and often high-yielding reaction with the nucleophilic amine.
Synthetic Workflow
The overall process can be viewed as a two-step sequence starting from 2-bromobenzoic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol provides a self-validating system for the synthesis of this compound. Each step includes checks and expected outcomes to ensure the reaction is proceeding as planned.
Part 1: Formation of 2-Bromobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-bromobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 2.0-3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: Thionyl chloride is an effective and inexpensive chlorinating agent. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active electrophile.
-
-
Execution: Gently heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when the solid benzoic acid has fully dissolved and gas evolution (SO₂ and HCl) has ceased.
-
Validation: The endpoint is visually confirmed by the formation of a clear, homogeneous solution.
-
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobenzoyl chloride (a pale yellow oil or low-melting solid) is often used directly in the next step without further purification.
Part 2: Amidation to form this compound
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve methylamine (as a solution in THF, water, or ethanol, 2.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.[10]
-
Causality: The reaction is performed at 0 °C to control the exothermicity. Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. An excess of methylamine is used to ensure complete consumption of the acid chloride.
-
-
Execution: Slowly add a solution of the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred methylamine solution.[10] Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the acid chloride and the appearance of the product spot.
-
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous magnesium sulfate (MgSO₄).[10] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure this compound as a white solid.[10]
Spectroscopic Characterization and Validation
Unambiguous structural confirmation is critical. While a complete, officially published dataset is not available, the expected spectroscopic data can be reliably predicted based on the known effects of the constituent functional groups and analysis of similar structures.[10]
| Technique | Predicted Data & Interpretation |
| ¹H NMR | Aromatic Protons (4H): Complex multiplet between δ 7.2-7.8 ppm. The proton ortho to the bromine and the proton ortho to the amide will be the most deshielded. NH Proton (1H): A broad singlet typically between δ 6.0-8.5 ppm, which may exchange with D₂O. N-Methyl Protons (3H): A doublet around δ 2.9-3.1 ppm, coupled to the NH proton (J ≈ 5 Hz). This doublet will collapse to a singlet upon D₂O exchange. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 165-168 ppm. Aromatic Carbons (6C): Signals in the δ 120-140 ppm range. The carbon bearing the bromine (C-Br) will appear around δ 120 ppm, while the carbon attached to the amide (C-C=O) will be near δ 135-138 ppm. N-Methyl Carbon (CH₃): Signal around δ 26-27 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300-3350 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption around 1640-1660 cm⁻¹. N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically around 650-700 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion [M]⁺: A peak at m/z 213. [M+2]⁺ Peak: A peak of nearly equal intensity at m/z 215, which is the characteristic isotopic signature of a monobrominated compound. Key Fragments: Loss of Br (m/z 134), formation of the 2-bromobenzoyl cation (m/z 183/185). |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the reactivity of its bromine substituent, which serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds.
Transition-Metal-Catalyzed Cross-Coupling
The C-Br bond is an ideal site for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the 2-position, dramatically increasing molecular complexity. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of compound libraries for screening.[11]
Caption: Key cross-coupling reactions of this compound.
Precursor for Heterocyclic Scaffolds
The ortho-bromo-amide arrangement is a classic precursor for the synthesis of fused heterocyclic systems. For example, intramolecular C-N bond formation, often via Buchwald-Hartwig amination or Ullmann condensation, can lead to the formation of phenanthridinones and other valuable scaffolds found in many biologically active molecules.[3]
Safety and Handling
This compound is an irritant and is harmful if swallowed.[1] Adherence to proper laboratory safety protocols is mandatory.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [9][12] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][12] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][12][13] |
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[14]
-
Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[14]
Conclusion
This compound (CAS 61436-88-2) is a synthetically valuable building block whose utility is rooted in the predictable reactivity of its ortho-bromo-amide functionalization. Its straightforward synthesis and the capacity for the C-Br bond to undergo a multitude of cross-coupling reactions make it an important intermediate for accessing complex molecular architectures. This guide has provided the essential technical framework for its synthesis, characterization, safe handling, and strategic application in research and development, particularly for scientists and professionals in the field of drug discovery.
References
- Benzamide, 2-Bromo-N-Methyl-. (2024, April 9). ChemBK.
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. (n.d.). Cleanchem Laboratories.
- This compound. (n.d.). AOBChem USA.
- Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C. F. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. ResearchGate.
- 2-bromo-N-(2-hydroxy-1,1- dimethylethyl)benzamide - SDS Management Software. (n.d.).
- This compound | 61436-88-2. (n.d.). Angene.
- This compound (C8H8BrNO). (n.d.). PubChemLite.
- Preparation of 2-bromobenzoic acid. (n.d.). PrepChem.com.
- 2-Bromobenzamide | C7H6BrNO | CID 77616. (n.d.). PubChem - NIH.
- Benzamide, 2-bromo-N-methyl-. (n.d.). Cheméo.
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An In-depth Technical Guide to 2-bromo-N-methylbenzamide: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzamide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The core of this document details its physicochemical properties, provides a robust, step-by-step protocol for its synthesis, and offers a thorough analysis of its spectral characteristics for unambiguous identification. Furthermore, this guide explores the burgeoning role of the benzamide scaffold in the design of targeted therapeutics, with a particular focus on its application as a foundational structure for Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the structure-activity relationships of related benzamide derivatives and the potential of this compound as a key precursor for the synthesis of novel bioactive heterocyclic compounds. This document is intended to be a critical resource for researchers and professionals engaged in the discovery and development of innovative therapeutic agents.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, reaction setup, and characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| CAS Number | 61436-88-2 | [1] |
| Melting Point | 143-146 °C | [1][2] |
| Boiling Point | 319 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.466 g/cm³ (Predicted) | [1] |
| Appearance | White or off-white crystalline solid | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly and efficiently achieved through the acylation of methylamine with 2-bromobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acid chloride.
Causality of Experimental Choices
The choice of 2-bromobenzoyl chloride as the starting material is strategic due to the high reactivity of the acyl chloride functional group, which facilitates the reaction with the weakly nucleophilic methylamine. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the methylamine reactant and driving the reaction to completion. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive 2-bromobenzoyl chloride back to 2-bromobenzoic acid.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
2-bromobenzoyl chloride
-
Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
-
Anhydrous dichloromethane (DCM) or a similar inert aprotic solvent
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermic nature of the reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred methylamine solution via a dropping funnel over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic utility in PARP inhibitor synthesis.
Intermediate in the Synthesis of Bioactive Heterocycles
The strategic placement of the bromo and N-methylamido groups in this compound makes it an ideal precursor for the synthesis of a variety of bioactive heterocyclic compounds. The bromo group serves as a handle for intramolecular cyclization reactions or for the introduction of other functionalities that can then participate in ring-forming reactions. Nitrogen-containing heterocycles are prevalent in many FDA-approved drugs and are known to exhibit a wide range of biological activities.
[3]For instance, intramolecular C-N or C-C bond formation reactions can lead to the synthesis of fused ring systems. The amide nitrogen can also participate in cyclization reactions to form various heterocyclic cores. This versatility allows for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs.
Safety and Handling
This compound is an irritant to the eyes and skin and may cause respiratory irritation. I[1]t is harmful if swallowed. T[1]herefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors. I[1]t should be stored in a tightly sealed container in a dry, room-temperature environment.
This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic protocol, make it a readily accessible and valuable intermediate. The analytical techniques detailed in this guide provide a robust framework for its quality control and characterization. The strategic positioning of its functional groups opens up a plethora of possibilities for its use as a scaffold in the synthesis of complex molecules, most notably as a precursor for the development of novel PARP inhibitors and other bioactive heterocyclic compounds. This in-depth technical guide serves as a foundational resource to facilitate further research and innovation in the application of this compound in medicinal chemistry and drug discovery.
References
- Benzamide, 2-Bromo-N-Methyl- - ChemBK. Available at: [https://www.chembk.com/en/chem/Benzamide, 2-Bromo-N-methyl-]([Link], 2-Bromo-N-methyl-)
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - NIH.
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of 2-bromo-N-methylbenzamide
An in-depth technical guide to the structure elucidation of 2-bromo-N-methylbenzamide is detailed below.
This guide provides a comprehensive, technically detailed approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, emphasizing the integration of modern analytical techniques with foundational chemical principles. The narrative moves beyond simple procedural descriptions to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
Foundational Strategy: Orthogonal Verification
The cornerstone of definitive structure elucidation is the principle of orthogonal verification. This involves the use of multiple, independent analytical techniques that measure different physical properties of the molecule. For this compound, our strategy will rely on a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a high-confidence confirmation.
Caption: Orthogonal workflow for structural elucidation.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry is the initial and most critical step, as it provides the molecular weight and, with high-resolution instruments, the elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ adduct.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
System Suitability: Prior to analysis, calibrate the instrument using a known standard (e.g., caffeine) to ensure mass accuracy is within 3 ppm.
Data Interpretation and Validation
The key to confirming the presence of bromine is the characteristic isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two major peaks of nearly equal intensity separated by 2 m/z units.
| Parameter | Expected Value | Observed Value | Interpretation |
| Molecular Formula | C₈H₈BrNO | C₈H₈BrNO | Confirmed |
| [M+H]⁺ (with ⁷⁹Br) | 213.9862 m/z | 213.9865 m/z | High mass accuracy |
| [M+H]⁺ (with ⁸¹Br) | 215.9842 m/z | 215.9844 m/z | High mass accuracy |
| Isotopic Ratio | ~1:1 | 1:0.98 | Confirms presence of one bromine atom |
This unmistakable isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule, a foundational piece of data that all subsequent analyses must align with.
Infrared Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and reliable method for identifying key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Background Scan: Acquire a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Spectral Interpretation
The IR spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the key absorptions are:
-
~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak indicative of the secondary amide N-H bond.
-
~1640 cm⁻¹ (C=O stretch, Amide I): A strong, sharp absorption characteristic of the amide carbonyl group.
-
~1540 cm⁻¹ (N-H bend, Amide II): A significant peak resulting from the coupling of the N-H bending and C-N stretching vibrations.
-
~750 cm⁻¹ (C-Br stretch): A peak in the fingerprint region, which, while not definitive on its own, is consistent with the presence of a carbon-bromine bond.
The presence of the strong Amide I and Amide II bands, along with the N-H stretch, provides conclusive evidence of the N-methylbenzamide core structure.
Caption: Key IR absorption bands for this compound.
NMR Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and arrangement of atoms in a molecule. We will use both ¹H and ¹³C NMR, supplemented by 2D techniques if necessary.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Set a spectral width of ~12 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
Set a spectral width of ~220 ppm.
-
-
Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Data Interpretation: Confirming the 2-Bromo Position
The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and coupling patterns (multiplicity).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (4H) | 7.2 - 7.8 | Multiplet | 4H | Protons on the benzene ring. |
| N-H (1H) | ~6.3 | Broad Singlet | 1H | Exchangeable amide proton. |
| N-CH₃ (3H) | ~3.0 | Doublet | 3H | Methyl group coupled to the N-H proton. |
The key to confirming the "2-bromo" (ortho) substitution lies in a detailed analysis of the aromatic region's coupling patterns. The bromine atom's electron-withdrawing and anisotropic effects will cause the adjacent protons to have distinct chemical shifts. We expect to see a complex multiplet pattern for the four aromatic protons, which can be resolved using a higher field instrument or 2D NMR. The doublet observed for the N-CH₃ group is due to coupling with the N-H proton (³J_HH ≈ 5 Hz).
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | ~168 | Characteristic chemical shift for an amide carbonyl. |
| Aromatic (6C) | 120 - 140 | Six distinct signals expected for the substituted benzene ring. |
| C-Br | ~120 | The carbon directly attached to bromine is shielded. |
| N-CH₃ | ~27 | Typical shift for a methyl group attached to nitrogen. |
The presence of eight distinct carbon signals (six aromatic, one carbonyl, and one methyl) is fully consistent with the proposed structure.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of this compound is confirmed with high confidence through the congruent data from orthogonal analytical techniques. Mass spectrometry establishes the correct molecular formula and the presence of bromine. IR spectroscopy confirms the presence of the key amide functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of atomic connectivity, confirming the N-methylbenzamide framework and the specific 2-bromo substitution pattern on the aromatic ring. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity in structure confirmation.
References
- Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link]
- Title: Introduction to Spectroscopy Source: D.L. Pavia, G.M. Lampman, G.S. Kriz, J.R. Vyvyan URL:[Link]
- Title: Spectrometric Identification of Organic Compounds Source: R.M. Silverstein, F.X. Webster, D.J. Kiemle, D.L. Bryce URL:[Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-methylbenzamide
This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzamide, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physical data, outlines field-proven analytical methodologies, and contextualizes the compound's utility in modern organic synthesis.
Core Physicochemical & Structural Properties
This compound (CAS No. 61436-88-2) is a substituted aromatic amide that serves as a versatile building block.[1] Its structure, featuring a bromine atom ortho to an N-methylcarboxamide group on a benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses. The compound typically presents as a white to off-white crystalline solid, indicative of a stable lattice structure at ambient conditions.[2]
The key physicochemical properties are summarized below, providing a foundational dataset for experimental design and process development.
| Property | Value | Source |
| CAS Number | 61436-88-2 | [2] |
| Molecular Formula | C₈H₈BrNO | [2] |
| Molecular Weight | 214.06 g/mol | [2][3] |
| Appearance | White or off-white crystalline solid | [2] |
| Melting Point | 143-146 °C | [2] |
| Boiling Point | 319 °C at 760 mmHg | [2] |
| Density | 1.466 g/cm³ | [2] |
| Vapor Pressure | 0.000349 mmHg at 25 °C | [2] |
| LogP (Octanol/Water) | 2.384 | [3] |
| Log of Water Solubility | -2.52 (in mol/L) | [3] |
The moderately high melting point suggests significant intermolecular forces within the crystal lattice. The calculated LogP value of 2.384 indicates a lipophilic nature, predicting poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols, which is a critical consideration for reaction setup and purification.[3]
Synthesis and Purification Workflow
The reliable synthesis of this compound is fundamental to its use. The most common and robust laboratory-scale preparation involves the acylation of methylamine with 2-bromobenzoyl chloride. This method is favored due to the high reactivity of the acid chloride, which ensures efficient conversion under mild conditions, and the ready availability of the starting materials.
Experimental Protocol: Synthesis via Acylation
This protocol describes a standard procedure for synthesizing this compound.
Materials:
-
2-bromobenzoyl chloride
-
Methylamine (e.g., 40% solution in water or 2M in THF)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of methylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Reaction: Add the methylamine solution dropwise to the stirred 2-bromobenzoyl chloride solution at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Quenching & Workup: Upon completion, dilute the mixture with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure this compound.[4]
Analytical Characterization and Structural Elucidation
Unambiguous characterization of the synthesized compound is critical for ensuring its purity and confirming its identity. A multi-technique approach, combining NMR, MS, and FT-IR, provides a self-validating system where each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons, which will appear as a complex multiplet pattern between ~7.2 and 7.8 ppm. The N-methyl group protons will appear as a doublet around ~2.9 ppm, coupled to the amide proton. The amide (N-H) proton will appear as a broad quartet or singlet (depending on solvent and concentration) further downfield.[5]
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon (C=O) is the most deshielded, appearing around 167-169 ppm. The aromatic carbons will resonate in the ~120-140 ppm region, with the carbon attached to the bromine (C-Br) appearing around 120 ppm. The N-methyl carbon will be the most upfield signal, typically around 27 ppm.[5]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[6]
-
Spectral Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to assign signals to specific protons and confirm connectivity. Assign the signals in the ¹³C NMR spectrum to their respective carbon atoms.[6]
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental formula. For this compound, it provides a distinctive signature due to the natural isotopic abundance of bromine.
Expected Spectral Features:
-
Molecular Ion Peak: The mass spectrum will exhibit a characteristic pair of molecular ion peaks: [M]⁺ at m/z 213 and [M+2]⁺ at m/z 215. The near 1:1 intensity ratio of these peaks is a definitive indicator of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4]
-
Fragmentation: Common fragmentation patterns may include the loss of the methylamino group or the bromine atom, providing further structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic Absorptions:
-
~3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~1650 cm⁻¹: Strong C=O (Amide I band) stretching vibration.
-
~1540 cm⁻¹: N-H bending (Amide II band) vibration.
-
~650 cm⁻¹: C-Br stretching vibration.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[2]
-
Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation upon inhalation of dust.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid powder outside of a fume hood, a dust mask or respirator may be necessary.[2][7]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Avoid contact with skin, eyes, and clothing.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[2]
Conclusion
This compound is a well-characterized crystalline solid with a defined set of physical properties that make it a valuable intermediate in organic synthesis. Its preparation is straightforward, and its structure can be unambiguously confirmed through a standard suite of analytical techniques. The data and protocols presented in this guide offer a robust framework for researchers to confidently synthesize, purify, and utilize this compound in the development of novel pharmaceuticals, dyes, and other advanced materials.[2]
References
- Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties.
- ChemBK. (2024, April 9). Benzamide, 2-Bromo-N-Methyl-.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- SDS Manager. (2022, June 11). 2-bromo-N-(2-hydroxy-1,1- dimethylethyl)benzamide - SDS.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine.
- PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide.
- IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- The Royal Society of Chemistry. (2021). Supporting Information.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Methylbenzamide.
- PubChem. (n.d.). 4-Bromo-N-methylbenzamide.
- PubChem. (n.d.). 2-Bromobenzamide.
- Cheméo. (n.d.). Benzamide, 2-bromo-N-methyl-.
Sources
A Technical Guide to the Solubility of 2-Bromo-N-methylbenzamide in Organic Solvents: From Theoretical Prediction to Experimental Determination
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Bromo-N-methylbenzamide is a substituted benzamide derivative that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive framework for assessing the solubility of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the underlying chemical principles governing its solubility, predictive analysis based on its physicochemical properties, and detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended to equip researchers, chemists, and formulation scientists with the necessary tools to generate reliable and accurate solubility data, ensuring process optimization and reproducibility.
Part 1: Physicochemical Profile and Predicted Solubility
A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. The key to predicting solubility lies in understanding the interplay of intermolecular forces between the solute (this compound) and the solvent.
1.1. Core Physicochemical Properties
The structure of this compound features a polar amide group, a semi-polar brominated aromatic ring, and a small, non-polar N-methyl group. These features dictate its interactions with different solvent environments.
The relatively high melting point suggests strong intermolecular forces in the solid crystal lattice, primarily hydrogen bonding between the amide N-H and C=O groups of adjacent molecules, as well as dipole-dipole interactions. A solvent must be capable of overcoming this lattice energy to dissolve the compound.
1.2. Theoretical Solubility Profile based on "Like Dissolves Like"
The principle of "like dissolves like" posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3] We can classify common organic solvents and predict the solubility of this compound accordingly.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar amide group of this compound, breaking the solute-solute hydrogen bonds and forming new, stable solute-solvent hydrogen bonds. Predicted Solubility: High.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have significant dipole moments but lack an O-H or N-H bond, meaning they can only act as hydrogen bond acceptors (at the oxygen atom).[4] They will strongly interact with the amide N-H proton and the dipole of the C=O bond. Predicted Solubility: Moderate to High.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They will be unable to disrupt the strong hydrogen bonding and dipole interactions of the this compound crystal lattice. The brominated benzene ring may offer some slight affinity for toluene through pi-stacking, but this is unlikely to be sufficient for significant dissolution. Predicted Solubility: Low to Insoluble.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane is a poor hydrogen bond acceptor, while chloroform is a weak hydrogen bond donor. They may offer some limited solvating power but are unlikely to be as effective as more polar options. Predicted Solubility: Low to Moderate.
Part 2: Experimental Determination of Solubility
Where published data is unavailable, a systematic experimental approach is necessary. This process is divided into a rapid qualitative screening followed by a rigorous quantitative determination for solvents of interest.
2.1. Mandatory Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. While specific data for this compound is sparse, related compounds are listed as potential irritants.[1][5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or solvent vapors.[1]
-
Handling: Avoid creating dust when handling the solid compound. Do not mix with strong oxidizers.[1]
2.2. Protocol 1: Qualitative Solubility Screening
This rapid assessment provides a preliminary classification of solubility, allowing for the efficient selection of candidate solvents for quantitative analysis.[6]
Methodology:
-
Preparation: Label a series of 13x100 mm test tubes or 2 mL glass vials, one for each solvent to be tested (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Solute Addition: Add approximately 20-25 mg of this compound to each tube.
-
Solvent Addition: Add 1.0 mL of the corresponding solvent to each tube in portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.
-
Observation: After the final addition and mixing, allow the samples to stand for 5 minutes and visually inspect for any undissolved solid against a dark background.
-
Classification: Record the results in a table, classifying the solubility as follows:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The solid appears largely undissolved.
-
Table 1: Example Data Table for Qualitative Solubility
| Solvent | Classification (Soluble/Partially Soluble/Insoluble) | Observations |
|---|---|---|
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Dichloromethane | ||
| Ethyl Acetate | ||
| Toluene |
| Hexane | | |
2.3. Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.[7][8] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution:
-
To a series of 10 mL glass vials with PTFE-lined screw caps, add an excess amount of this compound (e.g., ~100 mg, or enough to ensure undissolved solid will remain).
-
Record the exact weight of the compound added if performing a mass-balance check.
-
Add a precise volume of the selected solvent (e.g., 5.0 mL) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator within a constant-temperature incubator (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the sealed vials at a moderate speed (e.g., 3000 rpm for 15 minutes) in a temperature-controlled centrifuge.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette fitted with a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility). This step is critical to remove any suspended microparticles.
-
Immediately dilute the filtered aliquot with a known volume of a suitable solvent (often the mobile phase for the analytical method) to bring the concentration into the linear range of the analytical instrument. Perform a large, accurate dilution (e.g., 100 µL of supernatant into 9.9 mL of diluent for a 1:100 dilution).
-
Diagram 1: Workflow for Quantitative Solubility Determination A visual representation of the isothermal shake-flask method.
Caption: Isothermal Shake-Flask Method Workflow.
2.4. Protocol 3: Analytical Quantification by RP-HPLC-UV
A validated analytical method is required to accurately measure the concentration of the dissolved compound in the prepared samples. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a robust and widely available technique suitable for this purpose.[9]
Methodology:
-
Instrument and Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time (e.g., 3-7 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λ-max), likely in the 220-280 nm range.
-
Injection Volume: 10 µL
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in the mobile phase.
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected concentration of the diluted samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Analysis:
-
Inject the calibration standards in triplicate to establish the linearity of the detector response.
-
Inject the prepared (and diluted) samples from the solubility experiment.
-
-
Calculation:
-
Plot a calibration curve of the average peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.999.[9]
-
Use the equation to calculate the concentration of the diluted samples from their measured peak areas.
-
Multiply the result by the dilution factor to determine the final solubility in the original solvent. Report the result in appropriate units (e.g., mg/mL or mol/L).
-
Diagram 2: Data Generation and Calculation Pathway A logical diagram showing the flow from experiment to final solubility value.
Caption: From HPLC Data to Final Solubility Value.
Part 3: Data Interpretation and Application
The resulting quantitative solubility data is crucial for several aspects of drug development and chemical synthesis:
-
Process Chemistry: Selecting an appropriate solvent for a chemical reaction requires the reactants to be sufficiently soluble under the reaction conditions.
-
Purification: Solubility data is essential for developing crystallization procedures. A good crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure material upon cooling.
-
Formulation Development: For pharmaceutical applications, especially for oral dosage forms, the aqueous solubility is a key determinant of bioavailability.[10] Solubility in organic co-solvents is critical for developing liquid formulations, such as injectables or oral solutions.
By systematically applying the theoretical and experimental frameworks outlined in this guide, researchers can confidently determine the solubility of this compound in any organic solvent, providing the foundational data needed for successful process development and scientific innovation.
References
- ChemBK. (n.d.). Benzamide, 2-Bromo-N-Methyl-.
- University of Colorado, Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Department of Chemistry and Biochemistry.
- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
- Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2-Bromo-4-fluoro-N-methylbenzamide.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Quora. (2017, June 24). How to determine the solubility of organic compounds.
- Sigma-Aldrich Inc. (n.d.). 2-bromo-N-(2-hydroxy-1,1- dimethylethyl)benzamide - SDS.
- PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide.
- Sigma-Aldrich. (2025, November 6).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Biosynth. (2022, May 5). Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide.
- ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
- Fisher Scientific. (2024, March 29).
- University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- BenchChem. (2025). Application Note: Determination of the Solubility of 2-bromo-N-phenethylbenzenesulfonamide in Organic Solvents.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.
- PubChemLite. (2025). This compound (C8H8BrNO). Université du Luxembourg.
- ChemicalBook. (n.d.). 2,4,6-tribromo-N-methylbenzamide CAS#: 2277480-03-0.
- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
- ResearchGate. (n.d.). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl Orange.
- Oriental Journal of Chemistry. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study.
- PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- BenchChem. (2025). An In-Depth Technical Guide on the Solubility of 2-Bromoethylamine Hydrobromide in Organic Solvents.
- BLDpharm. (n.d.). 2-Bromo-N,N-diisopropyl-4-methylbenzamide.
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2-bromo-N-methylbenzamide ¹H NMR spectrum analysis
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-bromo-N-methylbenzamide
Abstract
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers and professionals in drug development and chemical sciences, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹H NMR spectrum of this compound. The guide covers the molecular structure, prediction of proton signals, a detailed experimental protocol for sample preparation, and an in-depth interpretation of chemical shifts, coupling constants, and multiplicities. Advanced concepts, such as the potential for rotational isomerism due to the ortho-substituent, are also discussed to provide a complete analytical perspective.
Introduction: The Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the structure of organic molecules.[1] Among NMR techniques, ¹H NMR is particularly informative because it probes the chemical environment of hydrogen atoms, which are ubiquitous in organic compounds. A ¹H NMR spectrum provides four fundamental types of information: chemical shift (δ), signal integration, signal multiplicity (splitting), and coupling constants (J), which together allow for the detailed mapping of a molecule's proton framework.[2][3] This guide applies these principles to elucidate the structure of this compound.
The Analyte: this compound
This compound (C₈H₈BrNO) is a substituted aromatic amide.[4][5] Understanding its structure is paramount to predicting and interpreting its ¹H NMR spectrum. The molecule consists of a benzene ring substituted with a bromine atom and an N-methylcarboxamide group at positions 1 and 2, respectively. This substitution pattern renders all four protons on the aromatic ring chemically non-equivalent. Additionally, the amide functionality contributes an N-H proton and an N-methyl group, each with a distinct chemical environment.
The key proton environments to be analyzed are:
-
Four aromatic protons (H-3, H-4, H-5, H-6).
-
One amide proton (N-H).
-
Three methyl protons (N-CH₃).
Figure 1: Molecular structure of this compound with proton numbering.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution spectrum is foundational to accurate analysis. The following protocol outlines field-proven steps for sample preparation.
3.1 Materials and Reagents
-
Analyte: this compound (5-25 mg).[6]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly useful for enhancing the observation of exchangeable protons like N-H.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent (0 ppm reference).[1][7]
-
NMR Tube: 5 mm diameter, clean, and dry.[8]
-
Glassware: Clean, dry Pasteur pipette and a vial.
-
Filtration: A small plug of glass wool in the pipette.
3.2 Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8] Gently swirl to ensure the compound is fully dissolved. The solution must be homogeneous.[6]
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.
-
Transfer: Filter the solution through the glass wool directly into the NMR tube. This step is critical to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.
-
Volume Check: Ensure the sample height in the NMR tube is sufficient for the spectrometer, typically around 4-5 cm.[6][8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer and proceed with instrument-specific procedures for locking, shimming, and acquiring the ¹H NMR spectrum.
Figure 2: Standard experimental workflow for ¹H NMR analysis.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is predicted to show signals in three main regions: aromatic, amide, and alkyl.
4.1 Aromatic Region (δ ≈ 7.2-7.8 ppm) The four protons on the benzene ring are all chemically distinct and will couple with each other. Their chemical shifts are influenced by the electron-withdrawing effects of both the bromine atom and the amide group.
-
H-6: This proton is ortho to the amide group and meta to the bromine. It is expected to be the most deshielded aromatic proton due to the anisotropy of the carbonyl group, appearing furthest downfield. It will be split by H-5 (ortho coupling) and H-4 (meta coupling), likely appearing as a doublet of doublets (dd) .
-
H-3: This proton is ortho to the bromine atom. The bromine's inductive effect will deshield it. It will be split by H-4 (ortho coupling) and H-5 (meta coupling), also appearing as a doublet of doublets (dd) .
-
H-4 and H-5: These protons are in the middle of the aromatic region. They will both be split by their ortho and meta neighbors, resulting in complex multiplets, often described as a triplet of doublets (td) or simply a multiplet (m) .
Coupling Constants (J):
-
Para coupling (⁵J): Typically <1 Hz and often not resolved.
4.2 Amide Proton (N-H) (δ ≈ 6.5-8.5 ppm, broad) The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[2] In CDCl₃, it often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange.[12] However, it should couple to the N-methyl protons. If the exchange rate is slow, the signal might appear as a broad quartet due to coupling with the three methyl protons.
4.3 N-Methyl Protons (N-CH₃) (δ ≈ 2.9-3.1 ppm) The methyl protons are attached to a nitrogen atom, which is adjacent to a carbonyl group. This environment deshields them significantly compared to a simple alkyl group. Based on the spectrum of N-methylbenzamide (δ ≈ 2.95 ppm), a similar shift is expected.[13] These three equivalent protons will be split by the single N-H proton, resulting in a doublet (d) with a coupling constant (³J(H-N-C-H)) of approximately 5 Hz.
Advanced Spectroscopic Phenomena: Rotational Isomers
A key feature in the spectra of many ortho-substituted benzamides is the presence of rotational isomers, or rotamers, arising from hindered rotation around the amide (Aryl-C=O) and C-N bonds. The bulky bromine atom at the ortho position can sterically hinder free rotation, creating a significant energy barrier.
At room temperature, this restricted rotation can be slow on the NMR timescale, leading to:
-
Signal Broadening: The N-methyl and N-H signals may appear significantly broadened.
-
Signal Duplication: In cases of very slow rotation, two distinct sets of signals may be observed for the amide and methyl protons, corresponding to the two stable rotameric conformations.
Variable temperature (VT) NMR experiments can be used to probe this phenomenon. As the temperature is increased, the rate of rotation increases, which can cause the broadened signals to sharpen or the distinct rotamer signals to coalesce into a single, averaged signal. This potential complexity is a hallmark of an expert analysis and should be considered if the room temperature spectrum shows unusually broad features.
Summary of Predicted Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Aromatic (H-6) | ~7.7 - 7.8 | dd | 1H | ³J ≈ 7-9, ⁴J ≈ 1-3 |
| Aromatic (H-3, H-4, H-5) | ~7.2 - 7.6 | m | 3H | Complex ortho/meta couplings |
| Amide (N-H) | ~6.5 - 8.5 | br s or br q | 1H | ³J(H-N-C-H) ≈ 5 (if resolved) |
| N-Methyl (N-CH₃) | ~2.9 - 3.1 | d | 3H | ³J(H-N-C-H) ≈ 5 |
Conclusion
The ¹H NMR spectrum of this compound offers a rich dataset for structural confirmation. A detailed analysis of the aromatic region reveals a complex pattern of four distinct, coupled protons. The amide and methyl signals provide direct evidence for the N-methylcarboxamide moiety, with their multiplicity confirming the N-H to N-CH₃ connectivity. Furthermore, an advanced understanding of the molecule suggests the potential for observing dynamic effects like hindered rotation, which can be confirmed with further experiments. This guide provides the foundational knowledge and practical protocol necessary for researchers to confidently acquire and interpret this spectrum, ensuring high scientific integrity in their structural elucidation efforts.
References
- NMR Sample Prepar
- Nanalysis. (2024-02-29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- MIT OpenCourseWare. 8.
- NMR Spectroscopy.
- Humboldt-Universität zu Berlin.
- ACD/Labs. (2025-08-21). 1H–1H Coupling in Proton NMR. [Link]
- Iowa State University. NMR Coupling Constants. [Link]
- Singh, I. et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
- Chemistry LibreTexts. (2014-08-21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- H NMR Spectroscopy. [Link]
- PubChemLite. This compound (C8H8BrNO). [Link]
- PubChem. This compound. [Link]
- ResearchGate. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]
- Short Summary of 1H-NMR Interpret
- Chemistry LibreTexts. (2021-12-15). 6.
- ACD/Labs. (2021-12-02). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-bromo-N-methylbenzamide. As a crucial analytical technique in organic chemistry, ¹³C NMR spectroscopy offers a profound insight into the molecular structure of this compound, revealing the electronic environment of each carbon atom. This information is invaluable for chemists engaged in synthesis, quality control, and the development of novel therapeutics, where unambiguous structural confirmation is paramount.
The Significance of this compound and its Spectroscopic Analysis
This compound is a substituted aromatic amide, a structural motif frequently encountered in medicinal chemistry and materials science. The presence of the bromine atom and the N-methylamide group on the benzene ring introduces distinct electronic and steric effects that are of great interest in drug design and synthesis. Accurate characterization of this molecule is the foundation for understanding its reactivity, and potential biological activity. ¹³C NMR spectroscopy serves as a primary tool for this purpose, providing a unique fingerprint of the carbon skeleton.
Predicted ¹³C NMR Spectral Data for this compound
While a publicly available, fully assigned experimental ¹³C NMR spectrum for this compound is not readily found in the literature, a reliable prediction can be made based on the known spectral data of analogous compounds and established substituent chemical shift (SCS) effects. The following table presents the predicted chemical shifts for this compound, with assignments based on a systematic analysis of related structures and theoretical principles.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~167 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom. Its chemical shift is expected to be in the typical range for amide carbonyls. |
| C2 (C-Br) | ~120 | The carbon atom directly attached to the electronegative bromine atom (ipso-carbon) experiences a moderate deshielding effect. |
| C1 | ~138 | The quaternary carbon to which the amide group is attached is deshielded due to the electron-withdrawing nature of the carbonyl group. |
| C6 | ~133 | The ortho-carbon to the bromine and meta to the amide group is deshielded due to the inductive effect of the bromine. |
| C4 | ~132 | The para-carbon to the bromine is expected to be deshielded. |
| C5 | ~128 | The meta-carbon to the bromine is least affected by the halogen's electronic effects. |
| C3 | ~127 | The ortho-carbon to the amide group is influenced by its electronic effects. |
| N-CH₃ | ~27 | The methyl carbon attached to the nitrogen atom appears in the aliphatic region, with a chemical shift typical for N-methyl groups in amides. |
Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and the specific spectrometer conditions used.
Causality Behind Peak Assignments: A Deeper Dive
The prediction of the ¹³C NMR spectrum of this compound is grounded in fundamental principles of NMR spectroscopy and empirical data from related molecules.
-
Electronegativity and Inductive Effects: The electronegativity of the substituents on the benzene ring plays a major role in determining the chemical shifts of the aromatic carbons. The bromine atom and the N-methylamide group are both electron-withdrawing, leading to a general deshielding of the ring carbons compared to unsubstituted benzene.
-
Substituent Chemical Shift (SCS) Effects: The effect of a substituent on the chemical shifts of the aromatic carbons is well-documented. For a bromine substituent, the ipso-carbon (C-Br) is shielded, while the ortho and para carbons are deshielded. The meta-carbon is least affected. The N-methylcarboxamide group is a meta-directing deactivator, and its SCS effects are also well-characterized.
-
Comparison with Analogous Compounds: The predicted chemical shifts are further refined by comparing them with the experimental data of similar compounds. For instance, the ¹³C NMR spectrum of 4-bromo-N-methylbenzamide shows the carbonyl carbon at approximately 167.3 ppm and the N-methyl carbon at 26.9 ppm.[1] These values provide a solid baseline for the corresponding carbons in the 2-bromo isomer.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the acquired data.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Concentration: Prepare a solution of this compound with a concentration of approximately 10-20 mg/mL.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
Step 2: NMR Spectrometer Setup
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Probe Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure optimal signal detection.
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp NMR signals.
Step 3: Data Acquisition
-
Experiment: A standard proton-decoupled ¹³C NMR experiment is typically sufficient. This involves irradiating the protons to remove ¹H-¹³C coupling, resulting in a spectrum with single lines for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is generally used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is a good starting point.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is typically adequate.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is usually required to achieve a good signal-to-noise ratio.
-
Step 4: Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
Visualization of Molecular Structure and Key Correlations
The following diagram illustrates the structure of this compound and highlights the key carbon environments that give rise to the distinct signals in the ¹³C NMR spectrum.
Caption: Molecular structure of this compound with key carbon atoms labeled.
Conclusion: The Indispensable Role of ¹³C NMR
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Supporting Information for a publication by The Royal Society of Chemistry. (URL not provided in the search results, but the data for 4-Bromo-N-methylbenzamide is cited as: ¹³C NMR (75 MHz, CDCl₃): δ 167.3, 133.4, 131.8, 128.5, 126.1, 26.9.)
- Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin.
- Spectral Data Base for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and progress. Molecules such as 2-bromo-N-methylbenzamide, a halogenated aromatic amide, are representative of the chemical scaffolds frequently encountered in medicinal chemistry. Their journey from synthesis to potential therapeutic application is critically dependent on rigorous analytical characterization. Mass spectrometry (MS) stands as a cornerstone of this process, offering unparalleled sensitivity and structural insight. This guide provides a deep dive into the mass spectrometric behavior of this compound, blending theoretical principles with practical, field-proven methodologies. It is designed to equip the researcher with the necessary framework to not only acquire high-quality mass spectra but also to interpret the resulting data with confidence and precision.
Understanding the Molecule: this compound at a Glance
Before delving into its mass spectrometric analysis, a foundational understanding of the target molecule is paramount. This compound possesses a molecular formula of C8H8BrNO and a monoisotopic mass of approximately 212.98 Da.[1] Its structure is characterized by a benzene ring substituted with a bromine atom and an N-methylcarboxamide group. The presence of the bromine atom is a key feature, as its isotopic signature (79Br and 81Br in a roughly 1:1 ratio) will be a powerful diagnostic tool in the interpretation of the mass spectrum.[2] The amide linkage and the N-methyl group also present predictable sites of fragmentation.
Molecular Structure:
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is a critical experimental decision that dictates the nature of the resulting mass spectrum. For a molecule like this compound, both "hard" and "soft" ionization methods offer complementary information.
Electron Ionization (EI): Unveiling the Fragmentation Fingerprint
Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[3] This "hard" ionization is invaluable for structural elucidation as the fragmentation pattern serves as a unique molecular fingerprint.[4]
Principle of Operation: In the EI source, the gaseous analyte is bombarded with a high-energy electron beam (typically 70 eV).[5] This interaction ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+).[3] The excess energy deposited during ionization causes the molecular ion to undergo a series of bond cleavages and rearrangements, generating a cascade of fragment ions.[6]
Electrospray Ionization (ESI): A Gentler Approach for the Molecular Ion
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[7] This is particularly useful for confirming the molecular weight of the compound.
Principle of Operation: A solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[7]
Predicted Fragmentation Pathways of this compound under Electron Ionization
The interpretation of an EI mass spectrum is a deductive process of piecing together the observed fragment ions to reconstruct the original molecular structure. Based on the known fragmentation patterns of related compounds and general principles of mass spectrometry, we can predict the major fragmentation pathways for this compound.
A key characteristic to look for is the isotopic pattern of bromine. Any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (corresponding to 79Br and 81Br).[8]
Proposed Fragmentation Scheme:
Caption: Predicted EI fragmentation of this compound.
Key Predicted Fragment Ions:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula | Notes |
| 213/215 | Molecular Ion | [C8H8BrNO]•+ | The presence of this pair of peaks confirms the molecular weight and the presence of one bromine atom. |
| 183/185 | Bromobenzoyl cation | [C7H4BrO]+ | A very common and stable fragment resulting from the cleavage of the amide C-N bond.[9] This is often the base peak. |
| 155/157 | Bromophenyl cation | [C6H4Br]+ | Formed by the loss of carbon monoxide (CO) from the bromobenzoyl cation. |
| 134 | N-methylbenzamide radical cation | [C8H9NO]•+ | Loss of the bromine radical. |
| 105 | Benzoyl cation | [C7H5O]+ | While less likely than cleavage at the amide bond, loss of the bromine and subsequent rearrangement could lead to this fragment. |
| 76 | Benzyne radical cation | [C6H4]•+ | Loss of Br and CO from the bromobenzoyl cation. |
Experimental Protocols: A Practical Workflow
The following section outlines a step-by-step methodology for the mass spectrometric analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality data.
-
For EI-MS (typically via GC-MS):
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.[10]
-
Ensure the final concentration is suitable for the instrument's sensitivity (typically in the low µg/mL range).
-
If not using a GC inlet, a direct insertion probe can be used for solid samples.
-
-
For ESI-MS (typically via LC-MS):
-
Prepare a stock solution of this compound in a solvent compatible with reversed-phase liquid chromatography, such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration in the low ng/mL to low µg/mL range.[11] Formic acid is often added to promote protonation in positive ion mode.[12]
-
Instrumentation and Data Acquisition
Workflow for Mass Spectrometric Analysis:
Caption: General workflow for MS analysis.
Typical GC-MS (EI) Parameters:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Oven Program | Start at 100 °C, ramp to 280 °C | To ensure good separation from any impurities. |
| Ion Source | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[5] |
| Mass Range | 40-300 amu | To cover the expected range of the molecular ion and fragments. |
Typical LC-MS (ESI) Parameters:
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale LC. |
| Ion Source | Electrospray Ionization (ESI) | For soft ionization to observe the molecular ion. |
| Ionization Mode | Positive | Amides readily protonate to form [M+H]+. |
| Capillary Voltage | 3-5 kV | To generate a stable electrospray. |
| Drying Gas Temp. | 250-350 °C | To aid in desolvation of the droplets. |
| Mass Range | 100-400 amu | To observe the protonated molecule and any adducts. |
Data Interpretation: A Self-Validating System
The trustworthiness of your analysis hinges on a systematic and self-validating approach to data interpretation.
-
Examine the ESI Spectrum First:
-
Look for the [M+H]+ ion at m/z 214 and 216. The presence of this isotopic doublet is strong evidence for the molecular weight and the presence of bromine.
-
Check for other adducts, such as the sodium adduct [M+Na]+ at m/z 236 and 238.
-
-
Analyze the EI Spectrum:
-
Identify the molecular ion peak (M•+) at m/z 213 and 215. Its presence, even at low abundance, is a key piece of information.
-
Look for the characteristic isotopic pattern of bromine in the major fragment ions.
-
Propose structures for the major fragment ions and ensure they are consistent with the structure of this compound. For example, the presence of the m/z 183/185 fragment strongly suggests a bromobenzoyl substructure.
-
Compare the observed spectrum with library spectra of similar compounds if available. The NIST Mass Spectral Library is an excellent resource for this.[13]
-
-
Cross-Validation:
-
The molecular weight confirmed by ESI-MS must be consistent with the molecular ion observed in the EI-MS.
-
The fragmentation pattern from EI-MS must be chemically plausible and account for all the structural features of the molecule.
-
Conclusion: From Spectrum to Structure
References
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A Comprehensive Technical Guide to the Safe Handling of 2-bromo-N-methylbenzamide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-bromo-N-methylbenzamide. As specific toxicological data for this compound is limited, this guide synthesizes information from safety data sheets of structurally similar benzamide derivatives to establish a robust and conservative safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Compound Identification and Hazard Assessment
The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3] These effects are common among halogenated aromatic compounds and benzamide derivatives.
Assumed GHS Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[4] |
| Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[4] |
Risk Management: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential, beginning with engineering controls and supplemented by rigorous adherence to PPE protocols.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control as it prevents the inhalation of airborne particles or vapors, directly addressing the respiratory irritation hazard.[6] The fume hood also provides a contained space to manage spills effectively.
Mandatory Personal Protective Equipment (PPE)
A risk assessment mandates the use of comprehensive PPE to prevent dermal and ocular exposure.[7] Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.
-
Eye and Face Protection : Tightly fitting safety goggles with side-shields, conforming to NIOSH or EN 166 standards, are required at all times.[5][8] The serious eye irritation hazard necessitates this level of protection against splashes or airborne dust. For procedures with a higher risk of splashing, such as transfers of large solution volumes, a face shield should be worn in addition to safety goggles.[9]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves must be worn. Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected for tears or holes before each use. The "double-gloving" technique is recommended for extended procedures. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Protective Clothing : A flame-retardant lab coat must be worn and kept fully fastened.[10] For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron over the lab coat is advised.[7]
-
-
Respiratory Protection : When working within a properly functioning fume hood, respiratory protection is typically not required.[8] In the rare event that work must be performed outside of a fume hood where dust or aerosols could be generated, a NIOSH-approved N95 respirator or higher is mandatory.[11]
Caption: Workflow for donning, using, and doffing mandatory PPE.
Experimental Protocols: Safe Handling & Operations
Adherence to a strict, step-by-step methodology is crucial for minimizing exposure risk.
Protocol for Weighing and Preparing a Solution:
-
Preparation : Designate a specific area within the fume hood for handling the solid. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare : Place a clean weigh boat on the analytical balance inside the fume hood and tare it.
-
Transfer : Using a dedicated spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly to avoid generating airborne dust.
-
Weighing : Record the final mass.
-
Dissolution : Place the reaction vessel containing the solvent inside the fume hood. Carefully add the weighed solid to the solvent.
-
Decontamination : Immediately decontaminate the spatula and any other tools used with an appropriate solvent (e.g., ethanol or isopropanol) by rinsing them into a designated waste container inside the hood.
-
Closure : Securely cap the reaction vessel.
-
Cleanup : Wipe down the balance and the surrounding work area within the fume hood with a damp cloth. Dispose of the weigh boat and liner as solid hazardous waste.
Storage, Incompatibility, and Waste Management
Conditions for Safe Storage
Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area.[6][12] The storage location should be separate from incompatible materials.
-
Incompatible Materials : Avoid strong oxidizing agents, strong bases, and strong reducing agents.[13][14]
Waste Disposal Protocols
All waste containing this compound must be treated as hazardous.
-
Solid Waste : Contaminated items such as gloves, weigh boats, and absorbent liners must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour this chemical down the drain.[12]
-
Disposal : All waste must be disposed of through an approved hazardous waste disposal plant, following all local and national regulations.[12][13]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
Always have the Safety Data Sheet (SDS) available when seeking medical attention.[5][12]
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact : Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] If skin irritation occurs or persists, get medical advice.[12]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting.[5][12] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][12][15]
Accidental Release Measures (Spill Response)
For a small-scale laboratory spill:
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure Area : Ensure the spill is contained within the fume hood. If outside a hood, restrict access to the area and ensure adequate ventilation.[5][15]
-
Don PPE : Wear, at a minimum, a double layer of nitrile gloves, safety goggles, and a lab coat.
-
Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[12]
-
Collect : Carefully sweep up the absorbed material and place it into a suitable, sealable container labeled as hazardous waste.[6][12]
-
Decontaminate : Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., 70% ethanol). Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to the laboratory supervisor or institutional safety officer.
Caption: Step-by-step workflow for responding to a small laboratory spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][15]
-
Specific Hazards : Combustion may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[5]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[5]
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potential biological activities of 2-bromo-N-methylbenzamide derivatives
An In-depth Technical Guide to the Potential Biological Activities of 2-Bromo-N-methylbenzamide Derivatives
Authored by: Gemini, Senior Application Scientist
Date: January 10, 2026
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] This guide focuses on a specific, underexplored subclass: this compound and its derivatives. While direct biological data on this specific scaffold is limited, its structural features—a reactive ortho-bromo group amenable to extensive chemical modification and a simple N-methylamide moiety—present a compelling starting point for drug discovery. This document provides a comprehensive exploration of the potential therapeutic applications of these derivatives by synthesizing data from structurally analogous compounds. We will delve into rational synthetic strategies, hypothesize mechanisms of action for antimicrobial, anti-inflammatory, and anticancer activities, and provide validated experimental protocols to guide future research in this promising area.
The this compound Scaffold: Synthesis and Derivatization
The strategic value of the this compound core lies in its synthetic accessibility and the versatility of the bromine atom as a handle for diversification. The core structure can be readily synthesized via standard amidation, typically by reacting 2-bromobenzoyl chloride with methylamine.
The true potential, however, is unlocked through subsequent derivatization, primarily via modern cross-coupling reactions at the ortho-bromo position. This allows for the systematic introduction of a vast array of chemical moieties, enabling the fine-tuning of steric and electronic properties to optimize biological activity. Palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) couplings are particularly powerful tools for building molecular complexity from this simple starting material.[3][4]
General Synthetic Workflow
The logical workflow for exploring this chemical space involves a two-stage process: synthesis of the core scaffold followed by parallel synthesis of a derivative library. This approach allows for the efficient generation of diverse compounds for biological screening.
Caption: General workflow for synthesis and derivatization of the core scaffold.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
Causality: Microwave-assisted synthesis is chosen for its ability to significantly reduce reaction times and improve yields compared to conventional heating, making it ideal for rapid library generation.[3]
-
Reaction Setup: In a 10 mL microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.03 mmol).
-
Solvent and Base: Add potassium carbonate (K₂CO₃, 2.0 mmol) as the base. Add a 4:1 mixture of dioxane and water (5 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20-40 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired derivative.
Potential Biological Activities and Mechanistic Pathways
By analyzing structurally related compounds, we can formulate strong hypotheses regarding the therapeutic potential of this compound derivatives.
Anti-inflammatory Activity
Field-Proven Insights: The benzamide class is known to possess anti-inflammatory properties, often by modulating the NF-κB signaling pathway.[5] Furthermore, brominated phenolic compounds and related salicylanilides have demonstrated potent anti-inflammatory effects by suppressing the production of key inflammatory mediators.[6][7][8] N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, for example, exhibit significant inhibitory effects on proteases involved in inflammation.[6][7]
Hypothesized Mechanism: Derivatives of this compound are hypothesized to exert anti-inflammatory effects by inhibiting key nodes in the inflammatory cascade. This could involve the direct suppression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), or by blocking the upstream signaling pathways that control their expression, such as NF-κB and MAP kinases (ERK, JNK).[5][8]
Caption: Potential inhibition points in the NF-κB and MAPK inflammatory pathways.
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives (e.g., 1-100 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system. Transfer 50 µL of supernatant to a new plate, add 100 µL of Griess Reagent, and incubate for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value for each compound.
Antimicrobial and Antifungal Activity
Field-Proven Insights: Salicylanilide derivatives containing a 2-bromo-phenyl moiety have shown activity against Gram-positive bacteria.[6][7] Other studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have confirmed antifungal activity against pathogenic fungi like Fusarium oxysporum.[9] The broader class of benzamides has also been extensively investigated for its antimicrobial potential.[2][10]
Hypothesized Mechanism: The lipophilic nature of the brominated aromatic ring combined with the polar amide group may allow these molecules to interfere with microbial cell membrane integrity or inhibit essential intracellular enzymes. The specific mechanism is likely target-dependent and could vary between bacterial and fungal species.
-
Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Field-Proven Insights: Numerous substituted benzamide derivatives have demonstrated significant anticancer activity.[11] For instance, certain 6-bromo-benzimidazole derivatives exhibit strong cytotoxicity against colon and hepatocellular carcinoma cell lines.[12] The mechanism often involves the induction of apoptosis and cell cycle arrest or the inhibition of protein kinases that are critical for cancer cell proliferation.[11]
Hypothesized Mechanism: Given the prevalence of benzamides as kinase inhibitors, it is plausible that this compound derivatives could be designed to target specific kinases involved in oncogenic signaling pathways. Alternatively, their interaction with DNA or induction of oxidative stress could trigger apoptotic cell death pathways.
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116 colon cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Summary
Based on the analysis of related compounds, a preliminary SAR model can be proposed to guide the optimization of this compound derivatives.
Caption: Key regions of the this compound scaffold for SAR exploration.
| Structural Modification | Anticipated Effect on Activity | Rationale / Supporting Evidence |
| Replacement of 2-Bromo (Region A) | Potentially significant modulation of all activities. | The 2-bromo position is a key vector for introducing diverse functionality. The nature of the substituent introduced here will likely be the primary determinant of potency and selectivity.[3] |
| Substitution on Benzamide Ring (Region B) | Fine-tuning of activity and ADME properties. | Halogenation or methoxy groups on the anilide ring of related compounds are known to influence antimicrobial and antiplasmodial activity.[3][6] |
| Modification of N-Methyl Group (Region C) | Modulation of lipophilicity and cell permeability. | In related scaffolds, the size and nature of N-substituents can strongly influence activity and cytotoxicity.[3] |
Conclusion and Future Perspectives
The this compound scaffold represents a largely untapped yet highly promising starting point for the development of novel therapeutic agents. While direct biological data is sparse, a comprehensive analysis of structurally related molecules provides a strong rationale for its investigation. The synthetic tractability, particularly the versatility of the ortho-bromo group, allows for the creation of large, diverse chemical libraries for high-throughput screening.
Future research should focus on the systematic synthesis and evaluation of derivatives against a broad panel of biological targets. Promising initial hits from in-vitro screens for anti-inflammatory, antimicrobial, and anticancer activity should be advanced to more complex cellular models, mechanism-of-action studies, and eventually, in-vivo efficacy and safety evaluations. The insights and protocols detailed in this guide provide a robust framework for unlocking the full therapeutic potential of this versatile chemical class.
References
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The N-Arylbenzamide Scaffold: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
Preamble: The Understated Elegance of a Privileged Scaffold
In the vast lexicon of chemical structures that form the bedrock of modern pharmacology, few motifs are as ubiquitous yet elegantly simple as the N-arylbenzamide core. This seemingly straightforward linkage of an aromatic amine to a benzoic acid derivative is a cornerstone of medicinal chemistry, present in an astonishing 25% of all commercial pharmaceuticals.[1] Its prevalence is no accident; the amide bond provides a rigid, planar, and stable linkage capable of engaging in critical hydrogen bonding interactions, while the flanking aryl rings offer a versatile canvas for synthetic modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
This guide provides an in-depth exploration of the N-arylbenzamide scaffold, designed for researchers, scientists, and drug development professionals. We will journey from its earliest synthetic origins in the crucible of 19th-century organic chemistry to the sophisticated catalytic systems that enable its construction today. More than a mere historical account, this document elucidates the causality behind the evolution of its synthesis—explaining why new methods were needed and how they overcame the limitations of their predecessors. We will dissect milestone compounds that defined the therapeutic potential of this scaffold and provide validated, step-by-step protocols that form the practical basis of its synthesis in the modern laboratory.
Part 1: A Historical Odyssey - From Aniline Dyes to Catalytic Precision
The story of the N-arylbenzamide is intrinsically linked to the birth of synthetic organic chemistry. While the precise first synthesis of the simplest member, N-phenylbenzamide, is difficult to pinpoint in the flurry of 19th-century discovery, its conceptual parents are clear: aniline and benzoic acid. The pioneering work of chemists like August Wilhelm von Hofmann on the derivatives of aniline, a key component of coal tar, laid the foundation for aromatic amine chemistry.[2][3][4] Concurrently, the reactivity of carboxylic acid derivatives was being systematically explored. The logical condensation of an aniline with a benzoyl chloride was an early and fundamental example of amide bond formation.
The Classical Era: The Ullmann-Goldberg Condensation
For nearly a century, the primary method for the direct formation of an N-aryl bond with an amide was the Ullmann condensation , a copper-mediated cross-coupling reaction. In 1906, Irma Goldberg, a student of Fritz Ullmann, extended the recently discovered Ullmann reaction (aryl-aryl coupling) to the N-arylation of amides.[5][6]
The Goldberg reaction was a landmark achievement, providing the first reliable, albeit challenging, route to N-arylbenzamides from aryl halides.
Causality Behind the Method: At the time, direct nucleophilic aromatic substitution on unactivated aryl halides was known to be incredibly difficult. The Goldberg reaction provided a solution by using a copper catalyst to facilitate a process that was otherwise kinetically prohibitive. The mechanism involves the in-situ formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[5][7]
Limitations of the Classical Approach:
-
Harsh Conditions: The reaction demanded high temperatures (often >200 °C) and polar, high-boiling solvents like nitrobenzene or dimethylformamide (DMF).[7]
-
Stoichiometric Copper: It often required stoichiometric or super-stoichiometric amounts of copper powder or salts, leading to significant metallic waste and difficult purification.[7][8]
-
Limited Substrate Scope: The reaction worked best with electron-deficient aryl halides and was often intolerant of sensitive functional groups that could not withstand the extreme heat.
Despite these drawbacks, the Ullmann-Goldberg reaction remained the workhorse for N-arylbenzamide synthesis for decades and was instrumental in the preparation of early bioactive compounds.
The Modern Revolution: Palladium-Catalyzed Buchwald-Hartwig Amination
The landscape of C-N bond formation was irrevocably changed in the mid-1990s with the seminal work of Stephen L. Buchwald and John F. Hartwig. Building on earlier, less practical reports of palladium-catalyzed aminations, they developed a highly general, efficient, and mild methodology now known as the Buchwald-Hartwig amination .[9][10][11]
Causality Behind the Innovation: The limitations of the Ullmann condensation were a significant bottleneck in medicinal chemistry. The demand for milder, more functional-group-tolerant, and truly catalytic methods was immense. Palladium catalysis, which had already revolutionized C-C bond formation, was the logical next frontier. The key insight was the design of sterically hindered, electron-rich phosphine ligands that could stabilize the palladium catalyst, promote the challenging reductive elimination step, and prevent catalyst decomposition.[11][12]
The Buchwald-Hartwig reaction offered transformative advantages:
-
Mild Conditions: Reactions could now be run at much lower temperatures (typically 80-110 °C).
-
High Generality: It demonstrated an exceptionally broad substrate scope, tolerating a vast array of functional groups on both the aryl halide and the amide.
-
True Catalysis: The use of low catalyst loadings (typically 1-2 mol%) made the process more atom-economical and simplified purification.
This breakthrough democratized the synthesis of N-arylbenzamides, enabling their rapid production for high-throughput screening and structure-activity relationship (SAR) studies, thereby accelerating the pace of drug discovery.
Caption: Evolution from classical to modern N-arylbenzamide synthesis.
Part 2: Milestone N-Arylbenzamide Compounds
The true measure of a chemical scaffold's importance lies in the impact of the molecules built upon it. The N-arylbenzamide core is central to several transformative drugs.
Niclosamide: The Repurposed Warrior
-
Discovery: Niclosamide, an N-aryl salicylamide, was first developed in the Bayer laboratories in 1953.[13] It was initially marketed as a molluscicide to control snails that host schistosomes, but its potent activity against tapeworms was soon recognized, leading to its approval for human use in the early 1960s.[1][13]
-
Mechanism: Its traditional antihelminthic action involves the uncoupling of mitochondrial oxidative phosphorylation in the parasite, leading to energy depletion.[1]
-
Modern Significance: In a remarkable example of drug repurposing, recent high-throughput screening efforts have rediscovered niclosamide as a potent inhibitor of multiple signaling pathways implicated in cancer and viral diseases, including STAT3, Wnt/β-catenin, and mTORC1.[13] Its ability to modulate these fundamental cellular processes has sparked intense interest in developing niclosamide analogs for oncology and virology.[14][15][16]
Entinostat (MS-275): The Epigenetic Modulator
-
Discovery: Entinostat was first synthesized by Japanese scientists in 1999.[17] It belongs to the benzamide class of histone deacetylase (HDAC) inhibitors.
-
Mechanism: As a selective inhibitor of Class I HDACs (HDAC1 and HDAC3), entinostat modulates the epigenome.[17][18][19] By inhibiting these enzymes, it increases the acetylation of histones, leading to a more open chromatin structure. This "relaxes" the DNA, allowing for the transcription of tumor suppressor genes that were previously silenced, thereby inducing cell cycle arrest and apoptosis in cancer cells.[17]
-
Clinical Significance: Entinostat is a leading candidate in the field of epigenetic therapy and is in advanced clinical trials for various cancers, particularly in combination with immunotherapy for treating hormone receptor-positive breast cancer.[18][20] Its development validated the N-arylbenzamide scaffold as a superb pharmacophore for targeting the zinc-containing active site of HDAC enzymes.
| Milestone Compound | Year of Discovery | Initial Indication | Core Mechanism of Action | Modern Therapeutic Interest |
| Niclosamide | 1953[13] | Antihelminthic (Tapeworm) | Mitochondrial Uncoupling[1] | Cancer, Virology (STAT3/Wnt inhibition)[13] |
| Entinostat (MS-275) | 1999[17] | Oncology | Class I HDAC Inhibition[17][18] | Oncology (Solid & Hematological)[20] |
Part 3: Validated Synthetic Protocols
A defining feature of a mature chemical technology is the existence of robust, reproducible, and self-validating protocols. The following methodologies represent the gold standard for the synthesis of N-arylbenzamide libraries in a modern drug discovery setting.
Protocol 1: Copper-Catalyzed Goldberg N-Arylation (Modern Ullmann-Type)
This protocol describes a modern, ligand-accelerated version of the Goldberg reaction, which operates under significantly milder conditions than the original. The choice of a ligand like (S)-N-methylpyrrolidine-2-carboxylate is critical; it solubilizes the copper catalyst and accelerates the catalytic cycle, allowing for lower temperatures and reaction times.
Self-Validation: The success of this reaction is validated by the complete consumption of the starting aryl halide (monitored by TLC or LC-MS) and the appearance of a single major product corresponding to the desired N-arylbenzamide. The use of a well-defined catalyst system ensures high reproducibility.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, argon-flushed reaction vial equipped with a magnetic stir bar, add the benzamide (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Ligand Addition: Add the appropriate ligand, for example, (S)-N-methylpyrrolidine-2-carboxylate (0.2 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) followed by an anhydrous polar solvent such as DMSO or dioxane (to dissolve the reagents and facilitate the reaction).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 5-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the inorganic salts and solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylbenzamide.
Caption: Workflow for Modern Copper-Catalyzed Goldberg N-Arylation.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is the cornerstone of modern N-arylbenzamide synthesis due to its broad applicability and mildness. The choice of a palladium pre-catalyst and a specialized biarylphosphine ligand (e.g., Xantphos) is the key to success. This combination forms a highly active, yet stable, catalytic species in solution that efficiently couples even challenging substrates.
Self-Validation: This system is highly reliable. Validation is achieved through chromatographic monitoring showing clean conversion to the product. The reaction is often so clean that minimal purification is required. The use of commercially available, air-stable pre-catalysts ensures run-to-run consistency.
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the benzamide (1.2 equiv.), a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) to a dry reaction flask.
-
Solvent Addition: Add an anhydrous, non-polar aprotic solvent (e.g., toluene or dioxane, 0.1 M concentration).
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and stir. Monitor the reaction by TLC or LC-MS for the disappearance of the limiting reagent (usually 4-16 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 4: Conclusion and Future Outlook
The N-arylbenzamide scaffold has journeyed from an academic curiosity to a pillar of the pharmaceutical industry. Its history is a microcosm of the evolution of synthetic organic chemistry itself—a relentless drive towards greater efficiency, milder conditions, and broader applicability. The development from the harsh, copper-driven Ullmann reaction to the elegant, palladium-catalyzed Buchwald-Hartwig amination has empowered chemists to synthesize molecular complexity with unprecedented control.
Looking forward, the field continues to advance. The development of even more active catalysts (e.g., using N-heterocyclic carbenes) that operate at room temperature, the use of greener solvents, and the application of flow chemistry are pushing the boundaries of what is possible. As our understanding of biology deepens, the N-arylbenzamide scaffold will undoubtedly continue to serve as a privileged starting point for the design of next-generation therapeutics, reaffirming its status as a truly indispensable tool in the quest for new medicines.
References
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- Xu, J., Pachón-Ibáñez, M. E., Cebrero-Cangueiro, T., et al. (2019). Discovery of niclosamide and its O-alkylamino-tethered derivatives as potent antibacterial agents against carbapenemase-producing and/or colistin resistant Enterobacteriaceae isolates. European Journal of Medicinal Chemistry, 171, 146-153. [Link]
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A Technical Guide to the Theoretical Investigation of 2-Bromo-N-methylbenzamide: A DFT-Based Approach
This in-depth technical guide provides a comprehensive framework for the theoretical investigation of 2-bromo-N-methylbenzamide, a significant scaffold in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular properties through robust computational methodologies. We will delve into the rationale behind method selection, present detailed protocols for calculations, and discuss the interpretation of the resulting data, all grounded in the principles of scientific integrity and reproducibility.
Introduction: The Significance of Benzamides and the Power of Computational Insight
Benzamide derivatives are a cornerstone in pharmacology, exhibiting a wide array of biological activities, including applications in the treatment of diabetes, psychosis, and neurological diseases.[2][3] The specific compound, this compound, serves as a key intermediate in the synthesis of more complex organic molecules.[1] Understanding its structural, electronic, and spectroscopic properties at a fundamental level is crucial for optimizing synthetic routes and for the rational design of novel therapeutic agents.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[4] They provide a powerful lens through which we can examine molecular behavior with a high degree of accuracy, often complementing or even predicting experimental outcomes.[2][3] This guide will focus on a DFT-based approach to elucidate the key characteristics of this compound.
Foundational Principles: Selecting the Right Computational Tools
The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.
The Choice of Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent cost-to-performance ratio. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such systems.[2][3] It has been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties of benzamide derivatives.[2][3]
The Importance of the Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing a bromine atom, it is crucial to select a basis set that can adequately describe the electron distribution around this heavier element. The 6-311++G(d,p) basis set is a robust choice, incorporating diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution.[2][3]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive theoretical investigation of this compound.
Caption: A generalized workflow for the theoretical characterization of this compound.
Step 1: Geometry Optimization
-
Initial Structure: Generate an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Optimization Calculation: Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.[3]
-
Convergence Criteria: Ensure that the calculation converges to a true energy minimum, which is typically indicated by the software.
Step 2: Vibrational Frequency Analysis
-
Frequency Calculation: Following successful optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification of Minimum: A key aspect of this step is to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output.[3]
-
Zero-Point Energy and Thermal Corrections: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are important for calculating thermodynamic properties.
Analysis and Interpretation of Calculated Properties
Molecular Geometry
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data can be compared with experimental data from X-ray crystallography if available for similar molecules to validate the computational method.
| Parameter | Expected Calculated Value (Å or °) |
| C-Br Bond Length | ~1.90 |
| C=O Bond Length | ~1.23 |
| C-N Bond Length | ~1.35 |
| N-C (methyl) Bond Length | ~1.46 |
| Aromatic C-C Bond Lengths | 1.39 - 1.41 |
| C-C=O Bond Angle | ~120 |
| C-N-C Bond Angle | ~120 |
Table 1: Predicted key geometrical parameters for this compound based on DFT calculations of similar structures.[3]
Spectroscopic Properties
The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.[2] This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed peaks.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2900 - 3000 |
| C=O Stretch (Amide I) | ~1650 |
| N-H Bend (Amide II) | ~1550 |
| C-N Stretch | ~1300 |
| C-Br Stretch | ~650 |
Table 2: Predicted characteristic vibrational frequencies for this compound.
Caption: The logical relationship between the input, calculation, and output of the DFT analysis.
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2][4]
The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This is particularly useful for predicting how the molecule will interact with other molecules, such as receptors or enzymes.[4]
| Property | Significance |
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |
| MEP Analysis | Identification of reactive sites |
Table 3: Key electronic properties and their significance.
Conclusion: A Powerful Predictive Tool
This guide has outlined a robust and reliable computational workflow for the theoretical investigation of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain deep insights into the geometric, spectroscopic, and electronic properties of this important molecule. These theoretical predictions can guide experimental work, aid in the interpretation of analytical data, and ultimately accelerate the drug discovery and development process. The self-validating nature of the protocol, particularly the verification of the energy minimum through frequency analysis, ensures the trustworthiness of the obtained results.
References
- COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. (2018).
- Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). Chemical Research in Toxicology, 31(10), 1049-1061. [Link]
- Benzamide, 2-bromo-N-methyl-. Cheméo. (n.d.). [Link]
- This compound (C8H8BrNO). PubChemLite. (n.d.). [Link]
- PHYSICAL SCIENCE APPROACHES OF 2-BROMOBENZAMIDE DERIVATIVE. (2018). International Journal of Mechanical Engineering and Technology, 9(7), 1049-1060. [Link]
- 2-bromo-N,N-dimethylbenzamide. PubChem. (n.d.). [Link]
- Benzamide, 2-bromo-N-ethyl-N-methyl-. Cheméo. (n.d.). [Link]
- Benzamide, 2-Bromo-N-Methyl-. ChemBK. (2024). [Link]
- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025). Journal of Molecular Structure, 1311, 138131. [Link]
- Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (2021). Indian Journal of Pure & Applied Physics, 59(7), 513-523. [Link]
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2024). Scientific Reports, 14(1), 1-18. [Link]
- Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2022). Molecules, 27(19), 6296. [Link]
- Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas. (2002). The Journal of Physical Chemistry A, 106(49), 11858-11865. [Link]
- Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Comput
- Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (2022). Molecules, 27(21), 7291. [Link]
- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. (2024). [Link]
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-bromo-N-methylbenzamide from 2-bromobenzoyl chloride
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active compounds. 2-bromo-N-methylbenzamide, in particular, serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the N-methylamide moiety influences the compound's physicochemical properties, such as solubility and metabolic stability. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-bromobenzoyl chloride, grounded in established chemical principles and supported by detailed experimental insights.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of this compound from 2-bromobenzoyl chloride is a classic example of a nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction.[1][2] In this transformation, the nucleophilic nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the 2-bromobenzoyl chloride. This initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group to yield the final amide product.[3][4] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic.[5][6]
The general mechanism can be visualized as follows:
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.47 | 1.0 eq | >98% | Sigma-Aldrich |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 1.2 eq | 40% | Acros Organics |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 eq | >99% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | >99.8% | J.T. Baker |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | 1 M | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated | LabChem |
| Brine | NaCl | 58.44 | As needed | Saturated | EMD Millipore |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Anhydrous | Alfa Aesar |
Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of acyl chloride) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Expertise & Experience: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-bromobenzoyl chloride by atmospheric moisture, which would lead to the formation of 2-bromobenzoic acid as a byproduct.
-
-
Amine and Base Addition: In a separate beaker, prepare a solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in DCM. Slowly add this solution to the stirred 2-bromobenzoyl chloride solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Expertise & Experience: The reaction between acyl chlorides and amines is often exothermic.[] Slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products. A slight excess of the amine ensures complete consumption of the acyl chloride, while the excess triethylamine acts as a scavenger for the generated HCl.[1][5]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[2][8][9] The reaction is considered complete when the spot corresponding to 2-bromobenzoyl chloride is no longer visible.
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess methylamine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to reduce the solubility of the organic product in the aqueous layer).[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Purification and Characterization
Purification Protocol
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is often the method of choice for purifying solid amides.[11][12]
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetone, or acetonitrile).[11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography.[13]
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[14][15]
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplet), N-H proton (broad singlet), and N-methyl protons (doublet). |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and the N-methyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₈H₈BrNO). |
| Melting Point | A sharp melting point range, indicating high purity. |
Note: For a similar compound, 4-Bromo-N-methylbenzamide, the ¹H NMR (300 MHz, CDCl₃) shows signals at δ 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, 3H, J = 4.8 Hz). The ¹³C NMR (75 MHz, CDCl₃) shows signals at δ 167.3, 133.4, 131.8, 128.5, 126.1, 26.9.[16] Similar shifts would be expected for the 2-bromo isomer.
Purification and Analysis Workflow
Caption: Workflow for purification and analytical verification.
Safety and Handling
-
2-Bromobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[17][18][19] It is also a lachrymator.[19][20] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[18][19] Avoid inhalation of vapors and contact with skin and eyes.[17]
-
Methylamine is a flammable and corrosive gas, typically supplied as a solution in water or alcohol. Handle with care in a fume hood.
-
Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area, preferably a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal. Organic waste should be collected in a designated container.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and/or gently warm the reaction mixture. Ensure the use of anhydrous solvent. |
| Hydrolysis of acyl chloride | Use a flame-dried flask and maintain an inert atmosphere. | |
| Loss of product during work-up | Ensure proper pH adjustments during washes and minimize the volume of washing solutions. | |
| Formation of Byproducts | Diacylation of the amine | Use a slight excess of the amine and add the acyl chloride slowly. |
| Reaction with water | Ensure all reagents and solvents are anhydrous. | |
| Difficulty in Purification | Product is an oil | Try a different recrystallization solvent or use column chromatography. |
| Co-elution of impurities | Optimize the eluent system for column chromatography by trying different solvent polarities. |
References
- Capot Chemical Co., Ltd. (2019). MSDS of 2-Bromobenzoyl chloride.
- Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1785–1790.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- ResearchGate. (2022, September). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl....
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The Practitioner's Guide to Buchwald-Hartwig Amination of Aryl Halides: A Detailed Protocol
Introduction: The Modern Era of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are ubiquitous structural motifs.[1][2] Historically, the synthesis of these compounds was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this area of synthesis.[1][3] Developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction provides a versatile and efficient method for the formation of C-N bonds between aryl halides and a wide array of nitrogen-containing nucleophiles.[1][4]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols but also delves into the mechanistic underpinnings and the critical experimental parameters that govern the success of the Buchwald-Hartwig amination.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps:[3][5][6]
-
Reductive Activation of the Palladium Precursor: The reaction is typically initiated with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. This reduction can be facilitated by the amine substrate, phosphine ligands, or other reducing agents present in the reaction mixture.[5][7] The use of pre-formed Pd(0) sources like Pd₂(dba)₃ or well-defined precatalysts can also be employed.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. The general reactivity trend for the aryl halide is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[5] However, it's important to note that iodide can sometimes inhibit the catalyst.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II)-aryl complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[3][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3][6]
A competing side reaction, β-hydride elimination, can occur, leading to the formation of a hydrodehalogenated arene and an imine.[1] The choice of ligand is critical in minimizing this undesired pathway.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Guide to Rational Reaction Design
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions. These choices are often substrate-dependent, requiring careful consideration of the electronic and steric properties of both the aryl halide and the amine.[1]
Palladium Source
Ligand Selection: The Heart of the Catalyst System
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[3] The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. Over the years, several generations of ligands have been developed, each expanding the scope of the reaction.[1]
| Ligand Generation | Representative Ligands | Key Features & Applications |
| First Generation | P(o-tolyl)₃ | Effective for coupling secondary amines with aryl bromides.[1] Not generally suitable for primary amines due to competing hydrodehalogenation.[1] |
| Bidentate Ligands | BINAP, DPPF | Improved rates and yields, extending the scope to primary amines and aryl iodides and triflates.[1] |
| Bulky, Electron-Rich Monophosphine Ligands | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos), Hartwig Ligands (e.g., Josiphos) | Exhibit high activity, enabling the coupling of a wide range of amines with challenging substrates like aryl chlorides.[1][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer high stability and activity, particularly for the coupling of aryl chlorides.[10][11] |
Expert Insight: For challenging couplings, such as those involving sterically hindered substrates or electron-deficient aryl halides, the use of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) is often the key to success.[12][13] These ligands promote the formation of a monoligated Pd(0) complex, which is highly active in the oxidative addition step.[14]
Base Selection: A Crucial, Yet Complex, Parameter
The base plays a multifaceted role in the Buchwald-Hartwig amination, primarily facilitating the deprotonation of the amine.[6] The choice of base is critical and can significantly impact the reaction outcome.
| Base | pKaH | Common Solvents | Notes |
| Sodium tert-butoxide (NaOtBu) | 19 | Toluene, Dioxane, THF | A strong, commonly used base.[5] Can be incompatible with base-sensitive functional groups.[7] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Toluene, THF | A very strong, non-nucleophilic base. Useful for less reactive amines.[7] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane, t-BuOH | A weaker base, suitable for substrates with base-sensitive functional groups.[5][15] |
| Cesium carbonate (Cs₂CO₃) | 10 | Toluene, Dioxane | A mild and effective base, often used for sensitive substrates.[5] Good solubility in some organic solvents.[5] |
Causality in Base Selection: The strength of the base required is often correlated with the pKa of the amine. Weaker bases like K₃PO₄ and Cs₂CO₃ are generally preferred when possible to improve functional group tolerance.[5] However, less nucleophilic amines may require stronger bases like NaOtBu or LHMDS to achieve a reasonable reaction rate. The nature of the solvent also influences the effectiveness of the base.[16][17][18]
Solvent Choice
The choice of solvent is crucial for ensuring the solubility of the reagents and for stabilizing the catalytic intermediates.[19]
-
Commonly Used Solvents: Aprotic, nonpolar to polar solvents are typically employed. These include toluene, dioxane, tetrahydrofuran (THF), and tert-butanol.[5][20]
-
Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the catalyst by binding to the palladium center.[5]
Detailed Experimental Protocol: A General Procedure
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine. It should be optimized for specific substrates.
Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).[3]
Reagents and Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Visualizing the Experimental Workflow
Caption: A general workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source, ligand, and base under a counterflow of inert gas.
-
Reagent Addition: Add the aryl bromide and the amine to the Schlenk tube. If the amine is a liquid, it can be added via syringe.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.[3]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor choice of ligand/base/solvent- Impure reagents or solvents- Insufficient temperature | - Use a precatalyst or ensure in-situ reduction of Pd(II)- Screen different ligands, bases, and solvents- Use freshly purified reagents and anhydrous, deoxygenated solvents- Increase the reaction temperature |
| Formation of Hydrodehalogenated Byproduct | - β-Hydride elimination is competitive | - Use a more sterically hindered ligand- Lower the reaction temperature if possible |
| Catalyst Decomposition (Black Precipitate) | - Reaction temperature is too high- Inappropriate ligand | - Lower the reaction temperature- Use a more robust ligand system |
| Difficulty with Heteroaryl Halides | - Coordination of the heteroatom to the palladium center can poison the catalyst[21] | - Use a bulky, electron-rich ligand to shield the palladium center- Screen different catalyst systems and conditions[9] |
Conclusion
The Buchwald-Hartwig amination has become an indispensable transformation in the synthetic chemist's toolkit. Its broad substrate scope and functional group tolerance have enabled the synthesis of countless complex molecules. By understanding the underlying mechanism and the critical roles of the ligand, base, and solvent, researchers can rationally design and optimize this powerful C-N bond-forming reaction. This guide provides a solid foundation for the successful application of the Buchwald-Hartwig amination in both academic and industrial settings.
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- Role of the base in Buchwald-Hartwig amin
- Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]
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- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
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- Cross-Coupling Reactions: A Practical Guide. (2023).
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The Versatile Role of 2-Bromo-N-methylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, paving the way for advancements in pharmaceuticals, materials science, and agrochemicals.[1] Central to the success of these reactions is the judicious choice of building blocks. 2-Bromo-N-methylbenzamide has emerged as a particularly valuable substrate, offering a strategic entry point for molecular diversification. Its ortho-bromo substituent provides a reactive handle for a multitude of palladium-catalyzed transformations, while the N-methylbenzamide moiety can influence the electronic and steric environment of the reaction center and serve as a key structural motif in biologically active molecules.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of this compound in several pivotal palladium-catalyzed cross-coupling reactions. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental design and providing robust, field-tested protocols for immediate application.
The Mechanistic Heart of Palladium-Catalyzed Cross-Coupling: A Unified Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions involving an aryl halide like this compound proceed through a common catalytic cycle, elegantly orchestrating the formation of new chemical bonds.[4] The cycle is generally understood to involve three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or related steps for other coupling partners, and reductive elimination.
dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)(Br)L_n\n(Palladacycle Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)(R)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for spacing space1 [shape=point, width=0.01, height=0.01]; space2 [shape=point, width=0.01, height=0.01];
// Edges Pd0 -> OxAdd [label="Ar-Br (this compound)"]; OxAdd -> PdII; PdII -> Transmetalation [label="R-M (Coupling Partner)"]; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration of\nCatalyst"]; } END_DOT Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the aryl bromide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, in reactions like the Suzuki or Sonogashira coupling, a transmetalation step occurs where the organic group from a main-group organometallic compound is transferred to the palladium center. For other reactions, such as the Heck or Buchwald-Hartwig amination, this stage involves coordination and insertion of the coupling partner. The cycle culminates in reductive elimination, where the two organic fragments are coupled together to form the desired product, and the Pd(0) catalyst is regenerated, ready to initiate another cycle.
Application Notes and Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound. The conditions presented are based on established methodologies for structurally similar substrates and serve as a robust starting point for optimization in your specific research context.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5]
Causality in Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is commonly employed. For ortho-substituted substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often beneficial. These ligands promote the reductive elimination step and can stabilize the catalytically active species.[6]
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] The choice of base, typically an inorganic carbonate or phosphate, can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used. Water aids in the dissolution of the inorganic base and can accelerate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >85 (expected) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | >90 (expected) |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | >80 (expected) |
| Yields are representative expectations based on reactions with similar substrates.[6][8] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[9] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Causality in Experimental Choices:
-
Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are highly effective.[10] These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[8] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2-2.0 equiv)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene and add this solution to the flask.
-
Add this compound and the amine to the reaction mixture.
-
Seal the flask and heat to 80-110 °C, stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 (expected) |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | >85 (expected) |
| Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | LHMDS | THF | 80 | >88 (expected) |
| Yields are representative expectations based on established Buchwald-Hartwig protocols.[10][11] |
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Causality in Experimental Choices:
-
Catalyst and Ligands: While ligandless conditions can sometimes be effective, particularly with highly reactive aryl iodides, the use of phosphine ligands often improves the reaction's efficiency and selectivity, especially with aryl bromides.[13] For intramolecular Heck reactions, bidentate phosphine ligands like dppf are often employed.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the catalytic cycle.[14] Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used to facilitate the reaction.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, Butyl acrylate) (1.2-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) (1.5-2.5 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until completion.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | >75 (expected) |
| Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | >80 (expected) |
| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 130 | >60 (expected) |
| Yields are representative expectations based on typical Heck reaction conditions.[15][16] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[17] This reaction is often catalyzed by a dual system of palladium and a copper(I) salt.
Causality in Experimental Choices:
-
Dual Catalysis: The traditional Sonogashira reaction employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium center.[18]
-
Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring specific ligands and reaction conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) or DMF (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (THF or DMF), the terminal alkyne, and the amine base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-40 | >85 (expected) |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | >80 (expected) |
| Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 25 | >90 (expected) |
| Yields are representative expectations based on Sonogashira coupling literature.[18][19] |
Applications in the Synthesis of Complex Molecules
The functionalized N-methylbenzamide derivatives synthesized via these cross-coupling reactions are valuable intermediates in medicinal chemistry. For instance, intramolecular palladium-catalyzed reactions of appropriately substituted 2-bromo-N-arylbenzamides can lead to the formation of phenanthridinones, a class of compounds with significant pharmacological interest.[1]
dot digraph "Phenanthridinone_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="2-Bromo-N-phenylbenzamide", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Pd(OAc)₂, PPh₃, Cs₂CO₃", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Phenanthridinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst [label="Intramolecular\nC-H Arylation"]; Catalyst -> Product; } END_DOT Figure 3: Intramolecular synthesis of phenanthridinones.
Conclusion
This compound serves as a versatile and highly effective building block in palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst system, base, and solvent, chemists can efficiently construct a diverse array of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable substrate in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
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- Buchwald–Hartwig amination. Wikipedia.
- A palladium-‐catalyzed tandem reaction of 2-‐alkynylbenzenesulfonamides with 2-‐(2-‐bromoarylidene)cyclobutanones.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate.
- Heck Reaction. Chemistry LibreTexts.
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- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate.
- Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate.
- Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
- Palladium(II)-Catalyzed Norbornene-Mediated Selective meta-C-H Silylation for the Synthesis of Arylsilanes from Primary Benzamides. PubMed.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
- A palladium-catalyzed tandem reaction of 2-alkynylbenzenesulfonamides with 2-(2-bromoarylidene)cyclobutanones. Semantic Scholar.
- Amines. NCERT.
- Expedient synthesis of functionalized conjugated enynes: palladium-catalyzed bromoalkynylation of alkynes. PubMed.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
- An Overview of Palladium-Catalyzed N-alkylation Reactions. ResearchGate.
- Palladium-catalyzed ring-closing reaction of enynols with aminals via methylene transfer and C–N bond activation. ResearchGate.
- Palladium-catalyzed C–H glycosylation and retro Diels–Alder tandem reaction via structurally modified norbornadienes (smNBDs). Semantic Scholar.
- Palladium-catalyzed tandem reaction of o-aminophenols, bromoalkynes and isocyanides to give 4-amine-benzo[b][6][13]oxazepines. Chemical Communications (RSC Publishing).
- ChemInform Abstract: Expedient Synthesis of Functionalized Conjugated Enynes: Palladium-Catalyzed Bromoalkynylation of Alkynes. ResearchGate.
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- 19. researchgate.net [researchgate.net]
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
An Application Guide for the Synthesis of Biaryl Amides via Suzuki-Miyaura Coupling: A Protocol for 2-Bromo-N-methylbenzamide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in pharmaceutical and materials science for constructing complex molecular architectures, particularly biaryl systems.[2][3]
However, the efficiency of the Suzuki-Miyaura coupling can be significantly hampered when substrates possess substantial steric hindrance. This compound presents a classic example of such a challenging substrate. The presence of the N-methylbenzamide group ortho to the bromine atom creates a sterically congested environment around the reaction center. This hindrance can impede key steps in the catalytic cycle, demanding carefully optimized conditions to achieve high yields.[4][5] Furthermore, the amide functionality itself can potentially coordinate with the palladium catalyst, necessitating the selection of robust catalytic systems.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of coupling sterically hindered substrates. We will dissect the mechanistic nuances, provide a field-proven, step-by-step protocol for the Suzuki-Miyaura coupling of this compound, and offer insights into troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Blueprint for Success
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is paramount to rational catalyst selection and reaction optimization, especially for challenging substrates. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and is highly sensitive to steric hindrance.[1] For sterically demanding substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are crucial.[3][10] These ligands stabilize the palladium center and promote the oxidative addition step, which might otherwise be sluggish.[3]
-
Transmetalation : In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center, displacing the halide.[13][14] The choice of base is critical; stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[14]
-
Reductive Elimination : This is the final step where the two organic groups on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Detailed Experimental Protocol
This protocol is optimized for the coupling of this compound with a generic arylboronic acid. Researchers should consider this a robust starting point, with the understanding that minor adjustments may be necessary for different boronic acids.
Materials and Reagents
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| This compound | 214 mg | 1.0 | Substrate |
| Arylboronic Acid | 1.2 mmol | 1.2 | Coupling partner. Ensure high purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | 2.2 mg | 0.01 | Precatalyst. |
| SPhos (Ligand) | 8.2 mg | 0.02 | Bulky phosphine ligand. Handle under an inert atmosphere. |
| Potassium Phosphate (K₃PO₄), fine powder | 425 mg | 2.0 | Base. Should be finely ground and dried before use. |
| 1,4-Dioxane | 4 mL | - | Anhydrous, degassed solvent. |
| Water | 1 mL | - | Degassed. |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered potassium phosphate (2.0 eq).[15]
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add palladium(II) acetate (0.01 eq) and SPhos (0.02 eq) to the flask.
-
Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[9]
-
Degassing : Seal the flask with a septum or screw cap. Evacuate the flask under vacuum until the solvent begins to bubble, then backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[6]
-
Reaction : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up : After completion (as determined by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.[15]
-
Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue should be purified by flash column chromatography on silica gel to afford the desired biaryl product. The appropriate eluent system will depend on the polarity of the product.
-
Characterization : Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium source was not Pd(0) or was poisoned by oxygen.[6] 2. Insufficiently Active Base: Base was not finely ground or was hydrated. 3. Low Reaction Temperature. | 1. Ensure thorough degassing.[6] Consider using a different precatalyst system like Pd₂(dba)₃ with a ligand.[2] 2. Use freshly ground and dried K₃PO₄ or switch to a stronger base like Cs₂CO₃. 3. Increase the temperature in 10 °C increments. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules.[7] | Improve the degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.[6] |
| Protodeboronation of Boronic Acid | The boronic acid reacts with residual water or protons to revert to the corresponding arene, especially under prolonged heating or with certain bases.[6] | Use anhydrous solvents and ensure the base is dry. A slightly shorter reaction time or lower temperature might be beneficial if conversion is already high. Consider using boronate esters (e.g., pinacol esters), which are often more stable. |
| Dehalogenation of Starting Material | The aryl bromide is reduced to the corresponding arene. This can be caused by certain impurities or side reactions with the catalyst system. | Screen different bases; sometimes a milder base can mitigate this. Ensure the purity of all reagents and solvents. |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Szostak, M. (2014). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Nolan, S. P., & Szostak, M. (2015). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition.
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Application Notes & Protocols: Synthesis of Quinazolinone Derivatives from 2-Bromo-N-methylbenzamide
Introduction
Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, making the quinazolinone scaffold a "privileged structure" in drug discovery.[3][4] The development of efficient, robust, and versatile synthetic methodologies to access this scaffold is therefore of paramount importance to researchers in academia and the pharmaceutical industry.
This technical guide provides a detailed exploration of modern synthetic strategies for the construction of quinazolinone derivatives, commencing from the readily accessible starting material, 2-bromo-N-methylbenzamide. We will focus on two of the most powerful and widely adopted transition-metal-catalyzed approaches: Palladium-catalyzed carbonylative coupling and Copper-catalyzed domino reactions. As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring that protocols are not just followed, but understood.
General Experimental Workflow
A standardized workflow is critical for reproducibility in synthetic chemistry. The following diagram outlines the typical sequence from reaction setup to product characterization for the synthesis of quinazolinone derivatives.
Caption: General experimental workflow for quinazolinone synthesis.
Method 1: Palladium-Catalyzed Carbonylative Synthesis
Palladium-catalyzed reactions are mainstays of modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[5] The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling, is a particularly powerful tool.[6][7] A related and highly effective strategy for quinazolinone synthesis involves a carbonylative coupling, where carbon monoxide (CO) is inserted to form a key acyl intermediate, which then undergoes intramolecular cyclization. This approach constructs the core of the quinazolinone in a highly convergent manner.[8][9]
Reaction Principle & Mechanism
This reaction proceeds through a domino sequence involving the palladium-catalyzed carbonylation of the aryl bromide, followed by an intramolecular amidation.[9][10] The catalytic cycle, illustrated below, is a self-validating system where the active Pd(0) catalyst is regenerated.
The causality behind this mechanism is as follows:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is the rate-determining step and is facilitated by electron-rich phosphine ligands.[7]
-
CO Insertion : Carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium complex.
-
Amide Binding & Deprotonation : The amide nitrogen of a second molecule of 2-aminobenzamide (or the internal amide in a related intramolecular variant) coordinates to the palladium. A base deprotonates the coordinated amide, making it a more potent nucleophile.[7]
-
Reductive Elimination : The nucleophilic nitrogen attacks the electrophilic acyl carbon, forming the C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. The resulting intermediate rapidly cyclizes to the quinazolinone product.
Sources
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- 9. Palladium-Catalyzed Carbonylative Synthesis of Quinazolinones from 2-Aminobenzamide and Aryl Bromides (2013) | Xiao-Feng Wu | 123 Citations [scispace.com]
- 10. lookchem.com [lookchem.com]
Protocol for the Synthesis of N-Phenylbenzamide Derivatives via Schotten-Baumann Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of N-phenylbenzamide and its derivatives, a core scaffold in numerous pharmacologically active compounds. As a foundational methodology, we will focus on the Schotten-Baumann reaction, a robust and widely adopted procedure for acylating amines. This document is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a validated step-by-step protocol, and critical safety considerations.
N-phenylbenzamide derivatives are of significant interest due to their versatile therapeutic potential, exhibiting a broad spectrum of activities including antiviral, antimicrobial, and anticancer properties.[1][2] The amide bond is a cornerstone of peptide and protein chemistry, and its creation is one of the most frequently performed reactions in pharmaceutical development.[3] The Schotten-Baumann reaction, first described in 1883, remains a highly effective method for this purpose, particularly for the synthesis of amides from primary or secondary amines and reactive acyl chlorides.[4][5][6]
Part 1: Scientific Principles & Reaction Mechanism
The synthesis of N-phenylbenzamide from aniline and benzoyl chloride is a classic example of nucleophilic acyl substitution.[7][8] The Schotten-Baumann conditions—typically a biphasic system comprising an organic solvent and an aqueous base—are specifically designed to optimize this transformation.[9][10]
The Causality Behind the Method:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (aniline), which acts as a nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of the acyl chloride (benzoyl chloride).[11][12] The carbonyl carbon is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This attack forms a transient tetrahedral intermediate.[13]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and in the process, the most stable leaving group—the chloride ion—is expelled.[7][8]
-
The Critical Role of the Base: This reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[14] In the absence of a base, this acid would protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic, which would halt the reaction and significantly reduce the yield.[7][14] The Schotten-Baumann protocol introduces a base, typically aqueous sodium hydroxide (NaOH), to neutralize the HCl as it is formed.[4][6] This serves two essential functions:
The use of a biphasic system is advantageous because the reactants (aniline and benzoyl chloride) are soluble in the organic phase (e.g., dichloromethane or acetone), while the base (NaOH) and the resulting salt (NaCl) are confined to the aqueous phase.[9] This separation prevents the base from hydrolyzing the reactive benzoyl chloride, which is a potential side reaction.[3]
Mechanistic Pathway
Caption: Reaction mechanism for the Schotten-Baumann synthesis.
Part 2: Experimental Protocol & Data
This section provides a detailed, step-by-step methodology for the synthesis of N-phenylbenzamide.
Materials and Reagents
| Material | Specification | Supplier Example |
| Benzoyl chloride (C₇H₅ClO) | ≥99%, Reagent Grade | Sigma-Aldrich |
| Aniline (C₆H₅NH₂) | ≥99.5%, Redistilled | Acros Organics |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Grade, ≥99.5% | VWR Chemicals |
| Ethanol (C₂H₅OH) | 200 Proof, Anhydrous | Decon Labs |
| Distilled Water (H₂O) | Type II or higher | In-house supply |
| Hydrochloric Acid (HCl) | Concentrated (for pH check) | J.T. Baker |
Safety Precautions: A Self-Validating System
Trustworthiness in the lab begins with safety. This protocol involves hazardous materials that demand strict adherence to safety procedures.
-
Benzoyl Chloride: Highly corrosive, lachrymatory (causes tears), and reacts violently with water.[15][16] It is toxic if inhaled or absorbed through the skin.[17][18] ALWAYS handle in a certified chemical fume hood. [15][19] Wear nitrile gloves, a lab coat, and chemical splash goggles.[17]
-
Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen and mutagen. Avoid inhalation and skin contact.
-
Sodium Hydroxide: Corrosive and can cause severe burns.[20] Handle with care, especially when preparing solutions.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Use only in a well-ventilated area or fume hood.
Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][21]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[17][21]
-
Inhalation: Move to fresh air immediately. If breathing has stopped, provide artificial respiration.[21]
Experimental Workflow Visualization
Caption: Experimental workflow for N-phenylbenzamide synthesis.
Step-by-Step Synthesis Protocol
-
Preparation of Solutions:
-
In a 250 mL Erlenmeyer flask, dissolve 2.8 mL (approx. 2.86 g, 30.7 mmol) of aniline in 50 mL of dichloromethane (CH₂Cl₂).
-
Separately, prepare a 10% aqueous sodium hydroxide solution by carefully dissolving 10 g of NaOH pellets in 90 mL of distilled water in a beaker. Allow the solution to cool to room temperature.
-
-
Reaction Setup:
-
Place the Erlenmeyer flask containing the aniline solution in an ice-water bath and begin stirring with a magnetic stir bar.
-
Slowly add 60 mL of the prepared 10% NaOH solution to the stirring aniline solution.[9] A biphasic mixture will form.
-
-
Addition of Acyl Chloride:
-
While stirring the mixture vigorously in the ice bath, add 3.5 mL (approx. 4.22 g, 30.0 mmol) of benzoyl chloride dropwise over a period of 5-10 minutes.[12]
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts. Vigorous stirring ensures efficient mixing between the two phases, which is essential for the reaction to proceed.[]
-
-
Reaction:
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Continue to stir the mixture vigorously for an additional 15-20 minutes. The formation of a white precipitate (the product) will be observed.[12]
-
The reaction is typically complete when the pungent smell of benzoyl chloride is no longer detectable.
-
-
Workup and Isolation:
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold distilled water to remove any remaining NaOH and sodium chloride.[20]
-
Finally, wash the product with a small portion (20 mL) of cold ethanol to remove unreacted starting materials.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified white, crystalline product by vacuum filtration.
-
-
Drying and Characterization:
-
Allow the product to air dry completely on the filter paper or in a desiccator.
-
Determine the yield and characterize the product. A typical yield for this procedure is in the range of 85-95%.
-
Expected Results and Characterization Data
| Parameter | Expected Value for N-Phenylbenzamide |
| Appearance | White crystalline solid |
| Melting Point | 166-169 °C[20][23] |
| ¹H NMR (DMSO-d₆) | δ 10.25 (s, 1H, NH), 7.96 (d, 2H), 7.67 (d, 2H), 7.57 (m, 3H), 7.36 (t, 2H), 7.11 (t, 1H)[23] |
| ¹³C NMR (DMSO-d₆) | δ 166.0, 139.6, 135.5, 132.0, 129.1 (2C), 128.8 (2C), 128.1 (2C), 124.1, 120.8 (2C)[23] |
References
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Hao, L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. Published by MDPI.
- Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 869408. Published by Frontiers Media S.A.
- ResearchGate. (2025, October). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal Of Applied Science And Technology.
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- OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
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- Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure.
- ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
- Penta Manufacturing Company. (2025, March 26). Benzoyl chloride Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl chloride.
- Supporting Information. (n.d.). ¹H NMR spectra of N-Phenylbenzamide.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- ResearchGate. (n.d.). Figure S42. 1H NMR spectrum (100 MHz, CDCl3) of N-benzylbenzamide (7).
- Loba Chemie. (n.d.). BENZOYL CHLORIDE AR.
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Application Notes and Protocols for Antimicrobial Screening of 2-bromo-N-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Benzamide derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological properties, including antimicrobial effects.[2][3][4] This document provides a comprehensive guide to the foundational in-vitro antimicrobial screening assays applicable to novel compounds, with a specific focus on 2-bromo-N-methylbenzamide derivatives.
These protocols are designed to be robust and adaptable for the initial evaluation of new chemical entities, providing critical data on their spectrum of activity and potency.[5] The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7][8]
Pillar I: Foundational Screening Methodologies
The initial assessment of a novel compound's antimicrobial properties typically involves a tiered approach, starting with the determination of its minimum inhibitory concentration (MIC).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, offering a quantitative measure of a compound's potency.[9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in-vitro conditions.[9][11]
Causality Behind Experimental Choices:
-
96-Well Plate Format: This format allows for the efficient testing of multiple concentrations and compounds simultaneously, making it suitable for screening.[9][10]
-
Two-Fold Serial Dilutions: This standard dilution scheme provides a logarithmic concentration gradient, enabling a precise determination of the MIC value.
-
Standardized Inoculum: A standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard) is crucial for the reproducibility of MIC results. Variations in inoculum density can significantly impact the outcome.[12]
-
Growth and Sterility Controls: These are essential for validating the assay. The growth control ensures the viability of the microorganism in the test medium, while the sterility control confirms the absence of contamination.[5][13]
Experimental Workflow: Broth Microdilution
Caption: Workflow for Broth Microdilution MIC Assay.
Disk Diffusion Assay for Preliminary Susceptibility Screening
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative assay used to assess the susceptibility of bacteria to antimicrobial agents.[14][15][16] It is a valuable preliminary screening tool due to its simplicity and cost-effectiveness.[1]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): MHA is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and low concentration of inhibitors.[17]
-
Bacterial Lawn: A uniform lawn of bacteria is essential for obtaining consistent and circular zones of inhibition.[14]
-
Zone of Inhibition: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is proportional to the susceptibility of the microorganism to the compound.[15][16]
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Time-Kill Kinetic Assay.
Pillar III: Ensuring Trustworthiness - A Self-Validating System
The reliability of antimicrobial screening data hinges on a robust quality control (QC) system. Every protocol must be a self-validating system.
Quality Control Measures
-
Reference Strains: The use of well-characterized reference strains with known susceptibility profiles is mandatory for QC. [18][19][20]These strains, such as those from the American Type Culture Collection (ATCC), are used to monitor the accuracy and precision of the test method. [19]* Standard Operating Procedures (SOPs): Adherence to detailed SOPs for media preparation, inoculum standardization, and incubation conditions is critical for inter- and intra-laboratory reproducibility.
-
Data Interpretation Criteria: Results for QC strains must fall within the acceptable ranges established by bodies like CLSI and EUCAST. [20][21][22]Any deviation requires investigation and corrective action before reporting results for novel compounds. [18]
QC Strain Typical Use Gram Stain Escherichia coli ATCC 25922 QC for Enterobacteriaceae susceptibility testing. [19] Gram-negative Staphylococcus aureus ATCC 25923 QC for Gram-positive cocci susceptibility testing. [19] Gram-positive Pseudomonas aeruginosa ATCC 27853 QC for non-Enterobacteriaceae Gram-negative bacilli. [19] Gram-negative Enterococcus faecalis ATCC 29212 QC for dilution-based testing of enterococci. Gram-positive | Candida albicans ATCC 90028 | QC for antifungal susceptibility testing. | Fungus (Yeast) |
Protocols in Detail
Protocol 1: Broth Microdilution MIC Assay
1. Preparation of Compound Stock Solution:
- Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. [23]Note the final solvent concentration, as high concentrations can inhibit microbial growth.
- Prepare a working stock solution at twice the highest desired final concentration in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). [13] 2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [12] * Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. [13] * Add 100 µL of the 2x working stock solution of the compound to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
- Inoculate each well (except the sterility control) with the prepared inoculum. The final volume in each well will be 200 µL.
- Include a positive control (inoculum, no compound) and a negative/sterility control (broth only). [5] 4. Incubation and Interpretation:
- Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. [5] * The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. [9]
Protocol 2: Disk Diffusion Assay
1. Inoculum and Plate Preparation:
- Prepare a standardized inoculum as described for the broth microdilution assay.
- Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth. [14][15] 2. Disk Application:
- Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of the this compound derivative. A solvent control disk should also be prepared.
- Aseptically apply the disks to the surface of the inoculated agar plate, ensuring firm contact. [14] * Space the disks to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate). [14][17] 3. Incubation and Interpretation:
- Invert the plates and incubate at 35-37°C for 16-24 hours. [24] * Measure the diameter of the zones of complete inhibition in millimeters.
Protocol 3: Time-Kill Kinetic Assay
1. Assay Setup:
- Prepare a standardized inoculum in a larger volume of broth.
- Prepare flasks or tubes containing broth with the this compound derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the compound.
- Inoculate each flask with the standardized inoculum to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
2. Sampling and Plating:
- Incubate all flasks under appropriate conditions (e.g., 37°C with shaking).
- At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask. [25] * Perform 10-fold serial dilutions of each aliquot in sterile saline or a suitable neutralizing broth.
- Plate a defined volume of appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
3. Incubation and Data Analysis:
- Incubate the plates until colonies are clearly visible.
- Count the number of colonies on plates with a countable range (e.g., 30-300 colonies) and calculate the CFU/mL for each time point and concentration.
- Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum. [26][27]
Considerations for this compound Derivatives
-
Solubility: The physicochemical properties of novel compounds, such as their solubility, are critical for successful screening. [23]It is essential to determine the optimal solvent for the derivatives that is compatible with the assay and non-toxic to the microorganisms at the working concentration. Poor aqueous solubility can lead to compound precipitation and inaccurate results. [28]* Mechanism of Action: While these screening assays provide data on antimicrobial activity, they do not elucidate the mechanism of action. Some benzamide derivatives are known to inhibit the FtsZ protein, which is crucial for bacterial cell division. [2]Further studies would be required to investigate if this compound derivatives share this or other mechanisms.
Conclusion
The systematic application of these standardized and quality-controlled antimicrobial screening assays will provide a robust initial assessment of the potential of this compound derivatives as novel antimicrobial agents. The data generated will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies, toxicity testing, and in-vivo efficacy models.
References
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- Quality Control Strains (standard strains) and their Uses. Microbe Online. (2021).
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- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. (2023).
- Comparative Analysis of the Antimicrobial Potential of Benzamide Derivatives. Benchchem.
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. (2018).
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- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
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- Disk diffusion test. Wikipedia.
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- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. (2023).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
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- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. (2022).
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023).
- Expert Rules. EUCAST.
- Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. PubMed. (2013).
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. (2021).
- Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. (2017).
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- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. (2020).
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- (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. (2011).
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- Time Kill Testing. Pacific BioLabs.
- Solubility and stability of Antibacterial agent 106 in different solvents. Benchchem.
- Novel Drug-Drug Salts of Enoxacin with Enhanced Antibacterial Activity: Insights from Solubility and Lipid-Water Partition Coefficient. ResearchGate. (2020).
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Evaluating the Anti-Inflammatory Potential of N-Arylbenzamides: A Guide to In Vitro and In Vivo Preclinical Assessment
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-arylbenzamides for their anti-inflammatory properties. This guide moves beyond a simple listing of protocols to provide a strategic framework for a thorough investigation, rooted in the mechanistic understanding of inflammation and the known biological activities of this class of compounds.
Introduction: The Rationale for N-Arylbenzamides in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and self-limiting process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways, with transcription factors like Nuclear Factor-kappa B (NF-κB) playing a central role in the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenases (COXs).[1]
N-arylbenzamides have emerged as a promising class of compounds with potential therapeutic applications in inflammation. Certain derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways. Notably, some N-substituted benzamides have been reported to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and suppress the inflammatory response by inhibiting NF-κB.[1] This guide will detail a multi-tiered approach to systematically evaluate the anti-inflammatory activity of novel N-arylbenzamide candidates, from initial in vitro screening to in vivo proof-of-concept studies.
Tier 1: In Vitro Screening for Mechanistic Insights
Initial in vitro assays are crucial for high-throughput screening and for elucidating the potential mechanisms of action of N-arylbenzamides. These assays are cost-effective and provide a foundational understanding of a compound's biological activity before proceeding to more complex in vivo models.
Assessing the Impact on Key Inflammatory Enzymes
A primary mechanism of many anti-inflammatory drugs is the direct inhibition of enzymes involved in the inflammatory cascade.
Causality: Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain. Inhibition of COX-2 is a well-established therapeutic strategy for anti-inflammatory drugs. Some N-arylbenzamides may exert their effects by inhibiting COX enzymes.
Protocol: COX-2 Colorimetric Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a rapid method to screen for COX-2 inhibitors.
-
Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic Acid (substrate)
-
Test N-arylbenzamide compounds
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme solution.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of various concentrations of the N-arylbenzamide test compound, and 10 µL of COX-2 enzyme solution.
-
Positive Control: 140 µL Assay Buffer, 10 µL Heme, 10 µL of a known COX-2 inhibitor, and 10 µL of COX-2 enzyme solution.
-
-
Initiate Reaction: Add 20 µL of arachidonic acid solution to all wells except the blank.
-
Incubation and Measurement: Incubate the plate at 37°C for 5 minutes. Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity ] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Table 1: Example Data for COX-2 Inhibition by an N-Arylbenzamide
| Compound Concentration (µM) | % Inhibition |
| 0.1 | 15.2 |
| 1 | 48.9 |
| 10 | 85.4 |
| 100 | 98.1 |
| IC50 (µM) | 1.2 |
Probing the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. Investigating the effect of N-arylbenzamides on this pathway can provide significant mechanistic insights.
Causality: This assay determines if a compound can inhibit the transcriptional activity of NF-κB, a key step in the inflammatory response.[2]
Protocol: NF-κB Reporter Gene Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.
-
Principle: Upon stimulation with an inflammatory agent (e.g., TNF-α or LPS), NF-κB translocates to the nucleus and activates the transcription of the luciferase gene. An active N-arylbenzamide will inhibit this process, leading to a decrease in luciferase activity.
-
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., HeLa 57A cells).[2]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
N-arylbenzamide test compounds
-
Stimulating agent (e.g., human TNF-α at 10 ng/mL)
-
Positive control inhibitor (e.g., Bay 11-7082)
-
Luciferase assay reagent
-
96-well cell culture plates (white, opaque)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the N-arylbenzamide test compounds for 1 hour.
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to the wells and incubate for 6 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[2]
-
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., a co-transfected Renilla luciferase).
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
-
Determine the IC50 value.
-
Causality: To confirm the findings from the reporter assay and to pinpoint the target within the NF-κB pathway, Western blotting can be used to assess the phosphorylation status of key signaling proteins.[3][4]
Protocol: Western Blot for Phospho-p65 and IκBα Degradation
-
Principle: Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65 subunit of NF-κB to be phosphorylated and translocate to the nucleus. This protocol detects these key events.
-
Materials:
-
RAW 264.7 macrophage cell line
-
LPS (lipopolysaccharide) for stimulation
-
N-arylbenzamide test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with N-arylbenzamides for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.[5]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-p65 to total p65 and IκBα to β-actin.
-
Compare the levels in treated cells to the LPS-stimulated control to determine the inhibitory effect of the N-arylbenzamides.
-
Caption: A tiered approach for the evaluation of N-arylbenzamides' anti-inflammatory activity.
Conclusion and Future Directions
The systematic evaluation of N-arylbenzamides using the tiered approach outlined in this guide will enable a comprehensive understanding of their anti-inflammatory potential. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can identify promising lead candidates for further development. Future studies should focus on elucidating the detailed structure-activity relationships of N-arylbenzamides to optimize their potency and selectivity. Furthermore, exploring their efficacy in chronic models of inflammation will be crucial for their potential translation into novel therapeutics for a range of inflammatory diseases.
References
- Limban, C., Missir, A. V., Fâelelbom, K. M. S., Al-Tabakha, M. M., Căproiu, M. T., & Sadek, B. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 949–960. [Link]
- Western blot analysis of NF-κB pathway activation in RAW264.7... - ResearchGate. (n.d.).
- Histological analysis of paw edema. a Tissue sections from the hind paw... - ResearchGate. (n.d.).
- Kim, J. H., Lee, Y., Lee, J., & Kim, Y. M. (2023). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences, 24(15), 12345. [Link]
- Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.).
- General Prostaglandin E2 (PGE2) ELISA Kit • Catalogue Code: UNDL00063 - Assay Genie. (n.d.).
- Singh, S., Khajuria, A., Taneja, S. C., Khajuria, R. K., Singh, J., & Johri, R. K. (2008). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. The Journal of Immunology, 181(11), 7628–7636. [Link]
- Arampatzi, S. I., Daskalou, E., Antonelou, M., Papassideri, I., & Anagnostopoulos, D. (2021). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. Frontiers in Molecular Biosciences, 8, 708343. [Link]
- Limban, C., Missir, A. V., Fâelelbom, K. M. S., Al-Tabakha, M. M., Căproiu, M. T., & Sadek, B. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 949–960. [Link]
- NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614 - BPS Bioscience. (n.d.).
- Kruzel, M. L., Zimecki, M., & Actor, J. K. (2000). Lethality in LPS-induced endotoxemia in C3H/HeCr mice is associated with prevalence of proinflammatory cytokines: lack of protective action of lactoferrin. Pathogens and Disease, 29(2), 113–122. [Link]
- Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]
- Limban, C., Missir, A. V., Fâelelbom, K. M. S., Al-Tabakha, M. M., Căproiu, M. T., & Sadek, B. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 949–960. [Link]
- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre - World's Veterinary Journal. (2023). World's Veterinary Journal, 13(4), 576-583. [Link]
- Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 151(8), 1324–1331. [Link]
- Limban, C., Missir, A. V., Fâelelbom, K. M. S., Al-Tabakha, M. M., Căproiu, M. T., & Sadek, B. (2013). Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. Drug Design, Development and Therapy, 7, 949–960. [Link]
- NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line - System Biosciences. (n.d.).
- Fan, H., Li, Y., Wang, Z., & Fan, H. (2012). Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins. Cellular Signalling, 24(1), 246–253. [Link]
- Elabscience® PGE2(Prostaglandin E2) ELISA Kit. (n.d.).
- Brewer, S. M., Williams, J. A., & Neish, A. S. (2015). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (101), e52983. [Link]
- van der Linden, M., van den Berk, L. C. M., van der Poll, T., & Wiersinga, W. J. (2010). Lipopolysaccharide-stimulated whole blood cytokine production does not predict the inflammatory response in human endotoxemia.
- Systemic changes following carrageenan-induced paw inflammation in rats - ResearchGate. (n.d.).
- Eker, B., & Klahn, P. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Current Medicinal Chemistry, 7(6), 617–628. [Link]
- What will be the best way to test NFkb activation via western blot? - ResearchGate. (n.d.).
- Characterization of an optimized protocol for an NF-κB luciferase... - ResearchGate. (n.d.).
Sources
- 1. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
column chromatography purification of crude 2-bromo-N-methylbenzamide
An In-Depth Guide to the Column Chromatography Purification of Crude 2-bromo-N-methylbenzamide
Introduction
This compound is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. Its synthesis, typically involving the amidation of a 2-bromobenzoic acid derivative with methylamine, often yields a crude product containing unreacted starting materials, reagents, and side-products. Achieving high purity is paramount for subsequent synthetic steps and for ensuring the integrity of the final compounds. This application note provides a comprehensive, field-proven guide for the purification of crude this compound using silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and robust troubleshooting strategies.
Foundational Principles of the Purification Strategy
A successful purification is not merely a procedural task but a strategy developed from an understanding of the target molecule and its potential contaminants.
Physicochemical Profile: this compound
This compound is a white to off-white crystalline solid[1]. Its structure, featuring a polar amide group and a less polar bromophenyl ring, gives it intermediate polarity. This characteristic is central to designing the chromatographic separation, as the molecule will have a moderate affinity for polar stationary phases like silica gel.
-
Molecular Weight: 214.06 g/mol
-
Appearance: White or off-white crystalline solid[1]
Anticipating Common Impurities
The effectiveness of a purification protocol is directly related to its ability to separate the target compound from likely impurities. In a typical synthesis of this compound, impurities may include:
-
Unreacted Starting Materials: Residual 2-bromobenzoic acid (acidic) or unreacted methylamine (basic).
-
Coupling Reagent By-products: If peptide coupling reagents like DCC or EDC are used, by-products such as dicyclohexylurea (DCU) can be present[3].
-
Side-Reaction Products: Under certain conditions, side reactions can lead to the formation of other related compounds[3][4].
Purification Workflow Overview
A multi-step approach is most effective, beginning with a bulk-level purification via liquid-liquid extraction to remove ionic impurities, followed by the high-resolution separation of column chromatography.
Caption: General purification workflow from crude mixture to pure product.
Protocol: Pre-Chromatography Work-up via Liquid-Liquid Extraction
This initial step is designed to efficiently remove acidic and basic impurities, which simplifies the subsequent chromatographic separation. The principle relies on the differential solubility of ionized and neutral species in aqueous and organic phases.[3]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.
-
Basic Wash (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate, then drain and discard the lower aqueous layer. This step deprotonates unreacted 2-bromobenzoic acid, rendering it water-soluble as its sodium salt.[3][5]
-
Acidic Wash (to remove basic impurities): Add a 1 M aqueous solution of hydrochloric acid (HCl). Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer. This wash protonates residual methylamine, forming a water-soluble ammonium salt.[3]
-
Brine Wash and Drying: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual dissolved water[3][5]. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product ready for chromatography.
Developing the Column Chromatography Method
The success of column chromatography hinges on the careful selection of the stationary and mobile phases.
Stationary Phase Selection
Silica Gel (SiO₂): This is the most common stationary phase for purifying compounds of intermediate polarity like this compound. Its polar surface hydroxyl groups interact with polar functional groups of the analyte, leading to separation based on polarity. Polar compounds interact more strongly and elute later, while non-polar compounds elute more quickly.[6]
Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly determining the optimal solvent system (mobile phase) for column chromatography.[7] The goal is to find a solvent mixture that provides a retention factor (Rƒ) for the target compound between 0.25 and 0.35.[6] This Rƒ range ensures that the compound spends sufficient time interacting with the stationary phase for effective separation from impurities.[6]
TLC Protocol:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber containing a small amount of the test solvent system.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (amides are typically UV-active).
-
Calculate the Rƒ value: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of the solvent system until the desired Rƒ is achieved. If the Rƒ is too high, decrease the polarity; if too low, increase the polarity.
| Common Solvent Systems for Amides | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to High | A standard and highly effective system for many compounds.[8][9] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds.[9] Methanol content should generally not exceed 10% to avoid dissolving the silica.[9] |
| Petroleum Ether / Acetone | Low to High | An alternative to the hexane/ethyl acetate system.[10] |
Step-by-Step Column Chromatography Protocol
Materials and Reagents
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Cotton or glass wool
-
Sand
-
Crude this compound
-
Optimized eluent system (e.g., Hexane/Ethyl Acetate)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Column Preparation (Slurry Packing Method)
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm) to create a flat base.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be approximately 20-50 times the weight of the crude sample.[3]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, ensuring the solvent level does not fall below the top of the silica bed.[3]
Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add this solution to the top of the silica bed. Open the stopcock and allow the sample to absorb onto the silica.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.
-
Open the stopcock and begin collecting the eluting solvent in fractions.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
-
If a gradient elution is required (i.e., increasing the solvent polarity over time), do so gradually to ensure good separation.
Analysis of Fractions and Product Isolation
-
Monitor the separation by spotting collected fractions onto TLC plates and running them against a spot of the starting crude material.
-
Identify the fractions that contain the pure product (a single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment of the Final Product
After purification, it is essential to confirm the purity and identity of the isolated compound.
-
Thin-Layer Chromatography (TLC): A single, well-defined spot suggests high purity.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Amide-functionalized stationary phases can offer excellent reproducibility for this class of compounds.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any remaining impurities.[3]
Troubleshooting Common Chromatography Issues
Caption: Troubleshooting logic for common column chromatography issues.
| Problem | Probable Cause | Solution |
| Compound elutes too quickly (High Rƒ) | The eluent system is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate).[8] |
| Compound does not elute (Low Rƒ) | The eluent system is not polar enough. | Gradually increase the proportion of the polar solvent (gradient elution).[3][8] |
| Poor separation (bands overlap) | - Eluent polarity is not optimal.- Column is overloaded with sample.- Column was packed unevenly. | - Re-optimize the eluent with TLC to maximize ΔRƒ.[12]- Reduce the amount of sample or increase the amount of silica. |
| Cracked or channeled silica bed | The column ran dry, or the packing was not uniform. | Ensure the solvent level never drops below the top of the silica. Re-pack the column carefully. |
| Tailing of spots on TLC/bands on column | - Sample is not fully soluble in the eluent.- Sample is too acidic/basic, interacting strongly with silica. | - Use a slightly more polar solvent to dissolve the sample for loading, but use a minimal amount.[12]- Add a very small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
References
- ChemBK. Benzamide, 2-Bromo-N-Methyl-. [Link]
- Reddit.
- Chemistry For Everyone.
- University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
- PubChem. This compound (C8H8BrNO). [Link]
- ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]
- ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...)benzamide with benzylamine. [Link]
- GL Sciences. Amide Column. [Link]
Sources
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- 2. PubChemLite - this compound (C8H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. glsciences.eu [glsciences.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
recrystallization techniques for purifying 2-bromo-N-methylbenzamide
An In-Depth Guide to the Purification of 2-bromo-N-methylbenzamide via Recrystallization
This technical guide provides a comprehensive overview and detailed protocols for the purification of this compound, a key intermediate in pharmaceutical and chemical synthesis, using recrystallization techniques. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, a critical factor for the integrity of subsequent synthetic steps and the quality of the final product.
Introduction: The Imperative for Purity
This compound (C₈H₈BrNO) is a white to off-white crystalline solid with a melting point in the range of 143-146°C.[1] Its utility as a building block in organic synthesis necessitates a high degree of purity. Impurities, which can arise from the synthetic route—such as unreacted starting materials (e.g., 2-bromobenzoyl chloride and methylamine) or byproducts like isomers and poly-brominated species—can interfere with downstream reactions, leading to lower yields and the formation of undesired side products.[2][3][4]
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound of interest to a great extent at an elevated temperature but only sparingly at lower temperatures.[2][5] This allows for the selective crystallization of the desired product upon cooling, while the impurities remain dissolved in the solvent (mother liquor) or are removed via filtration.
Foundational Principles: Solvent Selection and Solubility Profile
The success of any recrystallization procedure hinges on the appropriate choice of solvent. For this compound, a moderately polar molecule, a range of organic solvents should be considered. The guiding principle of "like dissolves like" suggests that solvents of similar polarity will be most effective.
Anticipated Solubility
While specific quantitative solubility data for this compound is not extensively published, its structural features—a brominated aromatic ring and an N-substituted amide group—allow for informed predictions. It is expected to be soluble in moderately polar to nonpolar organic solvents, particularly upon heating.[2][6]
Preliminary Solvent Screening Protocol
A preliminary screening is essential to identify the optimal solvent or solvent system. This involves testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane, Water)
-
Hot plate or heating block
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude solid into a series of labeled test tubes.
-
Add 0.5 mL of a solvent to a test tube and vortex the mixture. Observe the solubility at room temperature.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube and observe any changes in solubility.
-
If the solid dissolves completely upon heating, allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.
-
Record the observations for each solvent tested.
Table 1: Solvent Screening Guide for this compound
| Solvent System | Predicted Solubility at Room Temp. | Predicted Solubility at Elevated Temp. | Suitability for Recrystallization | Rationale |
| Single Solvents | ||||
| Ethanol/Methanol | Sparingly Soluble | Soluble | Potentially Good | Polar protic solvents often work well for moderately polar compounds.[2][6] |
| Isopropanol | Sparingly Soluble | Soluble | Potentially Good | Similar to ethanol but less polar; may offer a better solubility differential. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Potentially Good | A moderately polar aprotic solvent. |
| Acetone | Soluble | Very Soluble | Potentially Poor (as single) | May be too good a solvent at room temperature, leading to low recovery. |
| Toluene | Insoluble/Sparingly Soluble | Soluble | Potentially Good | A nonpolar aromatic solvent; good for less polar compounds.[2] |
| Hexane | Insoluble | Sparingly Soluble | Potentially Poor (as single) | A nonpolar solvent, likely a poor solvent even when hot. |
| Water | Insoluble | Insoluble | Unsuitable (as single) | The compound is not expected to be soluble in a highly polar solvent like water. |
| Mixed Solvents | ||||
| Ethanol/Water | Soluble (in Ethanol) | N/A | Excellent Potential | Ethanol acts as the primary solvent, and water as the anti-solvent to induce precipitation.[6] |
| Ethyl Acetate/Hexane | Soluble (in Ethyl Acetate) | N/A | Excellent Potential | A common mixed-solvent system for compounds of moderate polarity.[6] |
Recrystallization Protocols
Based on the solvent screening, a suitable solvent or solvent system can be selected. Below are detailed protocols for both single-solvent and mixed-solvent recrystallization.
Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7] This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals.[6][7] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities.[7]
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-70°C) or in a vacuum desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture of the same composition that induced crystallization for the washing step.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - The solution was cooled too quickly.- The melting point of the solid is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of additional solvent before cooling. |
| Low Recovery | - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Always use ice-cold solvent for washing.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Impure Product (low melting point) | - The solution was cooled too quickly, trapping impurities.- Inappropriate solvent choice. | - Ensure slow cooling to allow for proper crystal lattice formation.- Re-crystallize the product, potentially using a different solvent system. |
Conclusion
The recrystallization techniques detailed in this guide provide a robust framework for the purification of this compound. Careful solvent selection, adherence to the principles of using minimal hot solvent, and slow cooling are paramount to achieving a high yield of pure product. The provided protocols and troubleshooting guide serve as a comprehensive resource for researchers to optimize their purification processes, ensuring the quality and reliability of this important chemical intermediate.
References
- Benzamide, 2-Bromo-N-Methyl- - ChemBK. (n.d.).
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). [Video]. YouTube.
- recrystallization & purification of N-bromosuccinimide. (2021, February 6). [Video]. YouTube.
- This compound (C8H8BrNO). (n.d.). PubChemLite.
Sources
Application Notes and Protocols: The Strategic Use of 2-bromo-N-methylbenzamide in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Complex Molecule Construction
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-bromo-N-methylbenzamide has emerged as a highly valuable and versatile chemical intermediate. Its structure, featuring a reactive bromine atom ortho to an N-methylamido group, provides a powerful handle for sophisticated molecular engineering. The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, while the benzamide moiety is a common pharmacophore found in numerous biologically active molecules, including potent enzyme inhibitors.[1]
This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals to effectively leverage this key building block in their synthetic endeavors.
Core Synthetic Applications: Building C-C and C-N Bonds with Precision
The primary utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, influenced by the amide group, and the inherent reactivity of the carbon-bromine bond make it an ideal substrate for transformations that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for constructing biaryl and heteroaryl structures.[4] When using this compound, this reaction allows for the direct installation of a wide array of aryl or heteroaryl groups at the 2-position.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[5] For substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination.[4][6]
-
Base: A base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential.[4][7] Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which then participates in the transmetalation step of the catalytic cycle.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.[5][8] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. All solvents must be rigorously degassed to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.
Application in Drug Discovery: Synthesis of PARP Inhibitors
A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. [9]PARP enzymes are crucial for DNA single-strand break repair. [10]In cancers with mutations in BRCA1 or BRCA2 genes, which impair double-strand break repair, inhibiting PARP leads to a synthetic lethal effect, causing cancer cell death. [10]The benzamide scaffold of this compound is a key structural motif that mimics the nicotinamide cofactor of PARP, and cross-coupling reactions are used to build the rest of the inhibitor's structure. [11]
Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates. Adherence to standard laboratory safety procedures is mandatory. [12][13][14]
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.) [5] * Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand [4] * Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.) [5] * Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) [5] * Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware
-
-
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base. [4][5] 2. Add the palladium precursor and the phosphine ligand.
-
Seal the vessel with a septum, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent system via syringe. [5] 5. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [8] 6. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). [4][5] 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [4] 9. Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
-
Materials:
-
This compound (1.0 equiv.)
-
Secondary amine (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos (4-10 mol%) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.) [15] * Anhydrous toluene or 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base. [15] 2. Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent via syringe and stir for 10-15 minutes to allow for catalyst pre-formation. [15] 4. Add this compound and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. [15] 6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. [15] 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. [15]
-
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for cross-coupling reactions involving 2-bromo-aryl substrates, providing a predictive framework for reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | ~85 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | ~80 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 85 | ~88 |
Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions. [2][4][8] Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | ~90 |
| 3 | Benzylamine | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 100 | ~85 |
| 4 | Indole | Pd(OAc)₂ | DavePhos | K₂CO₃ | Toluene | 110 | ~82 |
Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions. [15][16][17]
Conclusion
This compound stands as a robust and indispensable intermediate in the toolkit of the modern synthetic chemist. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and modular construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource, enabling researchers to confidently employ this versatile building block in the pursuit of novel therapeutics and advanced materials.
References
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- BenchChem. Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...).
- Fisher Scientific. SAFETY DATA SHEET.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Biosynth. Safety Data Sheet.
- National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
- BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
- Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- BenchChem. A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- National Center for Biotechnology Information. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Wikipedia. Buchwald–Hartwig amination.
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- ResearchGate. Structural requirements for potent PARP inhibition. The benzamide....
- PubMed. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer.
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Application Notes and Protocols for the Functionalization of the 2-Bromo-N-methylbenzamide Scaffold
Introduction: The Strategic Importance of the 2-Bromo-N-methylbenzamide Scaffold
The this compound scaffold is a cornerstone building block in modern medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its key functional groups: the aryl bromide and the N-methylbenzamide. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents. Concurrently, the N-methylbenzamide moiety acts as a potent ortho-directing group, facilitating regioselective C-H functionalization at the C6 position. This dual reactivity allows for the precise and sequential construction of highly decorated aromatic systems, which are central to the discovery of novel therapeutic agents, including potent poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3]
This guide provides an in-depth exploration of key functionalization strategies for the this compound scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying mechanistic principles and field-proven insights to empower rational synthetic design and troubleshooting.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of C-C and C-N bonds, offering mild conditions and broad functional group tolerance.[4][5] The electron-deficient nature of the aryl bromide in the this compound scaffold makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[6] It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8]
Mechanistic Rationale: The catalytic cycle proceeds through three fundamental steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond; (2) Transmetalation , where the organic group from the activated boronate species is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[7][9]
Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow:
Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add the anhydrous dioxane and degassed water solvent system via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3.0) | DME/H₂O | 90 | 70-85 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 80-90 |
| Note: Yields are representative and may vary based on substrate and precise conditions. Optimization is recommended. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[11][12] This reaction couples the aryl bromide with a primary or secondary amine, amide, or carbamate, providing direct access to N-aryl derivatives.[13][14]
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the aryl bromide.[11][14] The key subsequent steps are coordination of the amine to the palladium(II) complex, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[12][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is essential for the deprotonation step.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.3 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP or Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of inert gas, charge an oven-dried flask with NaOtBu (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., BINAP, 3 mol%).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat to 80-110 °C with stirring.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate.[13]
-
Purify by flash column chromatography.
Sonogashira Coupling: Introducing C(sp)-C(sp²) Linkages
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl bromide with a terminal alkyne.[15][16] This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and a copper(I) salt co-catalyst.[17]
Mechanistic Rationale: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[16][17] This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-Br complex. The subsequent reductive elimination from the resulting alkynyl-aryl-palladium(II) complex affords the final product and regenerates the Pd(0) catalyst.[16] Copper-free versions of this reaction have also been developed, which are particularly useful for sensitive substrates.[18]
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (1.5 mol%).
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv) and the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.[17]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo and purify the crude product by flash column chromatography.
Part 2: Directed ortho-Metalation (DoM)
The N-methylbenzamide group is a powerful directing metalation group (DMG), capable of guiding deprotonation to the adjacent ortho position (C6) with high regioselectivity.[19][20] This strategy provides a complementary approach to functionalization, targeting a C-H bond rather than the C-Br bond.
Mechanistic Rationale: The carbonyl oxygen of the amide coordinates to a strong organolithium base (e.g., sec-butyllithium or n-butyllithium), bringing the base into close proximity with the C6 proton.[19][21] This intramolecularly-assisted deprotonation is kinetically favored over deprotonation at other sites or halogen-metal exchange at the C2 position, especially at low temperatures (-78 °C).[20][22] The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles.
Fig. 3: Logical Flow of Directed ortho-Metalation (DoM).
Protocol 4: General Procedure for Directed ortho-Metalation
Materials:
-
This compound (1.0 equiv)
-
sec-Butyllithium (s-BuLi) (1.1 - 1.3 equiv) in cyclohexane
-
TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 - 1.3 equiv) (optional, but recommended)
-
Electrophile (e.g., DMF, I₂, Me₃SiCl) (1.2 - 1.5 equiv)
-
Anhydrous THF
-
Inert gas (Argon)
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv). The solution may turn colored, indicating lithiation.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.3 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir for an additional 1-3 hours at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.[19]
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Part 3: Intramolecular Cyclization Reactions
The functionalized this compound scaffold can serve as a precursor for constructing fused heterocyclic systems through intramolecular cyclization, a key strategy in building complex molecular architectures like those found in PARP inhibitors.[23][24]
Example Application: Cobalt-Catalyzed Synthesis of 3-(Imino)isoindolin-1-ones
A novel method utilizes cobalt catalysis to achieve the cyclization of this compound with carbodiimides, forming 3-(imino)isoindolin-1-one derivatives.[23]
Reaction Principle: This transformation is proposed to proceed through the formation of a five-membered aza-cobaltacycle intermediate. This intermediate then undergoes nucleophilic addition and subsequent substitution with the carbodiimide to furnish the cyclized product.[23] This cobalt-catalyzed approach offers a distinct and efficient pathway to valuable heterocyclic cores.[23]
Protocol 5: Cobalt-Catalyzed Cyclization with Carbodiimides (Adapted from Chen et al., 2021[23])
Materials:
-
This compound (1a) (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2a) (1.5 equiv)
-
CoBr₂ (10 mol%)
-
IMes·HCl (N,N'-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (20 mol%)
-
NaOtBu (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
In an argon-filled glovebox, add CoBr₂ (10 mol%), IMes·HCl (20 mol%), and NaOtBu (2.0 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and DCC (1.5 equiv).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (PTLC) to isolate the 3-(dicyclohexylimino)-2-methylisoindolin-1-one product.[23]
Conclusion
The this compound scaffold is a remarkably versatile platform for chemical synthesis. By leveraging a combination of palladium-catalyzed cross-coupling, directed ortho-metalation, and intramolecular cyclization strategies, researchers can access a vast chemical space of complex, functionalized molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for the rational design and efficient execution of synthetic routes, accelerating discovery programs in drug development and materials science. Careful optimization of the described conditions for each specific substrate is paramount to achieving high yields and purity.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Beak, P., & Meyers, A. I. (1986). Metalation of N-Methylbenzamide with Excess n-Butyllithium. Condensations with Electrophilic Compounds to Form ortho Derivatives. Cyclizations. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Chen, Y.-T., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules.
- Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- University of California, Irvine. (n.d.). Directed (ortho) Metallation.
- Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University.
- Yoo, H. W., Lee, J. W., & Suh, M. E. (1989). Cyclization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II). Yakhak Hoeji.
- Snieckus, V. (n.d.). Directed ortho-Lithiation of Benzamides. ResearchGate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wang, Y., et al. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Yang, H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.
- Kotipalli, T., et al. (2017). Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. ResearchGate.
- Cacchi, S., & Fabrizi, G. (2017). Palladium-Catalyzed Reactions. MDPI.
- ResearchGate. (n.d.). Synthesis, Crystal Structure, and Catalytic Activity of Bridged-Bis(N-Heterocyclic Carbene) Palladium(II) Complexes.
- He, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pathuri, G., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Li, T-T., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
- ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method.
- Ge, J., et al. (2018). Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2. Scientific Reports.
- Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube.
- Wang, Y., et al. (2023). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). An example of intramolecular cyclization presumably proceeding via the N-acyliminium ion.
- PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide.
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Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Bromo-N-methylbenzamide
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the large-scale synthesis of 2-bromo-N-methylbenzamide, a key intermediate in organic and medicinal chemistry.[1] Moving beyond a simple recitation of steps, this guide elucidates the causal reasoning behind procedural choices, offering a robust framework for process optimization and troubleshooting. The primary synthetic route detailed herein involves a two-step process: the conversion of 2-bromobenzoic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation with methylamine. This document provides in-depth safety protocols, particularly for the handling of hazardous reagents, alongside methodologies for purification and analytical validation of the final product.
Introduction and Strategic Overview
This compound is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility necessitates a reliable and scalable synthetic method that ensures high yield and purity.
Several synthetic routes can be envisioned for amide bond formation. These include direct condensation using coupling reagents (e.g., EDC, HOBt) or the alkylation of a secondary amide.[3][4][5] However, for large-scale industrial applications, the most efficient and cost-effective strategy is often the conversion of the parent carboxylic acid into a more reactive species.
This guide focuses on the classic and highly reliable two-step synthesis starting from 2-bromobenzoic acid. The core logic of this approach is as follows:
-
Activation of the Carboxylic Acid: 2-bromobenzoic acid is converted to the highly reactive 2-bromobenzoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on a large scale due to its efficacy and the volatile nature of its byproducts (HCl and SO₂), which simplifies the isolation of the intermediate.[6]
-
Nucleophilic Acyl Substitution: The resulting 2-bromobenzoyl chloride is then reacted with methylamine. The high reactivity of the acyl chloride allows the amidation to proceed rapidly and efficiently under controlled conditions to yield the desired this compound.
This method is consistently favored for its high conversion rates, operational simplicity, and scalability.
Reaction Mechanism and Workflow
The synthesis proceeds via two well-established mechanistic steps.
-
Step 1: Acyl Chloride Formation: The reaction is initiated by the attack of a lone pair from the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A subsequent cascade of electron movements, facilitated by a catalytic amount of N,N-dimethylformamide (DMF) which forms a reactive Vilsmeier intermediate, results in the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yielding the desired 2-bromobenzoyl chloride.[6]
-
Step 2: Amidation: This is a classic nucleophilic acyl substitution. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromobenzoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An additional equivalent of base (or excess methylamine) is required to neutralize the HCl generated in this step.
Caption: The two-step reaction mechanism for the synthesis.
Materials and Equipment
Reagent Specifications
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Form | Recommended Purity |
| 2-Bromobenzoic Acid | 88-65-3 | 201.02 | White Solid | >98% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Colorless to yellow liquid | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Liquid | Anhydrous, >99.8% |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | Aqueous Solution | 40 wt. % |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Liquid | Anhydrous, >99.8% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets or solution | >97% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Aqueous Solution | 1-2 M |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | White Powder | >99% |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | White Granules | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | Liquid | Reagent Grade |
| Hexane | 110-54-3 | 86.18 | Liquid | Reagent Grade |
Required Equipment
-
Appropriately sized glass-lined or Hastelloy reactor with overhead mechanical stirring, reflux condenser, and temperature probe.
-
Heating/cooling mantle or circulating bath.
-
Dropping funnel for controlled liquid addition.
-
Vacuum pump and distillation apparatus for solvent removal.
-
Gas scrubber system containing a sodium hydroxide solution to neutralize HCl and SO₂ off-gas.[6]
-
Standard laboratory glassware for work-up and purification (separatory funnels, Büchner funnel, etc.).
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (neoprene or Viton), and a chemical-resistant apron or suit are mandatory.[7][8]
Critical Hazard and Safety Assessment
This synthesis involves highly hazardous materials and must be performed in a well-ventilated chemical fume hood or an appropriate production facility with engineering controls.
-
Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and a lachrymator.[7][9] It causes severe burns to the skin, eyes, and respiratory tract.[9] Inhalation can be fatal and may cause delayed pulmonary edema.[7] Crucially, thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂). [7] All glassware must be scrupulously dried before use. An appropriate respirator with acid gas cartridges should be available for any transfer operations not in a closed system.[7][10]
-
Methylamine: This is a flammable and corrosive gas, typically handled as an aqueous solution. It can cause skin and eye burns and is harmful if inhaled.
-
Off-Gassing: The reaction generates significant quantities of HCl and SO₂ gas. The reactor's exhaust must be directed through a gas scrubber containing a caustic solution (e.g., aqueous NaOH) to neutralize these acidic gases before venting.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a ~1 kg scale of the final product. Adjustments should be made based on reactor size and specific equipment.
Sources
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- 2. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
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- 10. leap.epa.ie [leap.epa.ie]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-methylbenzamide
Welcome to the comprehensive technical support guide for the synthesis of 2-bromo-N-methylbenzamide. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we dissect the synthetic pathways, troubleshoot potential pitfalls, and provide detailed, field-proven protocols.
Introduction to Synthetic Strategies
The synthesis of this compound, a secondary amide, can be primarily approached via two distinct retrosynthetic pathways. The first, and most common, is the direct amidation of a 2-bromobenzoic acid derivative with methylamine. The second involves the N-methylation of 2-bromobenzamide. The choice between these routes often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory. This guide will delve into both methodologies, with a strong emphasis on the more prevalent amidation route.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a frequent challenge, often attributable to several factors:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt and the poor leaving group nature of the hydroxyl group (-OH)[1][2]. Forcing conditions with high heat can lead to side reactions and decomposition.
-
Solution: Employ a suitable coupling reagent to activate the carboxylic acid. Common and effective choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide)[3][4]. These additives form a more stable active ester, which is less prone to side reactions and racemization (if applicable)[4][5]. Phosphonium-based reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient alternatives[6][7].
-
-
Steric Hindrance: The ortho-bromo substituent on the benzoic acid moiety can sterically hinder the approach of methylamine to the activated carbonyl group[4].
-
Inappropriate Base: A base is crucial to neutralize the acid generated during the coupling reaction and to ensure the amine is in its free, nucleophilic form.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base and its stoichiometry are critical; an excess of a strong base can lead to side reactions.
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a pivotal role in the reaction outcome.
-
Solution: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are generally suitable. The optimal temperature will depend on the chosen coupling reagent and the reactivity of the substrates. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?
A2: The formation of side products is a common issue that complicates purification and reduces the overall yield.
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove[4][6].
-
Anhydride Formation: In the absence of the amine nucleophile, two molecules of the activated carboxylic acid can react to form an anhydride[4].
-
Prevention: Ensure that all reagents and solvents are anhydrous. The order of addition of reagents can also be critical. It is often preferable to activate the carboxylic acid in the presence of the amine or to add the amine shortly after the activating agent.
-
Q3: How do I choose the best synthetic route: amidation of 2-bromobenzoic acid or N-methylation of 2-bromobenzamide?
A3: The choice of synthetic route depends on several factors:
-
Amidation of 2-Bromobenzoic Acid: This is generally the more direct and versatile route. The starting materials, 2-bromobenzoic acid and methylamine, are readily available. This route also benefits from a wide array of well-established coupling reagents that can be optimized for various scales.
-
N-methylation of 2-Bromobenzamide: This route is a viable alternative if 2-bromobenzamide is readily available. However, the N-methylation of amides can be challenging and may require the use of strong, moisture-sensitive bases like sodium hydride (NaH) and an alkylating agent such as methyl iodide or dimethyl sulfate under strictly anhydrous conditions[9]. These reagents are often hazardous and can lead to over-methylation (formation of the tertiary amide) if not carefully controlled. Recent advancements have explored milder methylating agents[10][11][12].
For most applications, the amidation of 2-bromobenzoic acid offers a more robust and scalable approach.
Q4: What is the most effective method for purifying the crude this compound?
A4: The purification strategy depends on the nature and quantity of the impurities present.
-
Liquid-Liquid Extraction: An initial work-up with liquid-liquid extraction is highly effective for removing unreacted acidic or basic starting materials and water-soluble byproducts[13]. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove any unreacted 2-bromobenzoic acid. A subsequent wash with a mild aqueous acid (e.g., dilute HCl or 1 M citric acid) can remove any residual amine. A final wash with brine helps to remove dissolved water from the organic layer[13].
-
Column Chromatography: For the removal of non-polar or closely related impurities, flash column chromatography on silica gel is the most effective technique[13]. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed.
-
Recrystallization: If the crude product is obtained as a solid and is of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material[13]. The choice of solvent is critical and should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound via EDC/HOBt Coupling
This protocol describes a reliable method for the synthesis of this compound from 2-bromobenzoic acid using EDC and HOBt as the coupling system.
Materials:
-
2-Bromobenzoic acid
-
Methylamine solution (e.g., 2 M in THF or 40 wt. % in water)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
DIPEA (N,N-diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) to the solution and stir until it dissolves.
-
Add methylamine solution (1.5 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, perform an aqueous work-up and extract with a suitable organic solvent like ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis via Acyl Chloride Formation
This two-step protocol involves the initial conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative.
Step A: Synthesis of 2-Bromobenzoyl Chloride
Materials:
-
2-Bromobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic amount of DMF
-
Anhydrous DCM or Toluene
Procedure:
-
In a fume hood, suspend 2-bromobenzoic acid (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromobenzoyl chloride, which can be used directly in the next step or purified by distillation under reduced pressure.
Step B: Amidation of 2-Bromobenzoyl Chloride
Materials:
-
2-Bromobenzoyl chloride
-
Methylamine solution
-
Triethylamine (TEA) or Pyridine
-
Anhydrous DCM
Procedure:
-
Dissolve methylamine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Method | Coupling/Activating Agent | Base | Solvent | Typical Yield Range | Key Advantages | Key Disadvantages |
| Amide Coupling | EDC/HOBt | DIPEA/TEA | DCM/DMF | 60-85% | Good for sensitive substrates, mild conditions. | Cost of reagents, potential for N-acylurea byproduct. |
| Acyl Chloride | SOCl₂ or (COCl)₂ | TEA/Pyridine | DCM/Toluene | 70-95% | High reactivity, generally high yielding. | Harsh reagents, requires careful handling of acyl chloride. |
| N-Methylation | CH₃I or (CH₃)₂SO₄ | NaH | THF/DMF | 40-70% | Alternative route if starting material is available. | Strong, hazardous reagents, risk of over-alkylation. |
Visualization of Workflows
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Synthetic Workflow Comparison
Caption: Comparison of synthetic routes.
References
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- BenchChem. (n.d.). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods.
- BenchChem. (n.d.). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.
- BenchChem. (n.d.). Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742.
- Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
- Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
- BenchChem. (n.d.). Technical Support Center: Amide Synthesis.
- (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed.
- (n.d.). N‐methylation of secondary amides and imides. Reaction conditions... ResearchGate.
- (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate.
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Buchwald-Hartwig Amination Technical Support Center: A Guide to Minimizing Side Products
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As a Senior Application Scientist, I've designed this guide to address the common challenges and subtle nuances of this powerful C-N bond-forming reaction. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide you with direct, actionable solutions to problems you may encounter in the lab. Our focus here is on understanding and minimizing the formation of common side products to maximize the yield and purity of your desired arylamine.
Section 1: Troubleshooting Common Side Products
One of the most frequent challenges in Buchwald-Hartwig amination is the formation of undesired side products. This section provides a deep dive into the most common culprits and how to mitigate them.
FAQ 1: My reaction is producing a significant amount of hydrodehalogenated arene. What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a common side reaction. It can arise from two primary mechanistic pathways:
-
β-Hydride Elimination: This is a prevalent pathway, especially with primary and some secondary amines that possess a β-hydrogen.[1] After the formation of the palladium-amido complex, instead of reductive elimination to form the C-N bond, the palladium can abstract a β-hydrogen from the amine, leading to the formation of an imine and a palladium-hydride species.[1] This palladium-hydride can then reductively eliminate with the aryl group to produce the hydrodehalogenated arene.
-
Reaction with Trace Water or Other Protic Sources: Trace amounts of water in your solvent or on your glassware can react with the palladium catalyst or strong base to generate species that can act as hydride sources.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[1] | For primary amines, consider using ligands like BrettPhos.[2] For sterically hindered amines, ligands developed by the Buchwald and Hartwig groups are specifically designed to suppress side reactions.[1][3] |
| Base Selection | Strong bases can sometimes promote side reactions. Using a weaker base may slow down the desired reaction but can also suppress hydrodehalogenation. | If using a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄, especially if your substrate is sensitive.[4] |
| Temperature Control | Higher temperatures can sometimes favor β-hydride elimination. | Running the reaction at a lower temperature, if the reaction rate is still acceptable, can minimize this side product.[5] |
| Rigorous Anhydrous Conditions | Minimizing protic sources is crucial. | Ensure solvents are thoroughly dried, and glassware is oven- or flame-dried before use. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
FAQ 2: I am observing the formation of a homocoupled biaryl product (Ar-Ar). What conditions favor this side reaction?
Answer:
Aryl-aryl homocoupling is another potential side reaction that can diminish the yield of your desired amination product. This typically occurs through a competing catalytic cycle where two molecules of the aryl halide couple with each other.
Causative Factors:
-
Slow Rate of Amination: If the reaction between the palladium-aryl halide complex and the amine is slow, the palladium complex may undergo a different reaction pathway leading to homocoupling.
-
Catalyst Decomposition: In some cases, decomposition of the palladium catalyst can lead to the formation of palladium nanoparticles, which can catalyze homocoupling.
-
Ligand Choice: The choice of ligand plays a critical role. Some ligands may not be effective at promoting the desired C-N bond formation, inadvertently allowing the homocoupling pathway to become more competitive.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Optimize Ligand-to-Metal Ratio | An appropriate excess of the ligand can help to ensure the palladium center remains in the desired ligation state, favoring the amination pathway. | A ligand-to-palladium ratio of 1.1:1 to 2:1 is a good starting point for optimization. |
| Choice of Palladium Precatalyst | Using a well-defined palladium precatalyst can lead to a more controlled and efficient generation of the active Pd(0) species, which can minimize side reactions. | Consider using G2, G3, or G4 precatalysts which are designed for efficient catalyst activation.[4] |
| Solvent Considerations | The solvent can influence the solubility of intermediates and the overall reaction rate. | Toluene and dioxane are commonly used and generally effective.[6] However, for specific substrate combinations, screening other solvents like THF or t-BuOH might be beneficial.[2] |
FAQ 3: My reaction with a primary amine is giving a mixture of mono- and diarylated products. How can I improve the selectivity for monoarylation?
Answer:
Controlling the selectivity between mono- and diarylation of primary amines can be challenging, as the initially formed secondary amine product can often be more reactive than the starting primary amine.
Key Factors Influencing Selectivity:
-
Steric Hindrance: Bulky ligands and substrates can sterically disfavor the second arylation step.
-
Reaction Stoichiometry: Using an excess of the primary amine can statistically favor monoarylation.
-
Ligand Design: Certain ligands are specifically designed to promote the selective monoarylation of primary amines.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Ligands with significant steric bulk around the palladium center can prevent the approach of the larger monoarylated amine product. | For highly selective monoarylation of primary amines, consider using ligands like BrettPhos or those specifically designed for this purpose.[2] |
| Adjust Stoichiometry | Using an excess of the amine will increase the probability of the catalyst reacting with the starting material rather than the product. | Start with 1.5 to 2.0 equivalents of the primary amine relative to the aryl halide. |
| Lower Reaction Temperature | Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product. | If the reaction proceeds at a reasonable rate, try running it at a lower temperature. |
Section 2: General Troubleshooting and Optimization
This section addresses broader issues related to reaction setup, component selection, and overall performance.
FAQ 4: My reaction is sluggish or not going to completion. What are the first things I should check?
Answer:
A stalled or incomplete reaction can be frustrating. Here’s a checklist of common culprits to investigate:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[2] Ensure your reaction is set up under a robust inert atmosphere of argon or nitrogen.
-
Reagent Purity: Impurities in your starting materials, particularly the aryl halide or amine, can inhibit the catalyst. Ensure your reagents are of high purity.
-
Solvent Quality: Use anhydrous, degassed solvents. Trace water or oxygen can deactivate the catalyst.
-
Base Quality and Solubility: The base is a critical component. Ensure it is fresh and dry. Poor solubility of the base can also lead to slow reactions.[4] For solid bases, ensure efficient stirring to maximize surface area contact.
-
Catalyst Activation: If you are not using a precatalyst, the in-situ generation of the active Pd(0) species might be inefficient.
Experimental Protocol: General Setup for a Small-Scale Buchwald-Hartwig Amination
This protocol provides a reliable starting point for setting up a Buchwald-Hartwig reaction under an inert atmosphere.[7]
Materials:
-
Oven-dried reaction vial with a magnetic stir bar
-
Palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst)
-
Phosphine ligand
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To the oven-dried reaction vial containing a magnetic stir bar, add the palladium source and the phosphine ligand.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide, the amine, and the base.
-
Addition of Solvent: Add the anhydrous, degassed solvent to the vial via syringe.
-
Inerting the Atmosphere: Seal the vial with a septum cap and purge with inert gas for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir.
-
Monitoring the Reaction: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.
Diagrams
References
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (n.d.).
- Sandfort, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(40), 10992-11004. [Link]
- Krivobokova, T., Finocchio, G., & Maryasin, B. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination.
- Loznik, M., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(2), 505-512. [Link]
- Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(31), 12195-12206. [Link]
- Reddit. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.).
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13416-13426. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ACS Catalysis. (n.d.). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. [Link]
- National Institutes of Health. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]
- Sandfort, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(40), 10992-11004. [Link]
- ResearchGate. (2014). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
- Wikipedia. (n.d.).
- SciSpace. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?[Link]
- ACS Publications. (2021). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
- ResearchGate. (2017).
- Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]
- National Institutes of Health. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-bromo-N-methylbenzamide
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of 2-bromo-N-methylbenzamide. The ortho-substituted amide functionality introduces unique steric and electronic challenges that can often lead to failed or low-yielding reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding Suzuki couplings with sterically hindered and functionalized substrates like this compound.
Q1: My reaction with this compound is not working at all. Where do I start troubleshooting?
A1: When a Suzuki reaction fails completely, it's crucial to systematically evaluate the core components of the reaction. The most common culprits are the catalyst system, the base, or the quality of your reagents. Start by verifying the integrity of your boronic acid or ester, as they can degrade over time. Ensure your solvent is anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[1][2] Finally, consider if your chosen catalyst and ligand are suitable for a sterically hindered substrate.
Q2: I'm seeing a lot of my boronic acid being converted back to the corresponding arene. What is happening and how can I stop it?
A2: This side reaction is called protodeboronation, where a proton source in the reaction mixture cleaves the carbon-boron bond.[3] This is often exacerbated by excess water or the use of strong, protic bases. To mitigate this, try using anhydrous conditions, switching to a less nucleophilic base like potassium phosphate (K₃PO₄), or using a more stable boronic acid derivative like a pinacol ester.[3][4]
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[2] It is critical to ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. In some cases, the choice of palladium source and ligand can also influence the extent of homocoupling.
Q4: Can the N-methylbenzamide group on my starting material interfere with the reaction?
A4: Yes, the ortho-amide group can present challenges. Steric hindrance from the ortho-substituent can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[5] Additionally, the amide functionality itself could potentially coordinate to the palladium center, affecting catalyst activity. Choosing a bulky, electron-rich ligand can often overcome these issues by promoting oxidative addition and preventing catalyst inhibition.[5][6]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and actionable solutions, organized by the symptoms you might be observing in your reaction.
Symptom 1: Low to No Product Formation
A lack of desired product is the most common and frustrating issue. Let's break down the potential causes and solutions.
The choice of palladium precursor and ligand is paramount for a successful Suzuki coupling, especially with a challenging substrate like this compound.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered substrates. The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step, and this is particularly slow for electron-rich or sterically encumbered aryl halides.[7] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate this step.[8][9]
-
Troubleshooting Steps:
-
Ligand Screening: If you are using a simple phosphine ligand like PPh₃, consider switching to a more specialized ligand. A good starting point is to screen a panel of Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr, SImes).[1][5]
-
Precatalyst Selection: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can ensure a more consistent generation of the active Pd(0) species and can be more user-friendly than generating the catalyst in situ.[1]
-
The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[10][11] The wrong choice of base can lead to a stalled reaction or unwanted side reactions.
-
Expert Insight: For sterically hindered couplings, a stronger base is often necessary to promote the formation of the reactive boronate species. However, very strong bases like hydroxides can promote protodeboronation.[7] A careful balance is required.
-
Troubleshooting Steps:
Organoboron reagents can be unstable under certain conditions, leading to their decomposition before they can participate in the catalytic cycle.
-
Expert Insight: Boronic acids are susceptible to protodeboronation and oxidation.[3] They can also undergo trimerization to form boroxines, which can affect stoichiometry.[3] Converting the boronic acid to a more stable ester, such as a pinacol ester, can significantly improve reaction outcomes.[4][12]
-
Troubleshooting Steps:
-
Use Boronic Esters: If you are using a boronic acid, consider switching to the corresponding pinacol ester (Bpin). These are generally more stable and less prone to side reactions.
-
Check Reagent Quality: Ensure your boronic acid or ester is pure and has not degraded during storage. It is often best to use freshly purchased or recently purified material.
-
Symptom 2: Significant Byproduct Formation
The presence of significant byproducts can complicate purification and reduce the yield of your desired product.
As mentioned in the FAQs, this is the replacement of the boronic acid group with a hydrogen atom.
-
Expert Insight: This side reaction is often favored in the presence of protic solvents or strong bases.
-
Troubleshooting Steps:
This refers to the coupling of two molecules of the same starting material, either the aryl halide or the boronic acid.
-
Expert Insight: Homocoupling of the boronic acid is often caused by the presence of oxygen.[2] Homocoupling of the aryl halide can occur, but is less common.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
This is the replacement of the bromine atom on your this compound with a hydrogen atom.
-
Expert Insight: This side reaction can be promoted by certain bases and solvents, particularly protic solvents like alcohols, which can act as a hydride source.[5]
-
Troubleshooting Steps:
-
Solvent Selection: Avoid using alcohol-based solvents if you are observing this byproduct. Opt for aprotic solvents like dioxane or toluene.[5]
-
Experimental Protocols
Here are some detailed, step-by-step protocols for key troubleshooting experiments.
Protocol 1: Catalyst and Ligand Screening
This protocol provides a general framework for screening different catalyst and ligand combinations.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid/ester, and base.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Seal the reaction flask with a septum. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[7]
-
Add the anhydrous solvent to the reaction flask via syringe.
-
Add the catalyst/ligand stock solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]
Protocol 2: Reaction Monitoring
Careful monitoring of your reaction can provide valuable insights into what is going wrong.
Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of your reaction.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more quantitative data on the consumption of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots of the reaction mixture at different time points and analyzing them by NMR can provide a detailed picture of the reaction profile.[14]
Data Presentation
The following table summarizes some common starting conditions for the Suzuki coupling of this compound, which can be used as a baseline for your optimization.
| Parameter | Recommended Starting Conditions | Rationale |
| Aryl Halide | This compound | The bromide is generally more reactive than the corresponding chloride.[4] |
| Boronic Reagent | Arylboronic pinacol ester (1.2 eq.) | More stable and less prone to side reactions than boronic acids.[4] |
| Palladium Source | XPhos Pd G3 (2 mol%) | A robust precatalyst for sterically hindered substrates.[1] |
| Base | K₃PO₄ (3.0 eq.) | A strong, non-nucleophilic base that is effective in many challenging couplings.[1] |
| Solvent | 1,4-Dioxane or 2-MeTHF (anhydrous, degassed) | Good solvents for a wide range of Suzuki couplings.[1][15] |
| Temperature | 80-110 °C | Higher temperatures are often required for hindered substrates. |
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
References
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- SUZUKI REACTION MONITORING. Advion. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. azom.com [azom.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Optimization of N-Arylation Reaction Conditions
Welcome to the technical support center for N-arylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the "why" behind each experimental choice.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your N-arylation experiments, particularly focusing on the widely used Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is not working or giving very low yield. What are the first things I should check?
A1: When a Buchwald-Hartwig reaction fails, it's crucial to systematically review the foundational parameters of the experiment.
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly oven-dried and that you have thoroughly evacuated and backfilled it with an inert gas (Argon or Nitrogen) multiple times.[1][2] The quality of your inert gas and the integrity of your Schlenk line or glovebox atmosphere are paramount.
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents.[1][2] The presence of water can hydrolyze the base and poison the catalyst. Ensure your amine and aryl halide are pure, as impurities can also act as catalyst poisons.[3]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Consider using a fresh batch of catalyst and ligand. Precatalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[4]
-
Base Strength and Solubility: The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used.[1][2] Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture. The insolubility of some inorganic bases can also affect reaction rates, so vigorous stirring is essential.[5]
Q2: I'm observing significant hydrodehalogenation of my aryl halide. What causes this and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[6] It often arises from the formation of palladium-hydride species.[6]
-
Cause: This can be triggered by moisture or other proton sources in the reaction mixture. Certain ligands or reaction conditions may also favor pathways that lead to palladium-hydride formation over the desired C-N bond formation.
-
Solutions:
-
Use strictly anhydrous and degassed solvents. [6]
-
Employ a bulky, electron-rich phosphine ligand. Ligands like XPhos or BrettPhos are designed to promote reductive elimination (the C-N bond-forming step) and can outcompete side reactions.[2][7]
-
Choose a non-coordinating base to minimize potential interactions that could lead to hydride formation.[6]
-
Q3: My reaction is producing biaryl homocoupling byproducts. How can I suppress this?
A3: The formation of biaryls from the homocoupling of your aryl halide is another potential side reaction.[6]
-
Cause: This side reaction can be more prevalent at higher temperatures and when the rate of oxidative addition of the aryl halide to the palladium center is faster than the subsequent steps in the catalytic cycle.
-
Solutions:
-
Lower the reaction temperature. While this may slow down the desired reaction, it can often disproportionately reduce the rate of byproduct formation.
-
Optimize the palladium-to-ligand ratio. Typically, a ratio of 1:1 to 1:2 is used. An excess of ligand can sometimes help stabilize the catalytic species and prevent side reactions.
-
Screen different ligands. The choice of ligand has a profound impact on the relative rates of the catalytic steps. A ligand that accelerates reductive elimination can minimize the lifetime of intermediates that might lead to homocoupling.[8]
-
Q4: I am trying to couple a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups or a secondary amide). The reaction is very slow or doesn't proceed. What should I do?
A4: Coupling weakly nucleophilic amines is a known challenge.[9][10][11] The difficulty lies in the amine's reduced ability to coordinate to the palladium center and/or the subsequent deprotonation step.
-
Solutions:
-
Use a more electron-rich and sterically hindered ligand. Ligands such as BrettPhos and JackiePhos have been specifically designed to facilitate the coupling of challenging substrates, including secondary amides.[7][12] These ligands promote the formation of a more reactive catalyst.
-
Employ a stronger base. While NaOtBu is common, for very weak nucleophiles, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary.[3]
-
Increase the reaction temperature. Higher temperatures can help overcome the activation energy barrier for these more difficult couplings.
-
Consider alternative catalytic systems. For some challenging substrates, nickel-based catalytic systems can be more effective than palladium.[10][11]
-
Q5: Can I use an aryl chloride for my Buchwald-Hartwig reaction? It seems less reactive than the bromide or iodide.
A5: Yes, but aryl chlorides are generally less reactive and require more specialized conditions.[4][13] The oxidative addition of an aryl chloride to Pd(0) is slower than for the corresponding bromide or iodide.
-
Solutions:
-
Select the right ligand. Highly active, electron-rich, and bulky phosphine ligands are essential for activating aryl chlorides. Ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) are often effective.[14]
-
Higher temperatures are typically required. Reactions with aryl chlorides often need to be heated to 100-110 °C or higher.[2]
-
Use an appropriate palladium precatalyst. Precatalysts are generally more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ alone.[4][5]
-
Section 2: Understanding Your Reaction Components
Optimizing an N-arylation reaction requires a clear understanding of the role each component plays.
The Four Pillars of N-Arylation
| Component | Role in the Catalytic Cycle | Key Considerations for Optimization |
| Palladium Precatalyst | Source of the active Pd(0) catalyst that undergoes oxidative addition with the aryl halide. | Use air-stable precatalysts for reproducibility. Catalyst loading is typically 1-2 mol %, but can be lowered for highly active systems. |
| Ligand | Stabilizes the Pd center, modulates its electronic properties and steric environment. Crucial for facilitating oxidative addition and reductive elimination. | Bulky, electron-rich phosphine ligands are generally preferred. The choice is highly dependent on the substrates.[8] |
| Base | Deprotonates the amine to form the more nucleophilic amide, which then coordinates to the palladium center.[15] | Must be strong enough to deprotonate the amine but not so strong as to cause side reactions with other functional groups.[15] Common choices include NaOtBu, K₂CO₃, and Cs₂CO₃.[1] |
| Solvent | Solubilizes reactants and stabilizes intermediates in the catalytic cycle.[15] | Aprotic solvents like toluene, dioxane, and THF are common.[3][16] The choice can influence reaction rate and catalyst stability.[17][18] |
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, providing a visual guide to the key steps where optimization is critical.[2][13][19]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Experimental Protocols
This section provides standardized, step-by-step protocols for setting up a typical N-arylation reaction.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a general starting point and may require optimization for specific substrates.
Materials and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd)
-
Phosphine ligand (e.g., XPhos, 0.02-0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5-10 mL)
-
Oven-dried Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stir bar, stirrer, and hotplate with oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, amine (if solid), palladium precatalyst, ligand, and base to the Schlenk tube containing a magnetic stir bar.[2]
-
Seal and Purge: Seal the tube and, if not in a glovebox, evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Reagent Addition: Add the degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts and catalyst residues. Wash the pad with additional solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: General experimental workflow for N-arylation reactions.
Section 4: References
-
Vidal-Ferran, A., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Hicks, J. D., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Mechanism. Journal of the American Chemical Society. [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Wang, P., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. [Link]
-
Dennis, J. M. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. MIT DSpace. [Link]
-
Bruneau, A., et al. (2015). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition. [Link]
-
Jiang, D., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. [Link]
-
Wang, P., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. [Link]
-
Chemistry LibreTexts. (2022). Solvent Effects. [Link]
-
Organic-Chemistry.org. (2014). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Wang, P., et al. (2021). (PDF) Redox-Neutral Cross-Coupling Amination with Weak N- Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ResearchGate. [Link]
-
Zhang, X., et al. (2022). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. Nature Communications. [Link]
-
Wikipedia. Solvent effects. [Link]
-
Tcyrulnikov, S., et al. (2020). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ResearchGate. (2017). Previous experimental results of N-arylation with four different ligands. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. [Link]
-
Stuart, D. R., et al. (2017). Regiospecific N‐Arylation of Aliphatic Amines under Mild and Metal‐Free Reaction Conditions. Angewandte Chemie International Edition. [Link]
-
Musacchio, A. J., et al. (2020). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2019). Approaches to the N-arylation of heteroarenes. [Link]
-
Asian Journal of Chemistry. (2011). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Arylation Methods. Wiley-VCH.
-
ResearchGate. (2013). Solvent effect on the arylation. [Link]
-
Francke, R., & Schotten, R. (2018). Electrochemical Arylation Reaction. Chemical Reviews. [Link]
-
ResearchGate. (2018). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. [Link]
-
MDPI. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
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Technical Support Center: Purification of 2-bromo-N-methylbenzamide
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 2-bromo-N-methylbenzamide. This document provides actionable troubleshooting advice, detailed protocols, and an understanding of the chemical principles governing purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My crude product is a discolored (yellow/brown) solid or oil instead of a white solid. What are the likely impurities?
A1: Discoloration typically indicates the presence of unreacted starting materials or byproducts. The most common synthesis involves reacting 2-bromobenzoyl chloride with methylamine.[1] Potential impurities include:
-
2-Bromobenzoic Acid: This forms from the hydrolysis of the 2-bromobenzoyl chloride starting material, which is highly sensitive to moisture.[2][3] Its presence can make the crude product acidic and sticky.
-
Unreacted Starting Materials: Residual 2-bromobenzoyl chloride or methylamine can contaminate the product.
-
Diacylated Byproducts: It is possible for the initially formed amide to react with a second molecule of 2-bromobenzoyl chloride, though this is less common if an excess of the amine is used.[4]
Q2: I see multiple spots on my TLC plate after the reaction. How do I identify them?
A2: The primary spots you are likely to see are the product, unreacted 2-bromobenzoyl chloride, and 2-bromobenzoic acid.
-
This compound (Product): As a moderately polar amide, it will have an intermediate Rf value. A good starting eluent for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).[5]
-
2-bromobenzoyl chloride (Starting Material): Being less polar than the amide product, it will have a higher Rf value.
-
2-bromobenzoic acid (Hydrolysis Byproduct): This is a very polar compound and will typically have a very low Rf value, often streaking from the baseline, especially without a modifier like acetic acid in the eluent.
Q3: My crude product is an oil or gum and won't solidify. What should I do?
A3: "Oiling out" is a common problem, often caused by the presence of impurities that depress the melting point or if the product's melting point is lower than the boiling point of the solvent used.[6]
-
Initial Step: Try dissolving the oil in a minimal amount of a suitable solvent like dichloromethane (DCM) and adding it dropwise to a vigorously stirring, cold non-solvent like hexane. This precipitation may yield a solid.
-
Purification: If the product remains oily, it indicates significant impurity levels. Column chromatography is the recommended next step to isolate the pure compound, which should then solidify upon solvent removal.[6]
Q4: Can this amide be hydrolyzed during an aqueous workup?
A4: Yes, amides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.[6][7]
-
Recommendation: During workup, use mild washing agents like saturated sodium bicarbonate solution to remove acidic impurities (e.g., 2-bromobenzoic acid) and brine to aid in layer separation.[7] Minimize the time the product spends in the aqueous phases and consider using pre-chilled solutions to reduce the rate of potential hydrolysis.[7]
Section 2: Troubleshooting Guides
This section provides in-depth solutions to specific purification challenges.
Guide 1: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solids that are already relatively pure (>90%).
Problem: The product "oils out" instead of forming crystals.
-
Causality: This occurs when the crude solid melts in the hot solvent before it fully dissolves, or the solution becomes supersaturated at a temperature above the compound's melting point. Impurities significantly lower and broaden the melting range, exacerbating this issue.
-
Solutions:
-
Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) where it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., hexane, heptane) at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[5][8] This method often facilitates crystal formation at a lower temperature.
-
Slow Cooling: Rapid cooling encourages oiling. Allow the hot, clear solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, cooling can be continued in an ice bath.[6]
-
Induce Crystallization: If the cooled solution is clear, scratch the inner surface of the flask with a glass rod or add a seed crystal of pure product to provide a nucleation site.[5]
-
Problem: Very low yield after recrystallization.
-
Causality: This is often due to using an excessive volume of solvent, where a significant portion of the product remains dissolved even at low temperatures.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Solvent Selection: Ensure the chosen solvent has poor solubility for the compound at cold temperatures.
-
Recover from Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor (the leftover solvent after filtration) and re-cooling.
-
| Table 1: Recommended Solvent Systems for Recrystallization of this compound | |
| Solvent System | Comments & Rationale |
| Ethyl Acetate / Hexane | A very effective mixed-solvent system.[5] Ethyl acetate is a good solvent for the polar amide, while hexane acts as the anti-solvent to induce crystallization. |
| Ethanol / Water | Another common choice for polar compounds.[8] The amide is soluble in hot ethanol; adding water decreases its solubility. |
| Acetone / Hexane | Similar principle to the ethyl acetate system; good for moderately polar compounds.[8] |
| Toluene | Can be effective for aromatic compounds, sometimes yielding high-quality crystals. |
Guide 2: Optimizing Flash Column Chromatography
Flash chromatography is the method of choice for separating complex mixtures or when recrystallization fails.[9]
Problem: Poor separation between the product and a close-running impurity.
-
Causality: The chosen eluent system does not have the optimal polarity to differentiate between the components on the stationary phase (typically silica gel).
-
Solutions:
-
Adjust Polarity: If the spots are too close and have high Rf values, decrease the eluent polarity (i.e., increase the percentage of the non-polar solvent like hexane).[5] This will increase the interaction with the silica gel and improve separation.
-
Try a Different Solvent System: If a hexane/ethyl acetate system is failing, consider switching to a dichloromethane (DCM)/methanol system.[10] This can alter the specific interactions between the compounds and the silica, sometimes dramatically improving separation.
-
Use a Gradient Elution: Start with a low polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind on the column.[5]
-
Problem: The product streaks on the TLC plate or elutes from the column over many fractions (tailing).
-
Causality: Tailing is often caused by acidic impurities (like residual 2-bromobenzoic acid) strongly interacting with the acidic silica gel. It can also occur if the compound is too polar for the chosen eluent or if the column is overloaded.
-
Solutions:
-
Add a Modifier: Add a small amount (~0.5-1%) of a modifier to the eluent system. For an acidic impurity, adding a basic modifier like triethylamine can help.[10] However, since the main impurity is often acidic, adding a small amount of acetic acid to the eluent can sometimes improve the chromatography of the neutral amide product by ensuring the silica is fully protonated.
-
Pre-adsorb the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and then evaporate the solvent. This creates a dry powder of the sample on silica, which can be loaded onto the top of the column. This "dry loading" technique often results in sharper bands and better separation compared to loading the sample in a liquid solution.[9]
-
| Table 2: Recommended Eluent Systems for Flash Chromatography | |
| Eluent System | Target Rf on TLC |
| Hexane / Ethyl Acetate | 0.3 - 0.4 |
| Dichloromethane (DCM) / Methanol | 0.3 - 0.4 |
Section 3: Visualization & Workflows
Impurity Profile and Origins
The following diagram illustrates the common synthetic route and the origin of key impurities.
Caption: Origin of common impurities in the synthesis of this compound.
Purification Strategy Decision Tree
This workflow helps in selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision workflow for selecting a purification strategy.
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give the product an Rf of ~0.3-0.4 and show clear separation from impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. The mass of silica should be about 20-50 times the mass of the crude sample.[9] Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small portion of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[5]
Protocol 2: Recrystallization (Two-Solvent Method)
-
Dissolution: Place the crude solid in a flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) while stirring until the solid is just dissolved.
-
Induce Saturation: Slowly add a "poor" solvent (e.g., hexane) dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum oven.[9]
References
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- ResearchGate. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem.
- PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide.
- ChemBK. (2024). Benzamide, 2-Bromo-N-Methyl-.
- ResearchGate. (2020). What is the best technique for amide purification?
- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
- Reddit. (2016). Column Chromatography: Amides. r/chemistry.
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- 10. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-bromo-N-methylbenzamide
Introduction: Navigating the Challenges of a Hindered Substrate
Welcome to the technical support center for cross-coupling reactions involving 2-bromo-N-methylbenzamide. As researchers and drug development professionals, you are likely aware that substrates with ortho-substituents, particularly those containing coordinating groups like amides, present unique challenges. The steric bulk around the reaction center can impede key steps in the catalytic cycle, while the amide moiety itself can interact with the metal center, potentially inhibiting catalysis.
This guide is designed to provide practical, field-proven insights into overcoming these hurdles. We will move beyond simple protocol recitation to explain the causality behind catalyst and reagent choices, empowering you to troubleshoot effectively and optimize your reactions for maximum efficiency and yield.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst strategy for this compound.
Question 1: Why are standard catalysts like Tetrakis(triphenylphosphine)palladium(0) often inefficient for this substrate?
Answer: The primary challenge with this compound is steric hindrance. The ortho N-methylbenzamide group physically obstructs the palladium center, slowing down crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination. Traditional ligands like triphenylphosphine (PPh₃) are often not bulky enough to overcome this steric clash and promote the necessary conformational changes at the metal center to bring the coupling partners together efficiently. Modern catalyst systems built around bulky, electron-rich ligands are required to accelerate these key steps and prevent catalyst decomposition.[1]
Question 2: What is the general principle for selecting a ligand for a sterically hindered substrate like this?
Answer: The key is to use ligands that are both bulky and electron-rich .
-
Bulkiness: Sterically demanding ligands, such as the biaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos) or certain N-heterocyclic carbenes (NHCs), create a larger coordination sphere around the palladium atom.[1][2] This steric pressure promotes the final, product-forming reductive elimination step, which is often the rate-limiting step for hindered substrates.
-
Electron-Richness: Ligands that are strong sigma-donors increase the electron density on the palladium center. This facilitates the initial, often challenging, oxidative addition of the aryl bromide to the Pd(0) complex.[3]
Question 3: For which common cross-coupling reactions are palladium catalysts most suitable with this substrate?
Answer: Palladium catalysis is exceptionally versatile and remains the workhorse for this type of transformation.[4][5] It is highly effective for:
-
Suzuki-Miyaura Coupling (C-C bond formation): Coupling with boronic acids or their esters. This is one of the most robust methods.[1][6]
-
Buchwald-Hartwig Amination (C-N bond formation): Coupling with primary or secondary amines.[7][8] This reaction is foundational for synthesizing many pharmaceutical compounds.
-
Heck Coupling (C-C bond formation): Coupling with alkenes. While feasible, it can sometimes be lower yielding for heavily substituted aryl halides compared to Suzuki or Buchwald-Hartwig reactions.[9][10]
-
Sonogashira Coupling (C-C bond formation): Coupling with terminal alkynes, typically requiring a palladium catalyst and a copper(I) co-catalyst.[11]
Troubleshooting Guide: From Low Yields to Success
This section directly addresses specific experimental failures in a question-and-answer format.
Issue 1: My Suzuki-Miyaura coupling of this compound is resulting in low yield or has stalled.
Question: I am attempting to couple this compound with an arylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water, but the yield is below 20% after 24 hours. What are the likely causes and how can I improve the reaction?
Answer: This is a classic issue stemming from an inadequate catalyst system for a hindered substrate. The combination of Pd(PPh₃)₄ and a mild base is often insufficient.[12]
Troubleshooting Workflow:
Step-by-Step Optimization:
-
Catalyst & Ligand Selection (Most Critical): The choice of catalyst and ligand is paramount. For sterically demanding couplings, bulky and electron-rich biaryl phosphine ligands are essential.[1] Switch from Pd(PPh₃)₄ to a more robust system.
-
Recommendation: Use a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) with a bulky ligand like XPhos or SPhos (4 mol%). For even better results and easier handling, use a modern pre-catalyst such as XPhos Pd G3 (2 mol%), which is air-stable and highly active.[1]
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[13] For hindered substrates, stronger bases are often necessary.
-
Recommendation: Replace Na₂CO₃ with a stronger inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (use 2-3 equivalents).[13]
-
-
Temperature and Solvent: These reactions often require elevated temperatures to overcome the activation energy barriers.
Issue 2: I'm observing significant hydrodehalogenation, where the bromine is replaced by hydrogen.
Question: My main byproduct is N-methylbenzamide instead of the desired coupled product. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides or when the desired catalytic cycle is slow. It can arise from several pathways, including the reaction of the palladium-hydride species (formed from side reactions) with the starting material or protodeboronation of the boronic acid (in Suzuki coupling) followed by reduction.[15]
Mitigation Strategies:
-
Accelerate the Productive Cycle: The best way to minimize side reactions is to make the desired reaction faster. Implementing the more active catalyst systems described in Issue 1 (e.g., XPhos-ligated palladium) is the first and most important step. A faster reductive elimination step will outcompete the pathways leading to dehalogenation.[1]
-
Use Boronic Esters (for Suzuki): Boronic acid pinacol esters are often more stable towards protodeboronation than their corresponding boronic acids. Consider switching to the pinacol ester of your coupling partner.[1]
-
Ensure Anhydrous Conditions: While many Suzuki protocols use water, excess water can promote protodeboronation. Ensure you are using anhydrous solvents and consider drying your base before use if this is a persistent issue.[15][16]
-
Scrutinize the Base: In Buchwald-Hartwig amination, β-hydride elimination from the palladium-amide intermediate can be a source of the competing reaction.[8] The choice of ligand is key to preventing this, but ensuring the base is non-nucleophilic and used in the correct stoichiometry is also important.
Issue 3: My Buchwald-Hartwig amination of this compound is not working.
Question: I'm trying to couple this compound with a primary aliphatic amine using Pd₂(dba)₃, BINAP, and NaOt-Bu, but I see no product formation. What's wrong?
Answer: While BINAP is an excellent chiral ligand, it often lacks the necessary steric bulk and specific geometry for coupling hindered substrates like yours with aliphatic amines. The Buchwald-Hartwig amination is highly dependent on the ligand.[8][17]
Recommended Catalyst System for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective Pd(0) precursors. |
| Ligand | XPhos , BrettPhos , or RuPhos | These bulky, electron-rich biaryl phosphine ligands are specifically designed to promote C-N reductive elimination from hindered substrates and are highly effective for coupling with both primary and secondary amines.[2][18] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.[8] |
| Solvent | Toluene or Dioxane | Anhydrous, non-coordinating solvents are ideal. |
| Temperature | 90-110 °C | Sufficient thermal energy is typically required. |
Visualizing the Catalytic Cycle and Key Failure Points
Understanding the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates a simplified Suzuki-Miyaura cycle, highlighting where problems often occur with substrates like this compound.
Experimental Protocols
The following are general, starting-point protocols. Optimization for specific coupling partners is highly recommended.[14][15][19]
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
XPhos Pd G3 catalyst (1-2 mol%)
-
1,4-Dioxane (Anhydrous)
-
-
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the aryl bromide).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Toluene (Anhydrous)
-
-
Procedure:
-
Important: This reaction should be set up in a glovebox if possible due to the air-sensitivity of the catalyst components and base.
-
To a dry reaction vial, add Pd(OAc)₂, XPhos, and NaOt-Bu.
-
In a separate vial, dissolve this compound and the amine in anhydrous toluene.
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the vial and heat to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and carefully filter through a pad of celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
References
- Huang, X., Anderson, K. W., Zim, D., Jiang, L., Klapars, A., & Buchwald, S. L. (2003). Expanding the Scope of Palladium-Catalyzed C-N Bond Formation: Use of bulky Biarylmonophosphine Ligands. Journal of the American Chemical Society.
- Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2003). A New Proazaphosphatrane Ligand for the Palladium-Catalyzed Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Cross-Coupling of ortho-Substituted Amides.
- Surry, D. S., & Buchwald, S. L. (2011). Seminal Discoveries in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Science.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Optimization of reaction conditions.
- Optimization of reaction conditions.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Optimization of the Conditions for the Reaction of 2-Bromo.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
- Optimization of the reaction conditions for the preparation of 2a a.
- Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Zonguldak Bülent Ecevit University.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Palladium nanoparticles supported on silica, alumina or titania: greener alternatives for Suzuki–Miyaura and other C–C coupling reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Heck Reaction. Organic Chemistry Portal. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- Cross-Coupling Chemistry. University of Rochester.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry.
- Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl).
- The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
- Why can't I achieve good yields for this Suzuki reaction?
- Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. scite.ai [scite.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges with 2-Bromo-N-Methylbenzamide in Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers encountering challenges with the low reactivity of sterically hindered substrates like 2-bromo-N-methylbenzamide. Here, we will dissect the underlying chemical principles, offer actionable troubleshooting advice, and provide validated protocols to propel your synthesis forward.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the use of this compound in coupling reactions.
Q1: Why is my Suzuki or Buchwald-Hartwig reaction with this compound failing or giving disappointingly low yields?
A: The low reactivity of this substrate is primarily due to a combination of two factors:
-
Steric Hindrance: The ortho-N-methylbenzamide group physically blocks the palladium catalyst from accessing the carbon-bromine bond. This dramatically slows down the initial, and often rate-limiting, oxidative addition step of the catalytic cycle.[1][2]
-
Potential Catalyst Inhibition: The amide functional group itself, with its lone pairs on oxygen and nitrogen, can coordinate to the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning the reaction.[3] Standard catalyst systems, like Pd(PPh₃)₄, often lack the reactivity and stability to overcome these hurdles.[2]
Q2: Can I use a standard, "off-the-shelf" catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]?
A: While Pd(PPh₃)₄ is a workhorse in organic synthesis, it is generally not recommended for this specific transformation. The triphenylphosphine ligands are not bulky or electron-rich enough to facilitate the challenging oxidative addition step with the sterically encumbered this compound.[2][4] Furthermore, the catalyst can readily decompose under the higher temperatures often required to force the reaction, leading to the formation of inactive palladium black.[2] Success with this substrate almost always requires a more advanced catalyst system.
Q3: How does the choice of base impact the reaction? Can I just use any common base like potassium carbonate?
A: Base selection is critical and goes beyond simply activating the organoboron reagent in a Suzuki coupling or deprotonating the amine in a Buchwald-Hartwig amination.[4][5] For a substrate with an amide group, a strong, nucleophilic base like sodium hydroxide can lead to unwanted hydrolysis of the amide bond. Conversely, a base that is too weak may not be effective in the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.[5] Non-nucleophilic, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide the best balance, promoting the desired coupling while minimizing side reactions.[4][6]
Section 2: Troubleshooting Guide: Low to No Product Conversion
When your reaction stalls, a systematic approach is needed. The following guide breaks down the most likely failure points and provides targeted solutions.
Issue 1: Inefficient Catalyst System
The most common point of failure is an insufficiently active catalyst that cannot overcome the high activation energy of the oxidative addition step.
-
Explanation: The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) species.[7] The bulky ortho-amide group on your substrate creates a significant steric barrier, making this step exceptionally slow with conventional catalysts.
-
Solution: Employ Modern, Sterically Demanding Ligands. To overcome this barrier, the palladium center needs to be both highly reactive and sterically accessible. This is achieved by using bulky, electron-rich phosphine ligands. These ligands promote the formation of highly active, low-coordinate Pd(0) species and accelerate the final, product-forming reductive elimination step.[8][9][10]
-
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging couplings.[2][10] Their bulk and electron-donating properties create a highly active catalytic center.[11][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for coupling unactivated aryl chlorides and hindered bromides.[9]
-
-
Data-Driven Catalyst Selection
The choice of ligand and palladium precursor is critical. Below is a comparison of catalyst systems frequently used for challenging ortho-substituted substrates.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Common Applications |
| Pd₂(dba)₃ + XPhos | Dialkylbiaryl Phosphine | 1-3% | Excellent for sterically hindered aryl bromides and chlorides. High activity. | Suzuki, Buchwald-Hartwig |
| Pd(OAc)₂ + SPhos | Dialkylbiaryl Phosphine | 1-3% | Broad substrate scope, good for C-N and C-O couplings. | Buchwald-Hartwig, Suzuki |
| [Pd(cinnamyl)Cl]₂ + cBRIDP | Sterically Hindered | 1-2% | Highly active for amination of hindered aryl chlorides. | Buchwald-Hartwig |
| Pd-PEPPSI-IPr | NHC Precatalyst | 2-5% | Air and moisture stable, excellent for Suzuki couplings of challenging substrates. | Suzuki |
This table is a generalized guide; optimal conditions must be determined experimentally.
Issue 2: Inappropriate Reaction Conditions
Even with the right catalyst, suboptimal conditions (base, solvent, temperature) can lead to failure.
-
Explanation: The solvent influences catalyst solubility and stability, while the base plays a crucial role in the catalytic cycle beyond simple deprotonation.[4][5] An incorrect combination can halt the reaction entirely.
-
Solutions & Optimization:
-
Base Selection: Switch to a non-nucleophilic, moderately strong base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[6] They are effective in the catalytic cycle but are less likely to cause amide hydrolysis.
-
Solvent Choice: Use anhydrous, aprotic polar solvents. Dioxane and toluene are the most common and effective solvents for these types of reactions.[2] Ensure they are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
Temperature Management: While heat is often required, excessive temperatures (>110 °C) can accelerate the decomposition of the catalyst to inactive palladium black.[2] A moderate temperature (80-100 °C) for a longer duration is often more effective than a high temperature for a short time.[2]
-
Section 3: Visual Guides & Protocols
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues with your coupling reaction.
Caption: Troubleshooting workflow for this compound couplings.
The Catalytic Cycle Bottleneck
This diagram illustrates the key steps in a Suzuki-Miyaura coupling, highlighting the challenging step for this substrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cfmot.de [cfmot.de]
- 12. gessnergroup.com [gessnergroup.com]
Technical Support Center: Identifying Byproducts in 2-Bromo-N-methylbenzamide Reactions by LC-MS
Welcome to the technical support center for the analysis of 2-bromo-N-methylbenzamide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). The following question-and-answer format addresses common issues encountered during synthesis and analysis, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Reactions and Expected Products
Question: What are the typical reactions performed with this compound, and what is the expected primary product?
Answer: this compound is a versatile intermediate commonly used in cross-coupling reactions to form carbon-nitrogen (C-N) bonds. The most prevalent reaction is the Buchwald-Hartwig amination , which synthesizes arylamines from aryl halides.[1][2] In a typical scenario, this compound is reacted with an amine in the presence of a palladium catalyst and a phosphine ligand to yield a 2-amino-N-methylbenzamide derivative.[3][4]
-
Reaction Scheme:
-
Starting Material: this compound
-
Reagent: An amine (e.g., ammonia, primary or secondary amine)
-
Catalyst System: Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos)[3]
-
Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide)
-
Expected Product: The corresponding 2-(amino)-N-methylbenzamide derivative.
-
Question: I am performing a Buchwald-Hartwig amination on this compound and my LC-MS results show several unexpected peaks. What are the most likely byproducts?
Answer: In addition to unreacted starting material and the desired product, several byproducts can form during a Buchwald-Hartwig amination of this compound. Identifying these is crucial for reaction optimization and purification. The most common byproducts include:
-
Hydrolysis Product: 2-hydroxy-N-methylbenzamide
-
Debrominated Product: N-methylbenzamide
-
Homocoupling Product: Dimer of this compound
-
Side reactions with the solvent or base
The formation of these byproducts is often influenced by reaction conditions such as temperature, base strength, catalyst activity, and the presence of oxygen or water.
Identifying Byproducts by LC-MS
This section provides a detailed guide to identifying specific byproducts based on their mass-to-charge ratio (m/z) and expected fragmentation patterns in mass spectrometry.
Table 1: Key Compounds and their Expected [M+H]⁺ m/z Values
| Compound | Chemical Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₈BrNO | 213.06 / 215.06 | 214.0 / 216.0 |
| N-methylbenzamide | C₈H₉NO | 135.16 | 136.2 |
| 2-hydroxy-N-methylbenzamide | C₈H₉NO₂ | 151.16 | 152.2 |
| Desired Product (example with NH₃) | C₈H₁₀N₂O | 150.18 | 151.2 |
Question: My LC-MS data shows a peak at m/z 136.2. What could this be?
Answer: A peak at m/z 136.2 strongly suggests the presence of N-methylbenzamide , the debrominated byproduct of your starting material.
-
Formation Mechanism: Debromination, or hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom.[5] This can occur via several mechanisms, including light-mediated reduction or through side reactions involving the catalyst and a hydride source in the reaction mixture.[6][7][8] The rate of dehalogenation is dependent on the carbon-halogen bond strength, with C-Br bonds being weaker than C-Cl bonds.[5]
-
LC-MS Confirmation:
-
Isotopic Pattern: Look for the absence of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units).[9][10]
-
Fragmentation: The fragmentation of N-methylbenzamide will differ significantly from the brominated starting material. Common fragments for benzamides include the loss of the amide group.[11][12]
-
Question: I have a peak at m/z 152.2 in my chromatogram. What is the likely identity of this compound?
Answer: A peak at m/z 152.2 is indicative of 2-hydroxy-N-methylbenzamide , which is formed through the hydrolysis of the starting material.
-
Formation Mechanism: Hydrolysis of the carbon-bromine bond can occur, particularly if there is residual water in the reaction mixture or during the workup.[13][14][15][16] This reaction is often catalyzed by the base present in the reaction.
-
LC-MS Confirmation:
-
Polarity: The hydroxyl group makes this compound more polar than the starting material, which will likely result in an earlier elution time on a reverse-phase HPLC column.
-
Fragmentation: The mass spectrum should show fragments consistent with a benzamide structure containing a hydroxyl group.
-
Question: My reaction is sluggish, and I see a significant amount of starting material remaining, along with some new, later-eluting peaks. What should I investigate?
Answer: If your reaction is not proceeding to completion, it's important to troubleshoot the reaction conditions. The later-eluting peaks could be homocoupling products or other less polar byproducts.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. Consider using a fresh batch or a different precatalyst.
-
Ligand Choice: The phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Ensure you are using an appropriate ligand for your specific substrate.
-
Base Strength: The base plays a crucial role in the catalytic cycle. Ensure your base is sufficiently strong and not poisoned.
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use anhydrous solvents to minimize hydrolysis byproducts.
-
Experimental Protocols & Workflows
Protocol 1: Sample Preparation for LC-MS Analysis
-
Quench Reaction: Take a small aliquot (e.g., 50 µL) of the reaction mixture and quench it with an equal volume of a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the quenched sample significantly with the LC mobile phase or a compatible solvent to a final concentration of approximately 1-10 µg/mL.[17] This prevents overloading the column and detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Injection: Inject the filtered sample onto the LC-MS system.
Protocol 2: General LC-MS Method for Reaction Monitoring
This protocol provides a starting point for analyzing a reaction mixture. Optimization may be necessary.
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[18]
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.[18]
-
Column: A C18 column is a good starting point for general-purpose hydrophobic retention. For mixtures with multiple aromatic compounds, a Phenyl-Hexyl column may offer better separation due to potential π-π interactions.[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over several minutes to elute compounds with a range of polarities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.
Workflow for Byproduct Identification
Caption: Workflow for identifying byproducts in this compound reactions.
Advanced Troubleshooting
Question: My mass spectrometer is showing high background noise and poor signal-to-noise. What could be the cause?
Answer: High background noise in an MS system can be caused by contamination from various sources.[19]
-
Sample Matrix: Complex reaction mixtures can introduce non-volatile salts and other interfering compounds. Ensure proper sample cleanup and dilution.
-
Mobile Phase: Use high-purity, LC-MS grade solvents and additives.
-
System Contamination: Over time, the ion source and other parts of the mass spectrometer can become contaminated. Regular cleaning and maintenance are essential.[19]
Question: I'm observing significant peak tailing for my analytes. How can I improve the peak shape?
Answer: Peak tailing can be caused by several factors related to the chromatography.
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample further.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competing agent (like triethylamine for basic compounds) to the mobile phase can sometimes help.
-
Column Degradation: The column may be nearing the end of its life. Try replacing it with a new one.
Mechanism of a Common Side Reaction: Debromination
Caption: Simplified mechanism of reductive debromination of an aryl bromide.[6]
This technical support guide provides a framework for identifying and troubleshooting byproduct formation in reactions involving this compound. For more specific issues, consulting detailed literature on Buchwald-Hartwig amination and general LC-MS troubleshooting is recommended.[19][20][21]
References
- Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
- ZefSci. (2023). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- Dong, M. W. (2014).
- Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. datapdf.com.
- Scribd. (n.d.). LSMSMS troubleshooting.
- Journal of Organic Chemistry. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile.
- ResearchGate. (2024). LC/MS Troubleshooting Guide.
- LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix.
- Wikipedia. (n.d.). Dehalogenation.
- ResearchGate. (n.d.). Interpretation of Mass Spectra.
- Lipshutz, B. H., et al. (2012). Reductions of aryl bromides in water at room temperature. PMC.
- NIST. (n.d.). Benzamide. NIST WebBook.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Müller, M., & Volmer, D. (n.d.).
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of N-Benzyl-2-bromo-3-methylbenzamide and N-Benzyl-4-bromo-3-methylbenzamide.
- Wikipedia. (n.d.). Mass spectral interpretation.
- Al-Saeedi, A. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. NIH.
- ResearchGate. (2025). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site.
- Chinese Journal of Organic Chemistry. (n.d.). Synthesis of o-Aminobenzamide Compounds.
- Molecules. (n.d.).
- PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site.
- Biosynth. (2022).
- PubChem. (n.d.). 2-Methylbenzamide.
- NCERT. (n.d.). Amines.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...).
- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
- SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS.
- Allen. (n.d.). Write S_N1 mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are S_N1 reactions generally carried in polar protic solvents?
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
- PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide.
- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
- Brainly. (2023). [FREE] Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
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- 14. Write `S_N1` mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are `S_N1` reactions generally carried in polar protic solvents? [allen.in]
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Technical Support Center: Optimizing Solvent Systems for 2-Bromo-N-methylbenzamide Recrystallization
Welcome to the dedicated technical support resource for the purification of 2-bromo-N-methylbenzamide via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing solvent systems and troubleshooting common challenges encountered during the crystallization process. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield.
Introduction to this compound and the Importance of Recrystallization
This compound is a key intermediate in various organic syntheses, particularly in the development of pharmaceutical compounds.[1] Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The process relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization yields a highly pure, crystalline solid, free from contaminants that could interfere with downstream applications.[4][5]
Key Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H8BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | White or off-white crystalline solid | [1] |
| Melting Point | 143-146 °C | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale recrystallization of this compound?
A1: Before committing your entire batch of crude product, it is crucial to perform a small-scale solvent screening experiment. This will help you identify a suitable solvent or solvent system and avoid potential issues like low recovery or "oiling out." A detailed protocol for solvent screening is provided in the "Experimental Protocols" section of this guide.
Q2: My this compound is slightly colored. Will recrystallization remove the color?
A2: In many cases, yes. Colored impurities are often present in small amounts and can be removed during recrystallization as they remain in the mother liquor. If the color persists after an initial recrystallization, you may consider a hot filtration step with a small amount of activated charcoal before allowing the solution to cool. However, use charcoal judiciously as it can also adsorb your product, leading to a lower yield.
Q3: How much solvent should I use for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent required to completely dissolve your crude this compound.[6] Using too much solvent is a common mistake that leads to a poor yield, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[7][8]
Q4: How slowly should I cool my solution?
A4: Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of a fine powder or precipitate rather than well-defined crystals.[9] Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath to maximize crystal recovery.[6]
Troubleshooting Guides
This section addresses specific problems that you may encounter during the recrystallization of this compound.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals
Description: Upon cooling, the dissolved solid separates as an oily liquid rather than forming solid crystals.
Causality: This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the impure solvent. Given the melting point of this compound (143-146 °C), this is less likely in lower-boiling solvents but can be an issue in higher-boiling ones, or if significant impurities are present which can depress the melting point.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.[8]
-
Change the Solvent System: The chosen solvent may be too "good" at dissolving the compound. Consider switching to a solvent in which the compound is less soluble at higher temperatures. Alternatively, a mixed-solvent system can be effective. A solvent in which the compound is highly soluble can be paired with an anti-solvent in which it is poorly soluble.[7]
-
Lower the Dissolution Temperature: If possible, use a solvent with a lower boiling point.[7]
Problem 2: No Crystals Form Upon Cooling
Description: The solution remains clear even after cooling to room temperature and then in an ice bath.
Causality: The solution is not supersaturated, which can be due to a few factors.
Solutions:
-
Too Much Solvent Was Used: This is the most common cause.[8] To remedy this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[9]
-
Induce Crystallization: If the solution is supersaturated but nucleation has not occurred, you can try to induce crystal formation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a nucleation site.[7][9]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystal growth.[3][7][10]
-
Problem 3: Very Low Yield of Recovered Crystals
Description: After filtration and drying, the mass of the purified product is significantly lower than expected.
Causality: A low yield can result from several procedural missteps.
Solutions:
-
Minimize the Amount of Hot Solvent: As mentioned, using an excess of solvent will result in a significant portion of the product remaining in the mother liquor.[6][7]
-
Ensure Complete Cooling: Allow the solution to cool to room temperature before placing it in an ice bath. Then, let it sit in the ice bath for at least 15-20 minutes to maximize the precipitation of the solid.
-
Avoid Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize in the funnel. To prevent this, use a pre-heated funnel and fluted filter paper for rapid filtration.[7]
-
Careful Washing of Crystals: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using warm solvent or too much solvent will dissolve some of your product.[6]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol will help you identify a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of solvents with varying polarities (see table below)
-
Hot plate or water bath
-
Pasteur pipettes
-
Stirring rod
Common Recrystallization Solvents:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; this compound is likely poorly soluble. |
| Ethanol | 78 | High | A good starting point for amides.[11][12] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, a good candidate. |
| Acetone | 56 | Medium-High | Often a good solvent for amides.[12] |
| Ethyl Acetate | 77 | Medium | A versatile solvent.[7] |
| Toluene | 111 | Low | May be suitable if the compound is less polar. |
| Heptane/Hexane | ~98 / ~69 | Low | Likely to be poor solvents; may be useful as anti-solvents.[7] |
Procedure:
-
Place approximately 20-30 mg of your crude this compound into several different test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal single solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Place the test tube in an ice bath to see if more crystals form.
-
Evaluate the results:
-
Good Single Solvent: The compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and forms abundant crystals upon cooling.
-
Potential for Mixed-Solvent System: If the compound is very soluble in one solvent even at room temperature (a "good" solvent) and insoluble in another (a "poor" or "anti-solvent"), these can be used as a pair. Common pairs include ethanol/water and ethyl acetate/hexane.[7]
-
Sources
- 1. chembk.com [chembk.com]
- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. mt.com [mt.com]
- 5. syrris.com [syrris.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. scispace.com [scispace.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 2-Bromo-N-methylbenzamide in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common challenge encountered in synthetic chemistry: the poor solubility of 2-bromo-N-methylbenzamide in various reaction media. As a key intermediate in the synthesis of bioactive molecules, including PARP inhibitors, ensuring its complete dissolution is critical for reaction success.[1][2][3] This document provides a structured approach to diagnosing and resolving solubility issues, grounded in fundamental chemical principles and field-proven laboratory techniques.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into troubleshooting, it's essential to understand the inherent properties of this compound that influence its solubility.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO | [4] |
| Molecular Weight | 214.06 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 143-146 °C | [4] |
| Boiling Point | 319 °C at 760 mmHg | [4] |
| Predicted logP | 2.384 | [5] |
The molecule's aromatic nature, coupled with the presence of a polar amide group and a halogen substituent, results in a somewhat schizophrenic solubility profile. The N-methyl group, while adding some non-polar character, can also disrupt the crystal lattice packing and potentially increase solubility compared to its unsubstituted counterpart.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The insolubility of this compound can be attributed to several factors:
-
Solvent Polarity Mismatch: The principle of "like dissolves like" is paramount. This compound has both polar (amide) and non-polar (bromophenyl) regions. If the polarity of your solvent does not adequately match these characteristics, dissolution will be poor.
-
Insufficient Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. Your reaction may be running at a temperature too low to achieve the desired concentration.
-
Crystal Lattice Energy: As a crystalline solid, significant energy is required to break down the crystal lattice. If the energy released from solvating the individual molecules is less than the lattice energy, the compound will remain insoluble.
-
Common Ion Effect: If your reaction mixture contains ions that are also present in the solute, it can suppress solubility. This is less common in organic synthesis but can be a factor.
Q2: I'm using a common solvent for this type of reaction (e.g., toluene, dioxane), but still see solid material. What's going on?
A2: While solvents like toluene and dioxane are frequently used in cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann), they may not be the optimal choice for dissolving this compound, especially at room temperature.[6][7] These solvents are relatively non-polar. The polar amide group of your starting material may require a more polar solvent or a co-solvent to achieve complete dissolution.
Q3: Can I just add more solvent to dissolve the compound?
A3: While increasing the solvent volume can lead to dissolution, it will also decrease the concentration of your reactants. This can significantly slow down the reaction rate, potentially leading to incomplete conversion or the formation of side products. It is generally preferable to find a solvent system where the desired concentration can be achieved in a reasonable volume.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving the poor solubility of this compound. The flowchart below outlines the decision-making process, followed by detailed explanations and protocols.
Figure 1: A workflow for troubleshooting the poor solubility of this compound.
Step 1: Systematic Temperature Adjustment
Causality: The process of dissolving a solid into a liquid involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For most solids, this is an endothermic process, meaning that increasing the temperature will favor dissolution by providing the necessary energy to overcome the crystal lattice energy.
Experimental Protocol:
-
Set up your reaction as planned, but do not add any temperature-sensitive reagents (e.g., catalysts, bases) initially.
-
With stirring, gradually increase the temperature of the reaction mixture in increments of 10 °C.
-
Visually monitor the dissolution of the this compound at each temperature increment.
-
Once the solid has completely dissolved, note the temperature. This is the minimum temperature required for dissolution in that specific solvent at that concentration.
-
Cool the reaction mixture to the desired reaction temperature before adding the remaining reagents.
Caution: Be aware of the boiling points of your solvents and the thermal stability of your reactants. Do not exceed the recommended temperature for your reaction.
Step 2: Strategic Solvent Screening
Causality: The choice of solvent is critical. A good solvent will have a polarity that is well-matched to the solute. Given the structure of this compound, polar aprotic solvents are often a good starting point as they can solvate both the polar amide group and the aromatic ring.
Recommended Solvents for Screening:
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Rationale |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent for dissolving amides. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highly polar, can dissolve many otherwise insoluble compounds. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Similar to DMF but with a higher boiling point. |
| Acetonitrile (MeCN) | 37.5 | 82 | A less viscous polar aprotic solvent. |
| 1,4-Dioxane | 2.2 | 101 | A common solvent for coupling reactions, but less polar. |
| Toluene | 2.4 | 111 | A non-polar solvent, often requires heating. |
Experimental Protocol (Small-Scale Solubility Test):
-
To a small vial, add a known mass of this compound (e.g., 10 mg).
-
Add a measured volume of the solvent to be tested (e.g., 0.5 mL).
-
Stir or vortex the mixture at room temperature for 5-10 minutes.
-
Visually assess the solubility. If the solid dissolves, it is soluble at that concentration.
-
If the solid does not dissolve, gently heat the vial (e.g., to 50-80 °C) and observe any changes.
This qualitative assessment can quickly identify promising solvents for your reaction.
Step 3: Employing a Co-Solvent System
Causality: Sometimes, a single solvent cannot provide the ideal environment for both dissolving the starting materials and facilitating the desired reaction. In such cases, a co-solvent system can be highly effective. By adding a small amount of a highly polar aprotic solvent (e.g., DMF, DMSO) to a less polar bulk solvent (e.g., toluene, dioxane), you can significantly increase the solubility of polar compounds like this compound without drastically changing the overall reaction environment.
Experimental Protocol:
-
Begin with your primary reaction solvent (e.g., toluene).
-
While stirring, add a polar aprotic co-solvent (e.g., DMF) dropwise until the this compound dissolves.
-
Start with a small percentage of the co-solvent (e.g., 5-10% of the total volume) and increase as needed.
-
Be mindful that the co-solvent may affect the reactivity of your catalyst or other reagents. It is advisable to run a small-scale test reaction to ensure the co-solvent does not have a detrimental effect on the reaction outcome.
Step 4: Modifying Reaction Parameters
Causality: If solubility issues persist, it may be necessary to reconsider the overall reaction conditions. The choice of catalyst, ligand, and base can influence the required solvent system. For example, some modern palladium catalysts and ligands for Buchwald-Hartwig amination show high activity in a broader range of solvents, including more polar ones that can better dissolve your starting material.[6]
Considerations for Modification:
-
Catalyst/Ligand System: Consult the literature for catalyst/ligand combinations that are known to be effective in polar aprotic solvents for the specific type of reaction you are performing (e.g., Ullmann, Buchwald-Hartwig).
-
Base: The solubility of the base can also be a factor. If you are using an insoluble inorganic base (e.g., K₂CO₃), consider switching to a soluble organic base (e.g., DBU) or a soluble inorganic base (e.g., Cs₂CO₃).
-
Alternative Synthetic Routes: In some cases, it may be more efficient to explore an alternative synthetic route that utilizes a more soluble starting material or different reaction conditions altogether.
Summary and Key Takeaways
The poor solubility of this compound is a common but surmountable challenge. A systematic approach that involves careful temperature control, strategic solvent selection, the use of co-solvents, and, if necessary, modification of the reaction conditions will lead to successful dissolution and improved reaction outcomes. Always prioritize safety and conduct small-scale trials when exploring new solvent systems or reaction conditions.
References
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2021). Journal of Medicinal Chemistry.
- Kashani, S. K., & Jessiman, J. E. (2021).
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2021). ACS Medicinal Chemistry Letters.
- Buchwald-Hartwig Amin
- Results of benzamide solubility measurements and computations. (2022).
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules.
- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023).
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. (n.d.). Cheméo.
- Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. (2009).
- Computational models for the prediction of drug solubility. (2010).
- N-Methoxy-N-methylbenzamide. (n.d.). PubChem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Optimization of Ullmann amine coupling reaction between bromobenzene 1a... (2019).
- Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. (2022). European Journal of Medicinal Chemistry.
- Physicochemical properties of synthesized N-(substituted... (n.d.).
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013).
- N-Methylbenzamide. (n.d.). PubChem.
- Benzamide, 2-Bromo-N-Methyl-. (2024). ChemBK.
- Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. (2025).
- 2-Bromo-N,N-dimethylbenzamide. (n.d.). Sigma-Aldrich.
- Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Comput
- Benzamide, 2-bromo-N-methyl-. (n.d.). Cheméo.
- This compound. (n.d.). PubChem.
- Amines. (n.d.). NCERT.
- N-Benzyl-2-bromo-N-methylbenzamide. (n.d.). PubChem.
- 2-Bromobenzamide. (n.d.). PubChem.
- 4-Bromo-2-fluoro-N-methylbenzamide. (2025). ChemicalBook.
- Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. (2009). Journal of Medicinal Chemistry.
- 2-Bromo-N-(2,6-dioxo-3-piperidinyl)-4-methylbenzamide. (2025). ChemicalBook.
- 3-Bromo-N-methylbenzamide. (n.d.). 1st Scientific.
- 2,4,6-tribromo-N-methylbenzamide. (n.d.). ChemicalBook.
- Benzamide, 2-bromo-N-butyl-. (n.d.). Cheméo.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Scaling Up 2-bromo-N-methylbenzamide Synthesis: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals managing the transition of 2-bromo-N-methylbenzamide synthesis from the laboratory bench to the pilot plant. Our focus is on anticipating challenges, providing robust solutions, and ensuring a safe, efficient, and scalable process. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between small-scale discovery and larger-scale production.
Overview of Synthetic Strategies
The synthesis of this compound (C₈H₈BrNO) is a fundamental amide bond formation reaction.[1] While straightforward in a laboratory setting, scaling this process introduces significant challenges related to reaction control, safety, and product purity. The selection of the synthetic route is the first critical decision in a scale-up campaign, primarily dictated by the availability of starting materials, cost, and the required purity of the final product.
Two primary routes are commonly employed:
-
Route 1: Acylation of Methylamine with 2-Bromobenzoyl Chloride. This is a classic, high-yielding Schotten-Baumann-type reaction.[2][3] It is often preferred for its speed and simplicity but requires the handling of moisture-sensitive and corrosive 2-bromobenzoyl chloride.
-
Route 2: Direct Amidation of 2-Bromobenzoic Acid. This route uses a coupling agent to activate the carboxylic acid for reaction with methylamine.[4][5] It avoids the need to prepare or handle the acyl chloride, which can be advantageous for process safety and simplicity, but introduces costs and purification challenges associated with the coupling agent and its byproducts.[6]
The choice between these routes is a critical first step in process development.
Caption: Decision workflow for selecting a synthetic route.
Pilot Plant Scale-Up: Key Considerations
Transitioning from a 10-gram lab synthesis to a 10-kilogram pilot plant run requires a fundamental shift in approach. Factors that are negligible at the lab scale can become process-critical.
Q1: Which synthetic route is generally preferred for pilot-scale production?
Answer: While both routes are viable, Route 1 (via 2-bromobenzoyl chloride) is often more cost-effective and atom-economical for large-scale manufacturing, provided that robust safety and handling procedures for the acyl chloride are in place. The high reactivity of the acyl chloride leads to faster reaction times and simpler product isolation, as the primary byproduct is HCl, which can be easily neutralized.[2]
However, if the process requires extremely mild conditions or if the facility is not equipped to handle corrosive reagents like thionyl chloride (for making the acyl chloride in-situ) or the acyl chloride itself, Route 2 (direct amidation) becomes a strong contender. The use of modern coupling reagents like T3P (n-propanephosphonic acid anhydride) is particularly advantageous as its byproducts are water-soluble, simplifying purification.[7][8]
Data Summary: Comparison of Synthetic Routes for Scale-Up
| Feature | Route 1: Acyl Chloride | Route 2: Direct Amidation (Coupling Agent) |
| Starting Materials | 2-Bromobenzoyl Chloride, Methylamine | 2-Bromobenzoic Acid, Methylamine, Coupling Reagent |
| Reagent Hazards | Acyl chloride is corrosive and moisture-sensitive.[2] | Coupling agents can be toxic or allergenic; less corrosive.[8] |
| Reaction Time | Typically faster (1-4 hours).[3] | Can be longer (12-24 hours), depending on the agent.[4] |
| Byproducts | HCl (gas or salt after neutralization). | Agent-specific (e.g., ureas for carbodiimides, phosphonic acids for T3P).[8][9] |
| Work-Up | Simple acid/base washes are usually sufficient.[10] | May require more complex extraction or chromatography to remove byproducts.[9] |
| Cost-Effectiveness | Generally higher due to fewer reagents and simpler process. | Coupling agents can be expensive, adding significant cost.[6] |
Q2: How does heat management differ from lab to pilot plant?
Answer: This is one of the most critical scale-up challenges. The acylation of methylamine is a highly exothermic reaction. In a lab flask, the high surface-area-to-volume ratio allows for efficient heat dissipation into the surrounding environment (e.g., an ice bath). In a large reactor, this ratio is much lower, meaning heat cannot be removed as quickly.
Key Mitigation Strategies:
-
Controlled Addition: The 2-bromobenzoyl chloride (or methylamine, depending on the process) must be added slowly and sub-surface to the reaction mixture. This ensures the rate of heat generation does not exceed the reactor's cooling capacity.
-
Jacketed Reactors: Pilot plant reactors use a cooling jacket with a circulating fluid (e.g., glycol/water) to actively remove heat. The efficiency of this system must be known.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system, although this impacts throughput.
-
Reverse Addition: Adding the amine solution to the acid chloride can sometimes offer better control. This should be evaluated during process development.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound.
Caption: Troubleshooting workflow for low product yield.
Q3: My yield is low and I see unreacted 2-bromobenzoic acid. What went wrong? (Route 2)
Answer: This is a classic sign of inefficient carboxylic acid activation. Several factors could be at play:
-
Coupling Agent Stoichiometry: Ensure at least 1.1-1.2 equivalents of your coupling agent (e.g., EDCI, T3P) were used.[4]
-
Base: A non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed and to activate the amine.[9] Ensure at least 2.2 equivalents of base are used if starting from an amine salt (e.g., methylamine HCl).
-
Moisture: While less critical than for acyl chlorides, water can still hydrolyze the activated ester intermediate. Ensure your solvents are reasonably dry.[9]
Q4: The reaction produced a significant amount of an unknown, high-molecular-weight byproduct. What could it be?
Answer: A likely culprit, especially when using carbodiimide coupling agents like EDC, is the formation of an N-acylurea byproduct.[9] This occurs when the activated O-acylisourea intermediate is attacked by another molecule of deprotonated 2-bromobenzoic acid instead of the intended methylamine.
-
Solution: Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or NHS can suppress this side reaction.[4][9] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions but still highly reactive towards the amine.
Q5: During scale-up, my product isolation by crystallization is inconsistent and gives poor purity. How can I improve this?
Answer: Crystallization is highly dependent on concentration, temperature profile, and impurity levels, all of which change during scale-up.
-
Solvent System: The lab solvent system (e.g., ethyl acetate/hexanes) may not be optimal for large-scale work due to safety (low flash point of hexanes) or solubility profiles at scale. A systematic crystallization screening is recommended.
-
Cooling Rate: Rapid cooling ("crashing out") traps impurities. Implement a controlled, slow cooling profile in the reactor to promote the growth of larger, purer crystals.
-
Seeding: Introduce a small quantity of pure product crystals at the point of supersaturation. This provides a template for crystal growth, leading to a more consistent particle size and higher purity.
-
Work-Up Efficiency: Ensure the pre-crystallization work-up is effective. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) removes unreacted 2-bromobenzoic acid, while a dilute acid wash (e.g., dilute HCl) removes residual amine-based reagents.[2][10]
Recommended Experimental Protocols
The following protocols are starting points for laboratory development and should be further optimized before pilot-plant implementation.
Protocol 1: Synthesis via 2-Bromobenzoyl Chloride (Lab Scale)
This protocol is based on a standard Schotten-Baumann reaction.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methylamine hydrochloride (1.1 eq.) in water. Add sodium hydroxide (2.2 eq.) as a solution in water and cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve 2-bromobenzoyl chloride (1.0 eq.) in a suitable water-immiscible solvent like dichloromethane (DCM) or toluene.[3]
-
Reaction: Add the 2-bromobenzoyl chloride solution dropwise to the vigorously stirred, cold methylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the acyl chloride by TLC.[2]
-
Work-Up: Separate the organic layer. Wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Protocol 2: Synthesis via Direct Amidation with T3P (Lab Scale)
This protocol utilizes a modern coupling reagent with an easy work-up.[8]
-
Setup: To a flask, add 2-bromobenzoic acid (1.0 eq.), a suitable solvent like ethyl acetate or 2-MeTHF, and pyridine (2.5 eq.).[7]
-
Activation: Add T3P (n-propanephosphonic acid anhydride, typically as a 50% solution in a suitable solvent, 1.5 eq.) dropwise at room temperature.
-
Amine Addition: Add methylamine (as a solution in THF or water, 1.2 eq.) dropwise, maintaining the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 4-12 hours until the reaction is complete by HPLC analysis.
-
Work-Up: Quench the reaction by adding water. Wash the organic layer with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine. The aqueous washes will remove the pyridine and the phosphonic acid byproducts.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by crystallization.
Caption: A generalized process flow for pilot-plant scale synthesis.
Safety Considerations
Scaling up chemical synthesis magnifies all potential hazards. A thorough risk assessment is mandatory before any pilot plant work.
-
2-Bromobenzoyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[11]
-
Methylamine: Flammable gas or liquid with a strong, pungent odor. It is corrosive and can cause severe skin and eye irritation.[12] Work in a fume hood or ventilated enclosure.
-
Thionyl Chloride (if used): Highly toxic and corrosive. Reacts violently with water to release HCl and SO₂ gas. Requires specialized handling procedures.
-
Solvents: Many organic solvents are flammable. Ensure the pilot plant is properly grounded to prevent static discharge. Use solvents with higher flash points where possible (e.g., Toluene or 2-MeTHF instead of DCM or Ether).
-
Pressure: The reaction of 2-bromobenzoyl chloride with methylamine generates HCl gas. If a base is used, it forms a salt, but if the reaction is run without a scavenger, pressure can build up in a closed system. Ensure the reactor is properly vented.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, lab coats, and gloves.[11][13]
References
- BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods.
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- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- Pharmaceutical Technology. (2013).
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.
- BenchChem. (2025). Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis.
- ChemicalBook. (n.d.). 2-BROMO-3-METHYLBENZAMIDE synthesis.
- Benchchem. (n.d.). 2-Amino-5-bromobenzoyl chloride reactivity with nucleophiles.
- Kotipalli, T., et al. (2016). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine.
- BenchChem. (2025).
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- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylbenzamide.
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- Fournier, J-F., et al. (2018). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 20(14), 4218-4222.
- Organic Chemistry Portal. (n.d.).
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- ChemicalBook. (2025). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
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- PrepChem.com. (n.d.).
- Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
- Sigma-Aldrich. (n.d.). 2-Bromobenzoic acid 97 88-65-3.
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- National Institutes of Health (NIH). (n.d.).
- Filo. (2025). Question b)
- brainly.com. (2024). [FREE] Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product.
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Technical Support Center: Synthesis of N-Methylbenzamide Derivatives
Welcome to the technical support center for the synthesis of N-methylbenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also anticipate and prevent future synthetic pitfalls.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of N-methylbenzamide derivatives.
Part 1: Reaction Initiation & Low Yields
Question 1: My amide coupling reaction has a low or non-existent yield. What are the primary causes?
Answer: This is one of the most frequent challenges in amide synthesis. The root cause typically falls into one of five categories: inefficient carboxylic acid activation, amine deactivation, steric hindrance, hydrolysis, or suboptimal reaction conditions.[1]
-
Inefficient Carboxylic Acid Activation: The first and most crucial step is the activation of the carboxylic acid's carbonyl group to make it susceptible to nucleophilic attack by methylamine.[1][2] If your coupling reagent is old, hydrated, or simply not potent enough for your specific substrate, activation will be incomplete, leading to a stalled reaction.[1]
-
Amine Deactivation: Methylamine is a good nucleophile, but it is also a base. It can be readily protonated by the carboxylic acid starting material, forming an ammonium salt that is no longer nucleophilic.[1][3] This acid-base reaction can compete with the desired coupling.[1]
-
Hydrolysis: The activated carboxylic acid intermediate is highly reactive and susceptible to hydrolysis by any trace amounts of water in the reaction mixture.[1][4] This reverts the intermediate back to the unreactive carboxylic acid. It is imperative to use anhydrous solvents and reagents.[1]
-
Steric Hindrance: If the benzoic acid derivative has bulky ortho-substituents, or if you are using a sterically demanding amine, the approach of the nucleophile to the activated carbonyl can be physically blocked, dramatically slowing down the reaction rate.[1]
-
Suboptimal Conditions: Factors such as incorrect solvent polarity, reaction temperature, or reaction time can all lead to poor yields.[1][5]
Part 2: Byproduct Formation & Purification Challenges
Question 2: I'm observing a significant amount of a white, insoluble precipitate in my reaction using a carbodiimide like DCC. What is it, and how do I handle it?
Answer: The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of dicyclohexylcarbodiimide (DCC) after it has activated the carboxylic acid.[6][7][8]
-
Identity and Removal: DCU is notoriously insoluble in most common organic solvents like dichloromethane (DCM) and ethyl acetate.[6][7] This property is often exploited for its removal; the reaction mixture can simply be filtered before the aqueous workup to remove the bulk of the DCU.[7][9]
-
Alternative Reagents: If DCU contamination remains a persistent issue, consider switching to a different coupling reagent.
-
EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide.[4][6] Its corresponding urea byproduct is also water-soluble and can be easily removed during the aqueous workup by simple extraction.[6][10]
-
DIC: Diisopropylcarbodiimide is a liquid carbodiimide, and its urea byproduct, diisopropylurea (DIU), has better solubility in organic solvents than DCU, making it less likely to precipitate mid-reaction and easier to handle during purification.[6]
-
Question 3: My NMR spectrum shows my desired product, but also a significant N-acylurea impurity. How is this formed and how can I prevent it?
Answer: The formation of an N-acylurea is a classic side reaction when using carbodiimide coupling reagents.[11]
-
Mechanism of Formation: The reaction between the carboxylic acid and the carbodiimide (e.g., DCC, EDC) forms a highly reactive O-acylisourea intermediate.[4][8][11][12] While this intermediate is supposed to be intercepted by the amine, it can undergo a slower, intramolecular rearrangement to form a stable and unreactive N-acylurea.[11] This side reaction consumes your activated intermediate and reduces your overall yield.[11]
-
Prevention with Additives: The most effective way to prevent N-acylurea formation is to use an additive, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][11][13][14] These additives react with the O-acylisourea intermediate faster than it can rearrange.[11] This forms a new activated ester (e.g., an OBt ester) which is still highly reactive towards the amine but is not prone to the rearrangement side reaction.[11] This strategy not only minimizes the N-acylurea byproduct but can also suppress racemization if your benzoic acid derivative contains a chiral center.[6][13][14]
Question 4: I'm using benzoyl chloride as my starting material, but my product is contaminated with unreacted benzoic acid. Why is this happening?
Answer: This issue points directly to the hydrolysis of your starting material, benzoyl chloride.
-
Cause: Acyl chlorides are highly reactive and extremely sensitive to moisture.[3][15] Any water present in your reaction solvent, on your glassware, or in your methylamine solution will rapidly hydrolyze the benzoyl chloride back to the corresponding benzoic acid.[3]
-
Prevention and Solution:
-
Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and a dry inert atmosphere (e.g., nitrogen or argon).[3]
-
Purification: Fortunately, benzoic acid can be easily removed from your N-methylbenzamide product during the workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the acidic benzoic acid, converting it to the water-soluble sodium benzoate, which will be extracted into the aqueous layer.[7]
-
Experimental Protocols & Data
To provide a practical framework, we present a standard, reliable protocol for the synthesis of N-methylbenzamide using a common coupling agent, followed by a data table comparing various coupling agents.
Protocol 1: General Procedure for N-Methylbenzamide Synthesis using HATU
This protocol is adapted for general laboratory use and emphasizes pre-activation of the carboxylic acid to maximize yield.[1]
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 equivalent).
-
Dissolution: Dissolve the benzoic acid in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.[1]
-
Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is converted to its activated ester form.[1]
-
Amine Addition: Add methylamine (1.2 equivalents; can be a solution in THF or water) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude N-methylbenzamide by recrystallization or column chromatography on silica gel.[3][16]
Data Table: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate reactivity, cost, and ease of byproduct removal.[8]
| Coupling Agent | Class | Key Advantages | Key Disadvantages |
| EDC | Carbodiimide | Water-soluble byproducts, easy workup, cost-effective.[6][8] | Can lead to racemization; O-acylisourea intermediate is unstable and can form N-acylurea.[8] |
| DCC | Carbodiimide | High yields, very cost-effective.[8] | Insoluble dicyclohexylurea (DCU) byproduct can complicate purification; can cause racemization.[6][8] |
| HATU | Uronium Salt | High coupling efficiency, very fast reaction times, low racemization.[1][8] | Higher cost, potential for side reactions if not used carefully.[8] |
| HBTU | Uronium Salt | High coupling efficiency, low racemization.[8] | Generally slower than HATU.[8] |
| SOCl₂ / (COCl)₂ | Acyl Halide Forming | Generates highly reactive acyl chloride, very inexpensive.[3][16] | Harsh conditions (reflux), generates corrosive HCl gas, sensitive to moisture.[3] |
Visualized Workflows and Mechanisms
General Synthesis Workflow
This diagram illustrates the typical sequence of steps from starting materials to the purified product.
Mechanism of Carbodiimide Coupling with HOBt
This diagram shows how carbodiimides activate carboxylic acids and how additives like HOBt prevent side reactions.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wikipedia. (n.d.). Peptide synthesis.
- Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606–1607.
- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
- American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130.
- ResearchGate. (2014). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination.
- Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- PrepChem.com. (n.d.). Synthesis of N-Methyl Benzimidoyl Chloride.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- amphoteros. (2014). Uphill battles in amide couplings.
- Jad, Y. E., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6889–6893.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
- ResearchGate. (2010). An improved method of amide synthesis using acyl chlorides.
- Reddit. (2022). amide coupling help. r/Chempros.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- National Institutes of Health (NIH). (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
- MDPI. (2022). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules.
- Khan Academy. (n.d.). Preparation of amides using DCC.
- MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Molbank.
- Mader, P. M. (1961). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 26(9), 3504–3506.
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Technical Support Center: Enhancing the Stability of 2-bromo-N-methylbenzamide
Welcome to the technical support resource for 2-bromo-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in various experimental and formulation settings. Instead of a rigid manual, this center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: Understanding the Molecule's Stability Profile
FAQ: What are the primary degradation pathways for this compound?
As a substituted benzamide, this compound is susceptible to several degradation pathways. Understanding these is the first step toward preventing them. The two most significant concerns are hydrolysis and photodegradation.
-
Hydrolysis: The amide bond is the most reactive site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the molecule into 2-bromobenzoic acid and methylamine.[1][2] The rate of hydrolysis is highly dependent on the pH of the solution; extreme pH levels significantly accelerate this degradation.[2][3][4][5]
-
Photodegradation: Aromatic halides can be sensitive to light, particularly UV radiation.[6][7] Energy from light can induce cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a cascade of secondary reactions, resulting in a complex mixture of degradants and a loss of purity.
The diagram below illustrates these primary degradation routes.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
Question: My compound shows significant degradation after being dissolved in an aqueous solution. What's happening and how can I fix it?
Likely Cause: You are likely observing pH-catalyzed hydrolysis of the amide bond. The pH of unbuffered water can vary, and even "neutral" water can become slightly acidic or basic, initiating degradation.[4][8]
Troubleshooting Strategy: pH Control and Buffer Selection
The most effective strategy is to maintain the pH of your solution within a stable range, typically between pH 4 and 8 for amides, though the optimal pH must be determined experimentally.[2][9]
Experimental Protocol: Determining the Optimal pH for Stability
-
Prepare Buffers: Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 3 to 9.
-
Sample Preparation: Prepare solutions of this compound at a fixed concentration in each buffer. Include an unbuffered control (using purified water).
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation) in sealed, light-protected vials.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and the formation of the primary degradant, 2-bromobenzoic acid.
-
Data Analysis: Plot the percentage of remaining parent compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for maximum stability.
Question: I've noticed a new impurity peak in my HPLC analysis after leaving my samples on the bench. What should I investigate?
Likely Cause: If the samples were exposed to ambient or direct light, you are likely observing photodegradation. Aromatic compounds, especially those with halogen substituents, can be susceptible to photolysis.[6][7]
Troubleshooting Strategy: Photostability Assessment and Protection
It is crucial to handle and store the compound with protection from light.
Best Practices for Light Protection:
-
Storage: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.
-
Handling: Minimize exposure to direct sunlight and strong laboratory lighting during experiments. Work in a shaded area or use low UV-emitting light sources if possible.
-
Forced Photodegradation Study: To confirm light sensitivity, intentionally expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare its purity profile to a light-protected control sample. This confirms the degradation pathway and helps validate that your analytical method can detect the photic degradants.[10]
Section 3: Proactive Stabilization Strategies for Formulation
FAQ: I am developing a liquid formulation. Beyond pH control, what excipients can I use to improve the long-term stability of this compound?
Excipients are critical for stabilizing active pharmaceutical ingredients (APIs) in a formulation.[11] Their selection depends on the specific degradation pathway you need to inhibit.
Recommended Excipient Classes:
-
Solubilizing Agents/Co-solvents: For poorly soluble compounds, keeping the molecule in solution prevents precipitation, which can sometimes accelerate degradation.
-
Examples: Polyethylene glycol (PEG), propylene glycol, ethanol.
-
-
Antioxidants: If oxidative degradation is identified as a minor pathway (e.g., initiated by photolysis), antioxidants can be beneficial.
-
Examples: Butylated hydroxytoluene (BHT), ascorbic acid.
-
-
Polymeric Stabilizers: Certain polymers can create a stabilizing microenvironment around the drug molecule, sterically hindering degradative reactions or inhibiting aggregation.[12]
-
Examples: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).[12]
-
The choice of excipient must be validated through systematic compatibility studies.
Workflow for Excipient Compatibility Screening
Caption: Workflow for screening stabilizing excipients.
Section 4: Storage and Handling
FAQ: What are the ideal storage conditions for this compound in both solid and solution forms?
Proper storage is fundamental to preserving the integrity of your compound.
Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition |
| Solid | Room Temperature or Refrigerated (2-8°C) | Sealed, dry environment. Inert gas (N₂ or Ar) for long-term. | Protected from light (Amber vial) |
| Solution | Refrigerated (2-8°C) or Frozen (-20°C) | Tightly sealed vial to prevent solvent evaporation. | Protected from light (Amber vial) |
Justification:
-
Low Temperature: Reduces the kinetic rate of all chemical degradation reactions.
-
Dry/Inert Atmosphere: Prevents hydrolysis from atmospheric moisture. An inert atmosphere displaces oxygen, preventing potential oxidative degradation.
-
Light Protection: Prevents photodegradation as previously discussed.
Section 5: Forced Degradation Studies
FAQ: My project requires a "stability-indicating method." What does this mean and how do I develop one?
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[13] Crucially, it must also resolve the compound peak from all its potential degradation product peaks. HPLC is the most common technique for this.[13]
To develop such a method, you must first generate the degradation products using forced degradation studies (also known as stress testing).[11]
Purpose of Forced Degradation:
-
To identify likely degradation products.[11]
-
To establish degradation pathways.[14]
-
To demonstrate the specificity of your analytical method.[10]
Typical Forced Degradation Conditions
| Stress Condition | Typical Protocol | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Amide Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temp for 4-8 hours | Amide Hydrolysis |
| Oxidation | 3% H₂O₂ at room temp for 24 hours | Oxidation (less common for this molecule) |
| Thermal | 80°C for 48 hours (solid state) | Thermolysis |
| Photolytic | Expose to light source providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B) | Photodegradation |
Note: The goal is to achieve 5-20% degradation of the active ingredient. Conditions should be adjusted accordingly.[13]
References
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- Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530.
- Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate.
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- Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems. Informa Healthcare.
- Schramm, J., et al. (2022). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Molecular Pharmaceutics, 19(8), 2825–2836.
- Rathor, S., et al. (2021). Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics. AAPS PharmSciTech, 23(1), 10.
- Kumar, V. (2016). Forced Degradation Studies. MedCrave Online.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research.
- Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate.
- Excipient Selection for Protein Stabilization. Pharmaceutical Technology.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- N-Benzyl-2-bromo-N-methylbenzamide. PubChem.
- 2-Methylbenzamide. PubChem.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Benzamide, 2-Bromo-N-Methyl-. ChemBK.
- Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. ResearchGate.
- Photochemistry of aromatic compounds. The Royal Society of Chemistry.
- Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
- Effect of water pH on the stability of pesticides. MSU Extension.
- This compound (C8H8BrNO). PubChemLite.
- 2-bromo-N-(3,3-dimethylbutan-2-yl)-5-methoxy-N-methylbenzamide. PubChem.
- 2-amino-4-bromo-N-hydroxy-N-methylbenzamide. PubChem.
- Amines. NCERT.
- Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate.
- The hydrolysis of 2-bromo-2-methylpropane. RSC Education.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
- 2-Bromobenzamide. PubChem.
- 2-Bromo-3-methylbenzamide. PubChem.
- Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
- Bromine. Wikipedia.
- 4-Bromo-2-fluoro-N-methylbenzamide. ZaiQi Bio-Tech.
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Technical Support Center: Reaction Monitoring for 2-Bromo-N-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-bromo-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on reaction monitoring, troubleshooting common issues, and answering frequently asked questions. Our goal is to equip you with the expertise to confidently navigate this synthetic transformation.
Introduction: The Importance of Rigorous Reaction Monitoring
The synthesis of this compound, typically achieved through the coupling of 2-bromobenzoic acid or its activated derivatives with methylamine, is a fundamental transformation in medicinal chemistry and organic synthesis. While seemingly straightforward, achieving high yield and purity necessitates careful monitoring of the reaction's progress. Inadequate monitoring can lead to incomplete reactions, the formation of unwanted side products, and complex purification challenges. This guide provides a comprehensive overview of the key analytical techniques and troubleshooting strategies to ensure a successful synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and monitoring of this compound.
Issue 1: Thin-Layer Chromatography (TLC) shows a persistent starting material spot (2-bromobenzoic acid) even after prolonged reaction time.
Possible Causes:
-
Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (e.g., an acyl chloride or an activated ester with a coupling agent) is a critical prerequisite for amide bond formation. If the activating agent is old, hydrated, or used in insufficient stoichiometry, the reaction will stall.[1]
-
Deactivation of Methylamine: Methylamine is a basic nucleophile. In the presence of the acidic starting material, 2-bromobenzoic acid, an acid-base reaction can occur, forming the non-nucleophilic methylammonium salt.[1]
-
Low Reaction Temperature: Amide bond formation can be slow at ambient temperatures, especially without a highly reactive acyl chloride.
Solutions:
-
Verify Reagent Quality: Use fresh, anhydrous activating agents (e.g., thionyl chloride, oxalyl chloride) or coupling reagents (e.g., HATU, HOBt/EDC).
-
Employ a Non-Nucleophilic Base: The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial when using coupling reagents to scavenge the acid formed during the reaction and prevent the protonation of methylamine.[1]
-
Optimize Reaction Temperature: If using a coupling agent, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. For reactions involving an acyl chloride, these are typically performed at 0 °C to room temperature.[2]
-
TLC System Modification: Carboxylic acids can streak or remain at the baseline on silica gel TLC plates. To visualize the spot more clearly, add a small amount of acetic acid (e.g., 1%) to the eluent. This protonates the carboxylate, reducing its polarity and allowing it to migrate up the plate.[3]
Issue 2: Multiple new spots appear on the TLC plate, indicating side product formation.
Possible Causes:
-
Diacylation of Methylamine: If an excess of the activated 2-bromobenzoyl species is present, it can react with the newly formed this compound to form a secondary amide.
-
Reaction with Solvent: If using a nucleophilic solvent, it may compete with methylamine in reacting with the activated carboxylic acid.
-
Degradation of Reagents: The use of old or impure reagents can introduce unknown side reactions.
Solutions:
-
Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) relative to the 2-bromobenzoic acid or its activated form. Add the activated 2-bromobenzoyl species slowly to the solution of methylamine to avoid localized high concentrations.[4]
-
Choice of Solvent: Utilize anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[1][5]
-
Purify Starting Materials: If the purity of the starting materials is questionable, purify them before use. 2-bromobenzoic acid can be recrystallized.[6]
Issue 3: HPLC analysis shows poor peak shape or co-elution of product and starting materials.
Possible Causes:
-
Inappropriate Column Chemistry: The polarity of this compound and its precursors may not be well-suited for the chosen stationary phase.
-
Suboptimal Mobile Phase Composition: The mobile phase may not have the correct solvent strength or pH to achieve good separation.
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.
Solutions:
-
Column Selection: A C18 reversed-phase column is a good starting point for moderately polar molecules like this compound.[7]
-
Mobile Phase Optimization:
-
Start with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to determine the approximate elution conditions.[7]
-
Based on the gradient run, develop an isocratic method for faster analysis. If peaks elute too quickly, decrease the organic solvent percentage. If they elute too slowly, increase it.[7]
-
The addition of a small amount of acid (formic acid or phosphoric acid) to the mobile phase can improve the peak shape of both the carboxylic acid starting material and the amide product by ensuring a consistent ionization state.[8]
-
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in the mobile phase to avoid peak distortion.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for monitoring the synthesis of this compound?
A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for routine monitoring of this reaction.[2][4] It allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product. A co-spot, which involves spotting the starting material, the reaction mixture, and both on top of each other, is highly recommended to confirm the identity of the spots.[9]
Q2: How do I choose an appropriate TLC solvent system?
A2: The goal is to find a solvent system where the starting materials and the product have distinct Rf values (retention factors), ideally between 0.2 and 0.8.
-
Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[3]
-
Polarity Adjustment:
-
2-Bromobenzoic Acid: This is a polar compound and will likely have a low Rf.
-
Methylamine: As a small, polar molecule, it may not be easily visible on TLC without specific staining.
-
This compound: This amide product is expected to be less polar than the starting carboxylic acid.[3]
-
-
Troubleshooting: If the spots are not separating well in a 1:1 mixture of hexanes:ethyl acetate, try varying the ratio (e.g., 3:1 or 1:3). If starting materials are stuck at the baseline, adding a small amount of a more polar solvent like methanol or a modifier like acetic acid (for the carboxylic acid) or triethylamine (for any residual amine) can help.[3]
Q3: What visualization techniques can I use for the TLC plate?
A3:
-
UV Light (254 nm): Since this compound and 2-bromobenzoic acid contain an aromatic ring, they should be visible under a UV lamp.[10]
-
Potassium Permanganate Stain: This is a good general-purpose stain that reacts with many organic compounds.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines.[11] It can be used to visualize any unreacted methylamine, although due to its volatility, this can be challenging.
Q4: When should I consider using HPLC instead of TLC?
A4: High-Performance Liquid Chromatography (HPLC) is recommended when a quantitative analysis of the reaction is required.[7] It can provide precise information on the percentage of starting material remaining and the amount of product formed. This is particularly important during process optimization and for purity assessment of the final product.[12]
Q5: Can I use NMR spectroscopy to monitor the reaction?
A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring this reaction.[13]
-
¹H NMR: You can monitor the disappearance of the carboxylic acid proton of 2-bromobenzoic acid (which is a broad singlet, typically >10 ppm) and the appearance of the N-methyl protons (a doublet around 3.0 ppm) and the amide N-H proton (a broad singlet) of the product.[14]
-
In-situ Monitoring: If the reaction is performed in an NMR-compatible deuterated solvent, you can take spectra at different time points to track the reaction progress directly.[13] The C-N bond in amides has a partial double bond character, which can sometimes lead to the observation of rotamers, providing complex but informative spectra.[15][16]
Q6: Is Gas Chromatography (GC) a suitable technique for monitoring this reaction?
A6: Gas Chromatography (GC) can be a viable option if the starting materials and product are sufficiently volatile and thermally stable. This compound should be amenable to GC analysis. However, the starting material, 2-bromobenzoic acid, may require derivatization (e.g., esterification) to improve its volatility and prevent peak tailing. GC-MS (Gas Chromatography-Mass Spectrometry) would be particularly useful for identifying any volatile side products.[14]
Experimental Protocols & Data
Protocol 1: TLC Monitoring of this compound Synthesis
-
Plate Preparation: Obtain a silica gel TLC plate. Gently draw a pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spotting:
-
Dissolve a small amount of 2-bromobenzoic acid in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot it in the "SM" lane.
-
Using a clean capillary, spot the reaction mixture in the "RM" lane.
-
In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 2:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Compare the spots. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product) indicates the reaction is progressing. The product should have a higher Rf than the starting carboxylic acid.
Table 1: Typical Chromatographic Parameters
| Parameter | TLC | HPLC |
| Stationary Phase | Silica Gel 60 F254 | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase/Eluent | Hexanes:Ethyl Acetate (e.g., 2:1) | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic)[7] |
| Detection | UV Lamp (254 nm) | UV Detector (e.g., 254 nm or PDA)[7] |
Visualizations
Reaction Monitoring Workflow
Caption: Workflow for monitoring the synthesis of this compound.
Troubleshooting Logic for Incomplete Reactions
Caption: Decision tree for troubleshooting incomplete amide coupling reactions.
References
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- Supporting Inform
- IRE Journals. (Year not specified). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- NCERT. (Year not specified). Amines.
- Sigma-Aldrich. (Year not specified). 2-Bromo-N,N-dimethylbenzamide | 54616-47-6.
- BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods. BenchChem.
- ResearchGate. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine.
- Reddit. (2018). TLC seperation of carboxylix acid, amine, and the amide product. Reddit.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide. BenchChem.
- Nanalysis. (2023).
- High Resolution NMR Spectroscopy. (Year not specified).
- BenchChem. (2025).
- Reddit. (2020). amide coupling help. Reddit.
- The Royal Society of Chemistry. (Year not specified). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-N-phenylbenzamide. BenchChem.
- SIELC Technologies. (Year not specified). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.
- Growing Science. (2022).
- OSTI.GOV. (1985).
- ACS Publications. (Year not specified). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length.
- Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. (Year not specified).
- ResearchGate. (2015). What is the best staining reagent specific to amide formation?
- PrepChem.com. (Year not specified). Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com.
- The Royal Society of Chemistry. (Year not specified). Supporting Information for a scientific article. The Royal Society of Chemistry.
- ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?
- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
- 大学化学. (Year not specified). 1 H NMR Spectrum of Amide Compounds.
- HepatoChem. (Year not specified). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Google Patents. (Year not specified). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Oxford Academic. (Year not specified). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Oxford Academic.
- Amide Workup - Biofilm Inhibitor Synthesis. (Year not specified).
- PrepChem.com. (Year not specified). Preparation of 2-bromobenzoic acid. PrepChem.com.
- Organic Syntheses Procedure. (2013). 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
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Validation & Comparative
comparing reactivity of 2-bromo-N-methylbenzamide vs 2-chloro-N-methylbenzamide
An In-Depth Guide to the Comparative Reactivity of 2-Bromo-N-methylbenzamide and 2-Chloro-N-methylbenzamide
Introduction
In the landscape of modern organic synthesis, 2-halobenzamides serve as pivotal building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the presence of two key functional handles: the halogen atom, which allows for a variety of cross-coupling and substitution reactions, and the amide group, which can act as a powerful directing group.
This guide provides a comprehensive comparison of the reactivity of two common congeners: this compound and 2-chloro-N-methylbenzamide. While structurally similar, the subtle difference in the halogen substituent imparts a profound and often decisive influence on their chemical behavior. Understanding these differences is critical for researchers and process chemists to select the optimal substrate and reaction conditions, thereby maximizing efficiency, yield, and selectivity in their synthetic endeavors. We will explore the fundamental principles governing their reactivity and provide a comparative analysis across three major classes of transformations: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Directed ortho-Metalation.
Fundamental Principles Governing Reactivity
The divergent reactivity of these two molecules is primarily dictated by the intrinsic properties of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the aromatic system.
Carbon-Halogen Bond Strength
The most critical factor in many reactions, particularly those catalyzed by transition metals, is the strength of the C-X bond. A weaker bond requires less energy to cleave and is therefore more reactive in processes where bond scission is rate-limiting.[1] The C-Br bond is significantly weaker than the C-Cl bond due to the larger size of the bromine atom and less effective orbital overlap with carbon.[1][2] This difference is quantitatively reflected in their average bond dissociation energies (BDE).
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~400 |
| Aryl C-Br | ~335 |
| Table 1: Comparison of average bond dissociation energies for aryl C-Cl and C-Br bonds. Data compiled from various sources.[1][3] |
This energy difference directly translates to the 2-bromo derivative being the more kinetically favored substrate for reactions initiated by C-X bond cleavage.
Electronic Effects of Halogens
Halogens exert a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).[4]
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the aromatic ring through the sigma bond, making the ring more electron-poor.[5] This effect deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic π-system, donating electron density.[6][7]
For halogens, the strong inductive effect outweighs the weaker resonance effect, resulting in an overall deactivation of the ring.[4] However, the resonance donation is directed to the ortho and para positions, which is relevant in electrophilic substitution contexts. In the reactions discussed here, the most important consequence of these electronic effects is the polarization of the C-X bond, which influences the electrophilicity of the carbon atom.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds.[8][9] The catalytic cycle for these reactions typically begins with the oxidative addition of the palladium(0) catalyst into the C-X bond.[10]
Caption: Generalized catalytic cycle for palladium cross-coupling.
Reactivity Comparison: The oxidative addition step is almost always the rate-determining step and is highly sensitive to the C-X bond strength.[1] Consequently, This compound is significantly more reactive than 2-chloro-N-methylbenzamide in palladium-catalyzed cross-coupling reactions.
Aryl chlorides are notoriously less reactive and often require more forcing conditions to achieve comparable results. This typically involves:
-
More Active Catalysts: The use of highly electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to facilitate the challenging oxidative addition to the C-Cl bond.[11]
-
Higher Temperatures & Longer Reaction Times: Reactions involving aryl chlorides frequently require higher temperatures and extended reaction times compared to their bromo counterparts.[12]
| Feature | This compound | 2-Chloro-N-methylbenzamide |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂ / Pd₂(dba)₃ |
| Typical Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, RuPhos, bulky biaryls |
| Reaction Temp. | 60 - 100 °C | 100 - 140 °C |
| Reaction Time | 2 - 12 hours | 12 - 48 hours |
| Table 2: Typical conditions for Suzuki-Miyaura coupling, highlighting the more demanding requirements for the chloro-analogue. |
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Sources
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- 2. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
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The Halogen Dance: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Benzamides
For the discerning researcher in drug discovery and development, the choice of a halogen substituent on a lead compound is far from a trivial matter. It is a decision that can profoundly influence potency, selectivity, metabolic stability, and overall pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of bromo-substituted versus chloro-substituted benzamides, drawing upon experimental data to illuminate the nuanced yet critical differences imparted by these two common halogens.
The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its versatility allows for the exploration of diverse biological activities, from anticancer to enzyme inhibition.[2][3] The introduction of a halogen atom, such as bromine or chlorine, into the benzamide structure is a key strategy in tuning its electronic and steric properties, thereby modulating its interaction with biological targets.[4] This guide will dissect the structure-activity relationships (SAR) of these two halogenated series, providing a foundational resource for strategic molecular design.
A Tale of Two Halogens: Physicochemical and Electronic Considerations
The distinct physicochemical properties of bromine and chlorine are the root of their differential biological effects. While both are electron-withdrawing via an inductive effect, their size, polarizability, and ability to form halogen bonds differ significantly. Bromine is larger, more polarizable, and a better halogen bond donor than chlorine. These differences can lead to varied binding affinities and interactions with target proteins.
From a synthetic standpoint, the reactivity of the carbon-halogen bond is also a crucial factor. The carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, which can influence reactivity in synthetic transformations like palladium-catalyzed cross-coupling reactions.[5] This has implications for the accessibility of diverse analogs for library synthesis and SAR studies.
Comparative Biological Activities: A Data-Driven Analysis
Direct head-to-head comparisons of the biological activities of bromo- and chloro-substituted benzamides are not always readily available in the literature. However, by synthesizing data from various studies on their derivatives, we can discern important trends. The following sections provide a comparative overview of their performance in key therapeutic areas.
Anticancer Activity
Both bromo- and chloro-substituted benzamides have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[6][7][8] The halogen substitution pattern on the benzamide ring is a critical determinant of this activity.
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative | Halogen Substituent | Target Cell Line(s) | IC50 (µM) | Reference |
| 3/4-bromo benzohydrazide derivative (Compound 22) | Bromo | HCT116 | 1.20 | [8] |
| 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide (Compound 4) | Bromo | Not specified | 1.88 | [9] |
| N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | Chloro | PC-3, DU-145, CWR-22 | Not specified, but induced apoptosis | [7] |
| 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH) | Chloro | HCT-116, NB4 | Induces cell proliferation arrest | [10] |
| 4-Methylbenzamide derivative with two chlorine atoms (Compound 7) | Chloro | K562, HL-60, OKP-GS | 2.27, 1.42, 4.56 | [11] |
| 4-Methylbenzamide derivative with two chlorine atoms (Compound 10) | Chloro | K562, HL-60 | 2.53, 1.52 | [11] |
The data suggests that both bromo- and chloro-substituted benzamides can exhibit potent anticancer activity. For instance, a bromo-substituted benzohydrazide derivative showed a notable IC50 of 1.20 µM against the HCT116 colon cancer cell line.[8] Similarly, certain chloro-substituted benzamides have demonstrated high activity against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[7][10][11]
Enzyme Inhibition
Substituted benzamides are a well-established class of enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[2] The nature of the halogen substituent can significantly impact the inhibitory potency and selectivity.
Quantitative Data Summary: Enzyme Inhibition
| Compound/Derivative | Halogen Substituent | Target Enzyme | Ki (nM) or IC50 (µM) | Reference |
| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivative (3g) | Not specified, but within a series of benzamides | hCA I | 4.07 ± 0.38 nM | [12] |
| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivative (3c) | Not specified, but within a series of benzamides | hCA II | 10.68 ± 0.98 nM | [12] |
| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivative (3f) | Not specified, but within a series of benzamides | AChE | 8.91 ± 1.65 nM | [12] |
| Chlorinated sulfonamides | Chloro | Butyrylcholinesterase (BChE) | Good inhibitory activity | [13] |
While direct comparative data for bromo- versus chloro-substituted benzamides as enzyme inhibitors is limited in the provided search results, it is evident that benzamide derivatives, including chlorinated ones, can be potent inhibitors of enzymes like carbonic anhydrases (CA) and acetylcholinesterase (AChE) at nanomolar concentrations.[12] The strong inhibitory activity of chlorinated sulfonamides against butyrylcholinesterase further highlights the potential of chloro-substituted benzamides in this area.[13]
Mechanistic Insights and Signaling Pathways
The biological effects of halogenated benzamides are often mediated through their interaction with specific signaling pathways. For instance, in cancer, these compounds can induce apoptosis by modulating the expression of key regulatory proteins. One such pathway is the intrinsic apoptosis pathway, which is often targeted by anticancer agents.
Caption: Intrinsic apoptosis pathway modulated by halogenated benzamides.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of substituted benzamides.
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of substituted benzamides.
MTT Assay for Cytotoxicity Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells/well in 180 µL of the appropriate culture medium.[14]
-
Compound Treatment: After the cells have attached (typically overnight), add the test compounds (bromo- or chloro-substituted benzamides) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution (4 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare solutions of the enzyme and its substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature.
-
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Signal Detection: Measure the product formation or substrate depletion over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 or Ki value.
Conclusion and Future Directions
The choice between a bromo and a chloro substituent in benzamide-based drug design is a nuanced decision with significant implications for biological activity. While both can lead to potent compounds, their differing physicochemical properties can be leveraged to fine-tune interactions with biological targets. The available data, though not always from direct comparative studies, suggests that both halogenated series are rich sources of bioactive molecules, particularly in the realms of anticancer and enzyme inhibition.
Future research should focus on systematic, head-to-head comparisons of bromo- and chloro-substituted benzamide analogs to build more comprehensive structure-activity relationship models. Such studies will be invaluable in guiding the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.
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A Comparative Guide to the Structural Validation of 2-bromo-N-methylbenzamide: The Definitive Role of X-ray Crystallography
Abstract: In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the target molecule, 2-bromo-N-methylbenzamide. We will establish Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for absolute structure elucidation in the solid state. Concurrently, we will explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By examining the causality behind experimental choices and presenting supporting data, this guide serves as a critical resource for researchers, scientists, and drug development professionals, underscoring the necessity of a multi-faceted analytical approach while highlighting the unparalleled precision of X-ray crystallography.
Introduction: The Imperative of Structural Certainty
This compound (C₈H₈BrNO) is a halogenated aromatic amide that serves as a valuable building block in organic synthesis.[1] The precise arrangement of its atoms—the connectivity, conformation, and intermolecular interactions in the solid state—dictates its physical properties and reactivity. In drug development, even subtle changes in a crystal lattice can impact a drug's stability, solubility, and bioavailability. Therefore, rigorous structural validation is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and reproducibility of a chemical entity.
While a suite of analytical tools is available, they do not offer equal levels of certainty. Spectroscopic methods provide essential clues about a molecule's framework, but only Single-Crystal X-ray Diffraction (SCXRD) can provide a definitive, high-resolution map of atomic positions in three-dimensional space.[2][3] This guide will dissect the strengths and limitations of these techniques, using this compound as a model, to illustrate why SCXRD is the authoritative method for structural validation.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2] It stands alone in its ability to produce an unambiguous three-dimensional model of a molecule.
Rationale and Causality of Choice
Why is SCXRD considered the "gold standard"? The answer lies in the fundamental physics of the technique. X-rays are scattered by the electrons of the atoms within a crystal.[4] Because crystals are ordered, repeating arrays of molecules, the scattered X-rays interfere constructively in specific directions, creating a unique diffraction pattern.[2] By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density throughout the crystal.[5] Fitting the known atoms of this compound into this electron density map yields a precise and accurate model of the molecular structure. Unlike other methods that infer connectivity from indirect measurements, SCXRD directly visualizes the atomic arrangement.
Experimental Workflow: From Powder to Structure
The successful determination of a crystal structure is a systematic process that demands precision at every stage. Recent advancements in detector technology and computing have made this technique more accessible for routine analysis.[6]
Caption: Experimental workflow for Single-Crystal X-ray Diffraction.
-
Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step.
-
Rationale: A single crystal is required so that all unit cells are oriented in the same way, producing a sharp, interpretable diffraction pattern. Amorphous or polycrystalline powders will not suffice.
-
Method: Dissolve highly purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Allow the solvent to evaporate slowly and undisturbed over several days. Alternatively, vapor diffusion, where a precipitant vapor slowly diffuses into the saturated solution, can yield high-quality crystals.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and reflection intensities.
-
Initial atomic positions are determined using direct methods.
-
This initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9]
-
Data Interpretation and Trustworthiness
The final output of an SCXRD experiment is a crystallographic information file (CIF), which contains a wealth of quantitative data. The quality of a crystal structure is assessed by several self-validating metrics.[10]
Table 1: Representative Crystallographic Data for a Substituted Benzamide (Note: As a specific CIF for this compound is not publicly available, data for the closely related 2-bromobenzamide is presented for illustrative purposes.[11])
| Parameter | Value | Significance |
| Formula | C₇H₆BrNO | Confirms the elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P 1 21/n 1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5.026, 10.968, 13.311 | The lengths of the unit cell edges. |
| β (°) | 93.465 | The angle of the unit cell. |
| Volume (ų) | 731.3 | The volume of a single unit cell. |
| R-factor (R1) | 0.0227 (2.27%) | A key indicator of the agreement between the crystal model and the experimental X-ray diffraction data. Values <5% are considered excellent. |
This level of detail is unattainable with other techniques. The low R-factor provides a high degree of confidence in the determined structure.
Orthogonal & Complementary Analytical Techniques
While SCXRD is definitive for the solid state, a comprehensive analysis relies on orthogonal methods that provide complementary information, primarily about the molecule's structure in solution and its fundamental properties.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[14][15] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).
-
Causality & Role: NMR provides information on the chemical environment of each proton and carbon atom, revealing the connectivity of the molecule through spin-spin coupling.[16] For this compound, ¹H NMR would confirm the presence of aromatic protons, the N-H proton, and the N-methyl protons, while ¹³C NMR would identify the distinct carbon atoms.[17] This is crucial for confirming that the correct molecule was synthesized before attempting crystallization.
-
Comparison to SCXRD: NMR describes the average structure in a solution, where molecules are tumbling freely, whereas SCXRD provides a static snapshot of the structure in a rigid crystal lattice.[4][18] These two states can differ, particularly in bond rotations. NMR is indispensable for confirming the basic molecular framework but cannot define the precise bond angles, torsion angles, or intermolecular packing found in the solid state.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[17]
-
Data Acquisition: Place the tube in the NMR spectrometer. The instrument acquires the spectrum by applying a strong magnetic field and radiofrequency pulses.
-
Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum. Analyze the chemical shifts, integration (proton ratios), and splitting patterns (multiplicity) to assign the structure.[14]
Mass Spectrometry (MS)
MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19]
-
Causality & Role: Its primary role in this context is to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[20] A key diagnostic feature would be the isotopic pattern of bromine: the presence of two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 Da ([M]⁺ and [M+2]⁺).[21]
-
Comparison to SCXRD: MS confirms the molecule's identity and formula but provides no information about the three-dimensional arrangement of the atoms. It answers "what is it?" while SCXRD answers "what does it look like?".
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms and is used to identify the presence of specific functional groups.[22]
-
Causality & Role: For this compound, IR would show characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the carbonyl (C=O) stretch of the amide (~1650 cm⁻¹), and aromatic C-H stretches.[23] It serves as a rapid and simple check to confirm that the key functional groups are present in the synthesized product.
-
Comparison to SCXRD: IR is a low-resolution technique. It confirms the presence of functional groups but gives no information on how they are connected or arranged in space.[24]
Integrated Analytical Strategy and Comparative Summary
A robust validation strategy does not rely on a single technique but integrates the findings from multiple, orthogonal methods.
Caption: Logical workflow for comprehensive structural validation.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Sample State | Resolution | Ambiguity | Primary Application |
| SCXRD | 3D atomic coordinates, bond lengths/angles, crystal packing | Solid (Single Crystal) | Atomic (<1 Å) | None (Definitive) | Absolute structure determination |
| NMR | Atomic connectivity, solution-state conformation | Liquid (Solution) | Atomic (Connectivity) | High (for 3D) | Framework elucidation in solution |
| MS | Molecular weight, elemental formula | Gas (Ionized) | Molecular | N/A | Identity & formula confirmation |
| IR | Presence of functional groups | Solid/Liquid | Functional Group | Very High | Rapid functional group analysis |
Conclusion
The structural validation of a molecule like this compound is a hierarchical process. While techniques such as NMR, MS, and IR spectroscopy are indispensable for confirming the molecular identity, connectivity, and the presence of key functional groups, they provide an incomplete picture.[13] They build the foundation of evidence, but cannot deliver the definitive proof of structure that is often required in regulated environments like drug development.
Single-Crystal X-ray Diffraction is the unequivocal gold standard for this purpose. It provides a high-resolution, unambiguous, and self-validating three-dimensional map of the molecule in the solid state.[5][25] For any application where the solid-state properties—such as polymorphism, packing, and intermolecular interactions—are critical, SCXRD is not just a superior alternative; it is an essential and authoritative final arbiter of molecular structure.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Coupling of 2-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This transformation is particularly crucial in the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent in a vast array of bioactive molecules.[3][4] The coupling of 2-bromo-N-methylbenzamide, a sterically hindered and electronically deactivated aryl bromide, presents a formidable challenge that necessitates a careful selection of the palladium catalyst system. This guide provides a comparative analysis of various palladium catalysts for this specific transformation, offering insights into the rationale behind catalyst selection and providing detailed experimental protocols to aid in reaction optimization.
The Challenge of ortho-Substituted Benzamides
The coupling of this compound is hampered by several factors. The ortho-bromo substituent creates significant steric hindrance around the reaction center, which can impede the oxidative addition of the aryl bromide to the palladium(0) center, a crucial step in the catalytic cycle. Furthermore, the amide functionality can act as a coordinating group, potentially leading to catalyst inhibition or undesired side reactions. Overcoming these challenges requires a catalyst system with high activity and stability, often achieved through the use of bulky, electron-rich phosphine ligands.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium-catalyzed amination is critically dependent on the choice of the palladium precursor, the phosphine ligand, and the base. Below, we compare several catalyst systems that have shown promise for the amination of challenging aryl bromides. While direct comparative data for this compound is scarce, we can extrapolate from studies on structurally similar substrates, such as 2-bromo-13α-estrone 3-methyl ether, to provide a predictive framework.[5]
Table 1: Comparison of Palladium Catalyst Systems for the Amination of a Sterically Hindered 2-Bromoaryl Ether [5]
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 (MW) | 95 |
| 2 | Pd₂(dba)₃ (5) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 (MW) | 85 |
| 3 | Pd(OAc)₂ (10) | BINAP (10) | KOt-Bu (1.2) | Toluene | 100 (MW) | 60 |
| 4 | Pd₂(dba)₃ (5) | BINAP (10) | KOt-Bu (1.2) | Toluene | 100 (MW) | 55 |
| 5 | Pd(OAc)₂ (10) | X-Phos (10) | Cs₂CO₃ (1.2) | Toluene | 100 (MW) | <5 |
Data adapted from a study on the amination of 2-bromo-13α-estrone 3-methyl ether with aniline. While not the exact substrate, it provides valuable insights into catalyst performance with a sterically hindered ortho-bromoaryl substrate.
Analysis of the Data and Mechanistic Insights:
-
The Power of Buchwald Ligands: The data clearly demonstrates the superiority of the monodentate biarylphosphine ligand, X-Phos , over the bidentate ligand, BINAP , for this challenging coupling. Bulky, electron-rich monophosphine ligands like X-Phos are known to promote the reductive elimination step and stabilize the active monoligated Pd(0) species, which is crucial for efficient catalysis.[6]
-
Choice of Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are effective palladium sources. Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a Pd(0) source. In this specific case, Pd(OAc)₂ provided a slightly higher yield, which could be attributed to a more efficient generation of the active catalyst under the reaction conditions.
-
The Critical Role of the Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the palladium-amido complex. The data shows that a strong base like potassium tert-butoxide (KOt-Bu) is highly effective, while a weaker base like cesium carbonate (Cs₂CO₃) is inadequate for this transformation.
The Catalytic Cycle: A Deeper Look
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is key to rational catalyst design and troubleshooting.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is often the rate-limiting step and is facilitated by electron-rich ligands. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. Bulky ligands are crucial for promoting this final step.
Recommended Catalyst Systems for this compound
Based on the available data and established principles, the following catalyst systems are recommended as starting points for the amination of this compound.
1. The Buchwald System: Pd₂(dba)₃ with a Biarylphosphine Ligand
This is often the go-to system for challenging couplings. The combination of a Pd(0) source with a bulky, electron-rich monophosphine ligand provides a highly active and versatile catalyst.
-
Palladium Precursor: Pd₂(dba)₃ (1-2 mol%)
-
Recommended Ligands:
-
XPhos (2-4 mol%): Generally a robust and high-performing ligand for a wide range of substrates.
-
RuPhos (2-4 mol%): Often effective for sterically hindered substrates.
-
BrettPhos (2-4 mol%): Known for its high activity at low catalyst loadings.
-
-
Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
2. The Xantphos System: A Versatile Bidentate Ligand
While monodentate ligands are often superior for this type of transformation, Xantphos is a bidentate ligand with a large bite angle that can be effective for a broad range of amines.[7]
-
Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: Xantphos (1.2-2.4 mol% or 2.4-4.8 mol% respectively)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Solvent: Dioxane or Toluene
-
Temperature: 100-120 °C
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific amine coupling partner. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.
Protocol 1: General Procedure using a Buchwald Ligand
Caption: General experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 mmol), the appropriate Buchwald ligand (0.02-0.04 mmol), and NaOt-Bu (1.2-1.5 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add this compound (1.0 mmol) and the desired amine (1.1-1.2 mmol).
-
Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Xantphos
Procedure:
-
Follow the same setup procedure as in Protocol 1, using Pd(OAc)₂ (0.02-0.04 mmol) and Xantphos (0.024-0.048 mmol) as the catalyst system.
-
Heat the reaction mixture to 100-120 °C.
-
Follow the same work-up and purification procedure as in Protocol 1.
Conclusion
The palladium-catalyzed amination of this compound is a challenging yet achievable transformation. Success hinges on the selection of a highly active catalyst system. For this particular substrate, catalyst systems based on bulky, electron-rich monophosphine ligands, such as those developed by Buchwald and coworkers, are the most promising. While Xantphos-based systems offer a viable alternative, they may require more forcing conditions. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully navigate the complexities of this important C-N bond-forming reaction.
References
- Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2015). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 137(4), 1613–1621. [Link]
- Szabó, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1344-1350. [Link]
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19066. [Link]
- Hicks, J. D., et al. (2015).
- Fors, B. P., et al. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
- Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]
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A Senior Application Scientist’s Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 2-bromo-N-methylbenzamide
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical development and chemical synthesis, the final product is rarely just the target molecule. The synthesis of novel compounds, such as 2-bromo-N-methylbenzamide—a potential intermediate in drug discovery—inevitably introduces a spectrum of impurities. These can include unreacted starting materials, by-products, and degradation products.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the stringent identification, qualification, and control of these impurities in new drug substances to ensure clinical safety and efficacy.[3][4]
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the target analyte from its structurally similar impurities.[5][6] This guide provides an in-depth, experience-driven approach to developing and comparing HPLC methods for the purity assessment of this compound, moving beyond a simple protocol to explain the fundamental causality behind each experimental choice.
The Analyte and Its Challenges: A Chromatographic Profile
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure and Polarity: this compound is a moderately polar molecule. The benzamide core provides a hydrophobic aromatic ring, while the amide group and bromine atom introduce polarity. This dual nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.[7][8] In RP-HPLC, separation is primarily driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.[7]
-
Potential Impurities: A logical purity assessment must anticipate the likely impurities. For the synthesis of this compound (often from 2-bromobenzoyl chloride and methylamine), key impurities could include:
-
Starting Material: 2-bromobenzoic acid (from hydrolysis of the acid chloride).
-
Side-Products: Isomeric substitution products or dimers.
-
Degradation Products: Hydrolysis of the final product back to 2-bromobenzoic acid.
-
-
Detection: The presence of the benzene ring constitutes a strong chromophore, making UV detection a straightforward and robust choice for quantification.[9]
Strategic HPLC Method Development: From First Principles to Fine-Tuning
A successful HPLC method is not a matter of chance but of systematic optimization. The goal is to achieve adequate resolution (Rs > 2) between the main component and all potential impurities, with good peak symmetry (Tailing Factor, T ≈ 1) in a reasonable timeframe.
The Foundational Choice: Stationary Phase Selection
The stationary phase is the heart of the separation.[10]
-
Primary Choice (Workhorse Phase): C18 (Octadecylsilane): A C18 column is the most common and versatile reversed-phase column and serves as the logical starting point.[8][10] Its long alkyl chains provide strong hydrophobic retention, which is well-suited for separating moderately polar aromatic compounds and their nonpolar impurities.
-
Alternative Selectivity: Phenyl-Hexyl or Embedded Polar Group (EPG) Phases: If co-elution occurs on a C18 phase, a column with a different separation mechanism is required. A Phenyl phase can offer alternative selectivity for aromatic compounds through π-π interactions.[11][12] An EPG phase (like an amide-embedded C16) can provide different selectivity for polar compounds capable of hydrogen bonding, potentially improving the peak shape of acidic or basic analytes.
The Driving Force: Mobile Phase Optimization
The mobile phase composition dictates the retention and elution of analytes.[13] For RP-HPLC, it typically consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency.[13]
-
pH Control: The amide group in this compound is neutral, but the key impurity, 2-bromobenzoic acid, is acidic (pKa ≈ 2.8). To ensure reproducible retention and sharp, symmetrical peaks for any acidic or basic impurities, the pH of the mobile phase must be controlled.[12]
-
Rationale: Operating at a pH at least 2 units away from an analyte's pKa ensures it exists in a single, un-ionized form. For 2-bromobenzoic acid, a mobile phase pH below its pKa would suppress its ionization, increasing its hydrophobicity and retention. However, most silica-based columns are not stable below pH 2. A common and effective strategy is to use a mobile phase with a pH around 3.0.
-
Buffer/Acidifier: A simple and effective approach for LC-MS compatibility is to add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%). For UV-only methods, a phosphate buffer (e.g., 25mM potassium phosphate, pH 3.0) is an excellent choice for robust pH control.
-
Detection Wavelength
To ensure maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. A photodiode array (PDA) detector is invaluable during method development to record the full UV spectrum of the analyte and all impurities, confirming peak identity and homogeneity. A wavelength around 254 nm is typically a good starting point for benzoyl derivatives.
Comparison Guide: Optimized Isocratic vs. Generic Gradient Method
To illustrate the value of systematic method development, we compare a fully optimized isocratic method against a generic, non-specific gradient method that might be used for initial screening. The optimized method provides superior accuracy and reliability for routine quality control.
| Parameter | Method A: Optimized Isocratic Method | Method B: Generic Fast Gradient Method |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 60% A : 40% B (Isocratic) | Gradient: 10% to 90% B in 3 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Experimental Data Comparison
Here we present hypothetical data from the analysis of a synthesized batch of this compound containing 2-bromobenzoic acid as an impurity.
| Performance Metric | Method A: Optimized Isocratic Method | Method B: Generic Fast Gradient Method |
| Retention Time (this compound) | 8.52 min | 2.15 min |
| Retention Time (2-bromobenzoic acid) | 5.31 min | 2.08 min |
| Resolution (Rs) between peaks | 4.8 | 0.9 |
| Tailing Factor (this compound) | 1.1 | 1.8 |
| Run Time | 12 min | 5 min |
| Assessment | Excellent separation, accurate quantification possible. | Unacceptable. Peaks are nearly co-eluted, making accurate quantification impossible. Poor peak shape. |
Causality Analysis: Method B fails because the rapid gradient and short column do not provide sufficient interaction time with the stationary phase to resolve the two closely related compounds. The lack of a robust buffer also contributes to the significant peak tailing. Method A, with its optimized isocratic mobile phase and longer column, allows for a proper partitioning process, resulting in baseline separation (Rs > 2.0) and reliable quantification.
The Self-Validating Protocol: Optimized Purity Assessment
This protocol is designed to be self-validating through the inclusion of rigorous System Suitability Tests (SST), which are mandatory under regulatory guidelines like USP <621> to ensure the chromatographic system is fit for purpose on the day of analysis.[14][15]
Required Materials and Equipment
-
HPLC system with UV/PDA detector
-
C18 column (e.g., Waters XSelect HSS T3, Agilent Zorbax SB-C18)
-
Analytical balance, volumetric flasks, pipettes
-
HPLC-grade acetonitrile, water
-
Potassium phosphate monobasic, phosphoric acid
-
0.45 µm syringe filters
Preparation of Solutions
-
Mobile Phase: Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. This is Mobile Phase A. Mobile Phase B is 100% acetonitrile. The final mobile phase is a 60:40 (v/v) mixture of Mobile Phase A and Mobile Phase B. Filter and degas before use.
-
Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized this compound batch into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 60% (25 mM KH2PO4, pH 3.0) : 40% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 12 minutes
System Suitability Testing (SST)
Before running samples, perform five replicate injections of the Standard Solution. The system is deemed suitable for use only if the following criteria are met:[15][16]
-
Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 1.0%.
-
Peak Asymmetry (Tailing Factor): The tailing factor for the this compound peak must be ≤ 1.5.
-
Theoretical Plates (N): The column efficiency, calculated for the main peak, should be ≥ 2000.
Analysis Procedure
-
Perform the SST injections.
-
If SST passes, inject the Diluent once as a blank.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after every 6-10 sample injections to bracket the samples and ensure system stability.
Calculation of Purity
The purity of the synthesized batch is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Ensure that any impurity peaks are above the Limit of Quantitation (LOQ) for accurate measurement.
Visualizing the Workflow and Logic
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-faceted task that requires more than a generic analytical method. A robust and reliable HPLC method is built upon a fundamental understanding of the analyte's chemistry and a systematic approach to optimizing chromatographic parameters. By prioritizing resolution and peak shape through careful selection of the stationary and mobile phases, and by embedding the analysis within a framework of system suitability, researchers can generate purity data that is not only accurate but also defensible and compliant with global regulatory standards. The comparative data clearly shows that a well-developed method, while potentially requiring more initial setup, provides the confidence and precision essential for advancing compounds through the development pipeline.
References
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- AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma Blog.
- Moravek. "Exploring the Different Mobile Phases in HPLC." Moravek Insights.
- International Journal of Pharmaceutical Investigation. "Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines." IJPI Journal.
- Waters Corporation. "Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis." Waters Corporation Application Note (French version).
- Chromatography Forum. "HPLC separation of related halogenated aromatic, any one??" Discussion Forum.
- AZoM. "What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis." AZoM Materials Science Journal.
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- Research Journal of Pharmacy and Technology. "Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography." RJPT Online.
- ALWSCI. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." ALWSCI Industry News.
- Waters Corporation. "Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography." Waters Corporation Application Note.
- Chemistry LibreTexts. "12.5: High-Performance Liquid Chromatography." Chemistry LibreTexts.
- ICH. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.
- European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances." EMA Scientific Guideline.
- Waters Corporation. "Alliance iS HPLC System: A New Era of Intuitive Simplicity." Waters Corporation Application Notebook.
- ResearchGate. "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES." ResearchGate Publication.
- Royal Society of Chemistry. "Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes." RSC Publishing.
- Waters Corporation. "Useful Application Notes and References." Waters Corporation Technical Document.
- Agilent Technologies. "Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges." Agilent Application Note.
- International Journal of Research and Review. "Analytical Method Validation: ICH and USP Perspectives." IJR&R Publication.
- PubMed. "Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification." National Library of Medicine.
- ResearchGate. "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers." ResearchGate Publication.
- Moravek. "Why Is HPLC Ideal for Chemical Purity Testing?" Moravek Insights.
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- Studia Universitatis Babes-Bolyai Chemia. "HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES." Studia Chemia Journal.
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- International Journal of Pharmaceutical Sciences and Research. "Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study." IJPSR Journal.
- PubChem. "N-Methylbenzamide." National Center for Biotechnology Information.
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Differentiating the Ortho, Meta, and Para Isomers of 2-Bromo-N-methylbenzamide: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of molecular isomers is a cornerstone of robust drug development and quality control. Positional isomers, such as the ortho (2-), meta (3-), and para (4-) substituted 2-bromo-N-methylbenzamide, often exhibit distinct pharmacological and toxicological profiles. Consequently, their unambiguous identification is not merely an academic exercise but a critical necessity. This guide provides an in-depth comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the characteristic spectral signatures of each isomer, explaining the underlying principles that govern their differentiation and providing detailed experimental protocols for data acquisition.
The Imperative of Isomer Differentiation
The position of the bromine atom on the benzamide ring profoundly influences the molecule's electronic distribution, steric environment, and overall three-dimensional shape. These subtle changes manifest in significant differences in their spectroscopic properties. For researchers in drug discovery, confirming the correct positional isomer is paramount, as an incorrect isomer could lead to inactive or even harmful drug candidates. In process chemistry and quality assurance, these spectroscopic methods are indispensable for ensuring the purity and identity of synthesized compounds.
Experimental Methodologies
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the bromo-N-methylbenzamide isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlets for each unique carbon.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased, baseline-corrected, and referenced to the TMS signal.[1]
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition : Record a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, acquire the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[1]
Workflow for FTIR Analysis
Caption: Standard workflow for FTIR data acquisition and processing.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: Standard workflow for mass spectrometry analysis.
¹H NMR Spectroscopic Comparison
The ¹H NMR spectra of the three isomers are most distinguishable in the aromatic region (typically δ 7.0-8.0 ppm). The position of the bromine atom alters the electronic environment of the aromatic protons, leading to distinct chemical shifts and splitting patterns.
| Isomer | Aromatic Protons (δ, ppm) | N-CH₃ (δ, ppm) | N-H (δ, ppm) |
| This compound | Complex multiplet | ~2.9-3.1 (d) | ~6.1-6.4 (br s) |
| 3-Bromo-N-methylbenzamide | Distinct multiplets | ~2.9-3.1 (d) | ~6.1-6.4 (br s) |
| 4-Bromo-N-methylbenzamide | Two doublets | ~3.00 (d)[2][3] | ~6.18 (br s)[2] |
Analysis of ¹H NMR Data:
-
4-Bromo-N-methylbenzamide : Due to the para-substitution, the molecule has a higher degree of symmetry. This results in a simplified aromatic region, typically showing two doublets corresponding to the two sets of chemically equivalent aromatic protons.[3] The protons ortho to the carbonyl group are deshielded and appear at a lower field compared to the protons ortho to the bromine atom.
-
3-Bromo-N-methylbenzamide : The meta-substitution results in four distinct aromatic protons, leading to more complex splitting patterns. One would expect to see a singlet-like signal for the proton between the two substituents (if present), a triplet, and two doublets of doublets, though the exact appearance can vary.
-
This compound : The ortho-substitution also gives rise to four unique aromatic protons, resulting in a complex multiplet in the aromatic region. The proximity of the bulky bromine atom to the amide group may also influence the conformation of the molecule, potentially affecting the chemical shifts of both the aromatic and N-methyl protons.
The N-methyl group in all three isomers typically appears as a doublet around δ 2.9-3.1 ppm due to coupling with the adjacent N-H proton. The N-H proton itself usually presents as a broad singlet or a quartet (depending on the resolution and solvent) in the region of δ 6.1-6.4 ppm.
¹³C NMR Spectroscopic Comparison
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly informative. The carbon directly attached to the bromine atom will have a characteristic chemical shift, and the substitution pattern will influence the shifts of the other aromatic carbons.
| Isomer | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | N-CH₃ (δ, ppm) |
| This compound | ~167-169 | C-Br ~120 | ~27 |
| 3-Bromo-N-methylbenzamide | ~167-169 | C-Br ~122 | ~27 |
| 4-Bromo-N-methylbenzamide | ~167.4[2] | C-Br ~126.2, C1 ~133.7, CH ~128.6, ~132.0[2] | ~27.0[2] |
Analysis of ¹³C NMR Data:
-
The chemical shift of the carbon atom bonded to the bromine (C-Br) is a key indicator. Generally, the C-Br signal in the 2- and 3-isomers will be at a slightly higher field compared to the 4-isomer.
-
The number of distinct signals in the aromatic region corresponds to the number of non-equivalent carbon atoms. The 4-bromo isomer, with its higher symmetry, will show fewer signals in the aromatic region compared to the 2- and 3-isomers.
-
The carbonyl carbon (C=O) and the N-methyl carbon signals are generally less affected by the bromine's position and will appear in similar regions for all three isomers.
FTIR Spectroscopic Comparison
The FTIR spectra of the bromo-N-methylbenzamide isomers will share common features characteristic of secondary amides. However, the position of the bromine substituent can cause subtle shifts in the vibrational frequencies of the aromatic C-H and C-C bonds.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3300-3500 | Typically a sharp to medium peak. |
| Aromatic C-H Stretch | 3000-3100 | Weak to medium intensity. |
| C=O Stretch (Amide I) | 1630-1680 | Strong and sharp, one of the most prominent peaks. |
| N-H Bend (Amide II) | 1510-1570 | Medium to strong intensity. |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands of varying intensity. |
| C-N Stretch | 1200-1350 | Medium intensity. |
| Out-of-plane C-H Bending | 690-900 | The pattern of these bands is highly diagnostic of the aromatic substitution pattern. |
Analysis of FTIR Data:
The most significant differences between the isomers in their FTIR spectra are expected in the out-of-plane C-H bending region (900-690 cm⁻¹). The pattern of absorption bands in this region is highly characteristic of the substitution pattern on the benzene ring.
-
Ortho-disubstituted : Typically shows a strong band between 735 and 770 cm⁻¹.
-
Meta-disubstituted : Usually exhibits two strong bands, one between 690 and 710 cm⁻¹ and another between 750 and 810 cm⁻¹, as well as a medium intensity band between 860 and 900 cm⁻¹.
-
Para-disubstituted : Characterized by a single strong band in the range of 800-860 cm⁻¹.
By carefully analyzing this "fingerprint" region, one can reliably distinguish between the three isomers.
Mass Spectrometric Comparison
Electron ionization mass spectrometry (EI-MS) will induce fragmentation of the bromo-N-methylbenzamide isomers. While all three isomers have the same molecular weight and will therefore show the same molecular ion peak, their fragmentation patterns can differ, reflecting the relative stabilities of the resulting fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).
Expected Molecular Ion: m/z 213 and 215 (for ⁷⁹Br and ⁸¹Br isotopes).
Key Fragmentation Pathways:
The fragmentation of N-methylbenzamides is expected to proceed through several key pathways:
-
Alpha-cleavage : Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185 and an N-methylaminomethyl radical.
-
Loss of the N-methyl group : Fragmentation of the amide group can lead to the loss of the methyl radical, followed by the loss of CO.
-
Cleavage of the amide bond : This can result in the formation of a bromophenyl cation ([BrC₆H₄]⁺) at m/z 155/157.
While the major fragments will be similar for all three isomers, the relative intensities of these fragments may vary depending on the stability of the precursor ions, which is influenced by the position of the bromine atom. For instance, the stability of the bromobenzoyl cation may differ slightly between the ortho, meta, and para isomers, leading to variations in the abundance of the m/z 183/185 fragment.
Conclusion
The unambiguous identification of the ortho, meta, and para isomers of this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry. ¹H NMR and the out-of-plane C-H bending region of the FTIR spectrum are particularly powerful for distinguishing these positional isomers due to the significant influence of the bromine substituent's position on the aromatic protons and their vibrational modes. While mass spectrometry will show the same molecular ion for all three, subtle differences in fragmentation patterns can provide confirmatory evidence. By employing these spectroscopic techniques in a complementary fashion, researchers and drug development professionals can confidently determine the precise structure of their synthesized compounds, ensuring the integrity and safety of their scientific endeavors.
References
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- The Royal Society of Chemistry. Supporting Information. Accessed January 10, 2026. [Link].
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- The Royal Society of Chemistry. Supporting Information. Accessed January 10, 2026. [Link].
- PubChem. 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Accessed January 10, 2026. [Link].
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A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-N-methylbenzamide Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting and Validating the Appropriate Analytical Method for a Key Synthetic Intermediate.
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-bromo-N-methylbenzamide, a crucial intermediate in various synthetic pathways within pharmaceutical development. The choice of a robust and reliable analytical method is paramount for monitoring reaction kinetics, determining purity, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs). We will delve into the principles of method validation as outlined by international regulatory bodies and present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific application.
The Imperative of Method Validation: A Regulatory Overview
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose[1]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the integrity of analytical data[2][3][4][5]. The recently updated ICH Q2(R2) guideline emphasizes a lifecycle management approach to analytical procedures, encouraging a more scientific and risk-based framework from development through to routine use[6][7][8].
The core performance characteristics that must be evaluated during validation include specificity, linearity, range, accuracy, precision, and robustness[2][3][9]. These parameters are not merely a checklist but form a self-validating system that, when properly executed, provides a high degree of assurance in the quality of the analytical results.
Caption: The Analytical Method Validation Workflow as per ICH Guidelines.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for this compound depends on its physicochemical properties, the nature of the sample matrix, and the specific requirements of the analysis (e.g., purity testing vs. trace-level quantification). Based on its benzamide structure, both RP-HPLC and GC-MS are viable options.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a powerful technique for the analysis of moderately polar, non-volatile, and thermally stable compounds, making it highly suitable for many pharmaceutical intermediates[10]. The presence of the benzamide chromophore in this compound allows for sensitive detection using a UV detector.
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention and elution of the analyte can be precisely controlled.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate retention and a sharp peak shape. Acetonitrile is a common organic modifier with a low UV cutoff. A buffer (e.g., phosphate or acetate) may be added to control the pH and minimize peak tailing if the analyte has ionizable groups.
-
Detection: The aromatic ring and carbonyl group in the analyte are strong chromophores, making UV detection (e.g., at 254 nm or a wavelength of maximum absorbance determined by a photodiode array detector) a simple and robust choice[11].
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for volatile and thermally stable compounds[10]. The NIST WebBook provides gas chromatography data for this compound, indicating its suitability for this technique[12].
Principle: The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then detects, ionizes, and fragments the eluted components, providing a unique mass spectrum for identification and quantification.
Causality of Experimental Choices:
-
Column: A low-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is a good starting point for a wide range of analytes and is suggested by existing data for this compound[12][13].
-
Injection Mode: A split/splitless inlet is typically used. A split injection is suitable for higher concentrations to avoid column overload, while a splitless injection provides higher sensitivity for trace analysis.
-
Mass Spectrometry: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, aiding in structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the analyte.
Experimental Protocols for Method Validation
The following protocols are provided as a comprehensive guide for the validation of either an HPLC-UV or GC-MS method for this compound quantification.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components[2][9].
Protocol:
-
Blank Analysis: Analyze a sample of the matrix (e.g., reaction diluent, placebo formulation) without the analyte to ensure no interfering peaks are present at the retention time of this compound.
-
Impurity Spiking: If known impurities are available, spike them into a solution of the analyte and verify that they are resolved from the main peak.
-
Forced Degradation (for stability-indicating methods): Expose the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intact analyte[14].
Linearity and Range
Linearity demonstrates a direct proportionality between the analyte concentration and the analytical signal over a specified range[2].
Protocol:
-
Prepare a stock solution of a certified reference standard of this compound.
-
Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should typically span 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Accuracy
Accuracy is the closeness of the test results to the true value and is often expressed as percent recovery[7].
Protocol:
-
Prepare samples of a known matrix (e.g., placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[7].
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of replicates.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy[15].
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1. The LOQ should be confirmed by analyzing replicates of a sample at this concentration and demonstrating acceptable precision and accuracy[16].
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[3][9].
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate for HPLC; oven temperature ramp, carrier gas flow for GC).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a system suitability sample under each modified condition and evaluate the impact on key responses (e.g., retention time, peak area, tailing factor).
Data Presentation and Comparison
The following tables summarize the typical acceptance criteria for method validation and provide a hypothetical performance comparison between the proposed HPLC-UV and GC-MS methods.
Table 1: General Acceptance Criteria for Analytical Method Validation
| Parameter | Acceptance Criterion |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% |
| Limit of Quantitation | Precision (% RSD) ≤ 10% |
| Robustness | System suitability parameters meet criteria under all varied conditions. |
Table 2: Hypothetical Performance Comparison for this compound Quantification
| Parameter | HPLC-UV Method | GC-MS Method | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques exhibit excellent linearity. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% | Both methods are highly accurate. |
| Precision (% RSD) | < 1.0% | < 1.5% | HPLC generally offers slightly better injection precision. |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL | ~ 0.1 µg/mL (SIM mode) | GC-MS in SIM mode is typically more sensitive. |
| Run Time | 5 - 10 minutes | 15 - 25 minutes | HPLC methods can often be optimized to be faster. |
| Specificity | Good; may require stress studies to prove peak purity. | Excellent; mass spectrum provides definitive identification. | The mass detector provides an extra dimension of specificity. |
Method Selection: A Decision Framework
Choosing the optimal method requires a careful consideration of the analytical needs.
Caption: Decision tree for selecting an analytical method.
-
For routine quality control (e.g., assay and purity of the bulk substance): The HPLC-UV method is often preferred due to its robustness, higher throughput, and simpler instrumentation.
-
For identifying unknown impurities or quantifying trace-level contaminants: The GC-MS method is superior due to the high degree of specificity provided by the mass spectrometer and its enhanced sensitivity in SIM mode.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical activity that underpins the reliability of data in pharmaceutical development. Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for this purpose. The choice between them should be guided by the specific analytical objective. By adhering to the principles outlined in the ICH guidelines and meticulously executing the validation protocols described in this guide, researchers can develop robust, reliable, and defensible analytical methods that ensure product quality and regulatory compliance.
References
- AMSbiopharma. (2025, July 22).
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- gmp-compliance.org. (n.d.).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- International Council for Harmonisation. (2023, November 30).
- Lab Manager Magazine. (2025, September 2).
- gmp-publishing.com. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024, June 25).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15).
- NIST. (n.d.). Benzamide, 2-bromo-N-methyl-. NIST Chemistry WebBook.
- Benchchem. (2025).
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- JETIR. (2022, February).
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- Benchchem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
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- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylbenzamide | 54616-47-6.
- Raja, T., et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GCMS) Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
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The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of Halogenated N-Methylbenzamides
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The strategic incorporation of halogen atoms into a chemical scaffold is a time-honored medicinal chemistry tactic to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of halogenated N-methylbenzamides, a versatile scaffold with demonstrated activity against a range of biological targets. By examining experimental data and the underlying physicochemical principles, we aim to furnish a rational framework for the design of next-generation therapeutic agents.
The Significance of the Halogenated N-Methylbenzamide Scaffold
N-methylbenzamide derivatives have emerged as privileged structures in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold can profoundly influence its biological profile by altering its:
-
Binding Affinity and Selectivity: Halogens can engage in specific interactions with biological targets, such as halogen bonding, which can significantly enhance binding affinity and selectivity.[2]
-
Lipophilicity and Membrane Permeability: The lipophilicity of a compound, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, can be fine-tuned by the choice and position of the halogen substituent.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
This guide will focus on the impact of halogenation on the activity of N-methylbenzamides against three key classes of biological targets: protein kinases, tubulin, and phospholipases.
Comparative Analysis of Biological Activity
The following sections present a comparative analysis of the biological activity of halogenated N-methylbenzamides against different targets. The data is compiled from various studies to illustrate the SAR principles.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Halogenated N-methylbenzamides have been investigated as potent kinase inhibitors.
Table 1: Comparative Inhibitory Activity of Halogenated N-Methylbenzamide Analogs Against Protein Kinases
| Compound ID | Halogen Substituent | Position | Target Kinase | IC50 (µM) | Reference |
| 1a | 4-Fluoro | Benzoyl | VEGFR-2 | <0.1 | [4] |
| 1b | 4-Chloro | Benzoyl | VEGFR-2 | <0.1 | [4] |
| 1c | 3-Fluoro | Phenyl (of aniline) | TGF-βR1 | Not specified, but improved activity | [5] |
| 1d | 4-Fluoro | Phenyl (of aniline) | TGF-βR1 | Not specified, but improved activity | [5] |
| 1e | 2-Fluoro, 4-Iodo | Phenyl (of aniline) | MEK1 | Potent inhibition | [6] |
Note: Data is compiled from multiple sources targeting different kinases, highlighting the general impact of halogenation. Direct comparison of IC50 values should be made with caution.
The data suggests that halogenation of the N-methylbenzamide scaffold is a viable strategy for developing potent kinase inhibitors. For instance, compounds 1a and 1b demonstrate that both fluoro and chloro substituents at the 4-position of the benzoyl ring can lead to potent VEGFR-2 inhibition.[4] Furthermore, studies on related scaffolds indicate that fluorine substitution on the aniline ring can enhance TGF-βR1 inhibitory activity.[5] The di-halogenated analog 1e also shows potent inhibition of MEK1, indicating that multiple halogen substitutions can be beneficial.[6]
The rationale behind these observations often lies in the ability of halogens to form favorable interactions within the ATP-binding pocket of the kinase. A halogen atom can act as a hydrogen bond acceptor or engage in halogen bonding with backbone carbonyls or specific amino acid residues, thereby anchoring the inhibitor in the active site.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative step-by-step methodologies for assessing the activity of N-methylbenzamide derivatives against the discussed targets.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[7]
Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is then converted into a luminescent signal, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
ATP
-
Test compounds (halogenated N-methylbenzamides)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound dilutions or a DMSO control.
-
Add the kinase solution to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay is used to identify and characterize compounds that interfere with the assembly of microtubules, a validated strategy in cancer therapy.[8]
Principle: The polymerization of purified tubulin into microtubules is monitored in real-time using a fluorescent reporter that specifically binds to polymerized tubulin, leading to an increase in fluorescence intensity.[9]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye
-
Test compounds (halogenated N-methylbenzamides)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Black, opaque 96-well plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation:
-
Pre-warm the microplate reader to 37°C.
-
Prepare 10x stocks of test compounds and controls in General Tubulin Buffer.
-
On ice, prepare the tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer.
-
-
Assay Execution:
-
Add the 10x test compounds or controls to the wells of the pre-warmed 96-well plate.
-
Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the test compounds on the rate and extent of tubulin polymerization compared to the controls.
-
Calculate IC50 values for inhibitory compounds.
-
Phospholipase D (PLD) Activity Assay (Fluorescence-Based)
This assay is used to measure the activity of PLD, an enzyme involved in various cellular processes, including signal transduction and membrane trafficking.[10]
Principle: The assay measures the production of choline, a product of PLD-catalyzed hydrolysis of phosphatidylcholine. Choline is then oxidized to produce hydrogen peroxide, which reacts with a probe to generate a highly fluorescent product.[10]
Materials:
-
PLD enzyme source (purified or cell lysate)
-
Phosphatidylcholine substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test compounds (halogenated N-methylbenzamides)
-
Assay buffer
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the substrate, enzymes, and fluorescent probe in the assay buffer.
-
Assay Reaction:
-
Add the test compounds or a control to the wells of a 96-well plate.
-
Add the PLD enzyme source.
-
Initiate the reaction by adding the phosphatidylcholine substrate.
-
Incubate at a specific temperature (e.g., 37°C) for a set time.
-
-
Signal Detection:
-
Add a detection mix containing choline oxidase, HRP, and the fluorescent probe.
-
Incubate to allow for the enzymatic cascade and development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of PLD inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
The Underlying Principles: Why Halogenation Matters
The observed SAR of halogenated N-methylbenzamides can be rationalized by considering the fundamental physicochemical properties of halogen atoms and their influence on intermolecular interactions.
Halogen Bonding
A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom.[2] The strength of the halogen bond generally increases down the group (I > Br > Cl > F). This interaction can be highly directional and play a crucial role in ligand-receptor binding, often contributing significantly to the binding affinity.
Inductive and Resonance Effects
Halogens are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect, which can influence the acidity of nearby protons and the charge distribution of the aromatic ring.[11] Conversely, they can also participate in resonance by donating a lone pair of electrons to the aromatic system. These electronic effects can modulate the reactivity of the molecule and its ability to interact with the biological target. The position of the halogen (ortho, meta, or para) determines the interplay of these effects and thus the regioselectivity of further reactions and the overall biological activity.[12]
Conclusion and Future Directions
The halogenation of N-methylbenzamides is a powerful strategy for modulating their biological activity. The choice of halogen, its position on the aromatic ring, and the specific biological target all contribute to a complex but increasingly understandable SAR. This guide has provided a comparative overview of the effects of halogenation on the activity of N-methylbenzamides against key therapeutic targets, along with detailed experimental protocols for their evaluation.
Future research in this area should focus on generating systematic and directly comparable datasets for a series of halogenated N-methylbenzamides against a single biological target. This will allow for a more precise quantification of the contribution of each halogen at different positions. Furthermore, the use of computational modeling and structural biology techniques will be invaluable in elucidating the specific molecular interactions that underpin the observed SAR, paving the way for the rational design of more potent and selective therapeutic agents.
References
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- Scott, J. L., et al. (2010). Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor. Journal of Medicinal Chemistry, 53(18), 6706-6719.
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- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2020). Molecules, 25(21), 5035.
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2020). Medicinal Research Reviews, 40(3), 875-909.
- Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance. (2022). Journal of Medicinal Chemistry, 65(5), 4149-4165.
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Synthesis and biological evaluation of alpha-halogenated bisphosphonate and phosphonocarboxylate analogues of risedronate. (2007). Journal of Medicinal Chemistry, 50(24), 5949-5959.
- Identification and SAR of Squarate Inhibitors of Mitogen Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). (2009). Bioorganic & Medicinal Chemistry Letters, 19(9), 2469-2473.
- The Important Role of Halogen Bond in Substrate Selectivity of Enzymatic Catalysis. (2016). Scientific Reports, 6, 34750.
- Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?.
- Discovery of novel allosteric mitogen-activated protein kinase kinase (MEK) 1,2 inhibitors possessing bidentate Ser212 interactions. (2012). Journal of Medicinal Chemistry, 55(10), 4749-4757.
- Rapid differentiation of ortho-, meta-, and para-isomers of halogenated phenylmethylidene hydrazinecarbodithioates by metal complexation and electrospray ionization mass spectrometry. (2014). Journal of the American Society for Mass Spectrometry, 25(10), 1816-1824.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules, 28(15), 5735.
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A Comparative Guide to the Antimicrobial Spectrum of 2-Bromo-N-methylbenzamide and Related Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, benzamide derivatives have emerged as a promising class of compounds with a broad range of biological activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of 2-bromo-N-methylbenzamide and its related N-substituted analogs. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a critical resource for researchers, scientists, and drug development professionals.
Introduction: The Promise of Halogenated Benzamides
The relentless evolution of drug-resistant pathogens necessitates the urgent development of new antimicrobial agents.[1][2] Benzamides, a versatile class of organic compounds, have demonstrated significant potential in this arena, exhibiting a wide array of pharmacological effects, including antibacterial and antifungal properties.[3] The introduction of a halogen atom, such as bromine, onto the benzamide scaffold can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on 2-bromo-N-substituted benzamides, with a particular emphasis on the N-methyl derivative, to elucidate the structure-activity relationships that govern their antimicrobial efficacy.
Unraveling the Mechanism of Action
The precise mechanism by which 2-bromobenzamide derivatives exert their antimicrobial effects is an area of active investigation. However, current evidence suggests that their mode of action is likely multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of the bromo-substituted phenyl ring may facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components.
Furthermore, the electrophilic character of the carbonyl carbon in the amide group, potentially enhanced by the electron-withdrawing effect of the bromine atom, could render these molecules susceptible to nucleophilic attack by essential biomolecules within the microbial cell. This could lead to the inactivation of critical enzymes or proteins, thereby inhibiting vital cellular processes.
Caption: Key structure-activity relationships for N-substituted 2-bromobenzamides.
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized protocols for antimicrobial susceptibility testing are paramount. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium directly in the 96-well plates to achieve a range of final test concentrations.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight.
-
Prepare a standardized inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
This guide provides a comparative overview of the antimicrobial spectrum of this compound and its analogs. The available data, though limited for the N-methyl derivative specifically, suggests that N-substitution is a critical determinant of the antimicrobial activity of 2-bromobenzamides. The N-phenyl derivatives currently show the most promise, particularly against Gram-positive bacteria and fungi.
To fully elucidate the potential of this compound derivatives as a novel class of antimicrobial agents, further research is warranted. A systematic synthesis and screening of a focused library of these compounds against a broad panel of clinically relevant pathogens is essential. Furthermore, studies to definitively establish their mechanism of action and to evaluate their in vivo efficacy and toxicity are crucial next steps in the drug development pipeline. The insights and protocols provided in this guide serve as a foundational resource for researchers embarking on this important endeavor.
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- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021). Letters in Applied NanoBioScience. [Link]
- Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews. [Link]
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2021).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021). Letters in Applied NanoBioScience. [Link]
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A Comparative Guide to the Synthesis of 2-bromo-N-methylbenzamide: An In-Depth Analysis of Two Primary Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-methylbenzamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its structure, featuring a substituted benzamide core, is a common scaffold in medicinal chemistry.[2] The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a detailed side-by-side comparison of two primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and the relative advantages of each approach.
Route 1: The Classical Acyl Chloride Pathway
This traditional and robust method involves a two-step process starting from 2-bromobenzoic acid. First, the carboxylic acid is converted to the more reactive 2-bromobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acyl chloride is then reacted with methylamine in a nucleophilic acyl substitution reaction to form the desired amide.[4]
Chemical Rationale and Mechanism
The conversion of the carboxylic acid to an acyl chloride is crucial as the hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride, for instance, reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the highly electrophilic acyl chloride, sulfur dioxide, and hydrogen chloride.
The subsequent reaction with methylamine is a classic nucleophilic acyl substitution.[4] The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group and yielding the stable N-methylbenzamide product. A base, such as triethylamine or an excess of methylamine, is typically added to neutralize the HCl byproduct.[5]
Experimental Protocol (Acyl Chloride Formation and Amidation)
Step 1: Synthesis of 2-Bromobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) at room temperature under a fume hood.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromobenzoyl chloride is often used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve methylamine (as a solution in a suitable solvent like THF or water, or as a gas bubbled through the solvent) (2.0-2.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether in a flask cooled to 0 °C.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in the same solvent to the stirred methylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the acyl chloride route.
Route 2: Direct Catalytic Amidation
Modern synthetic chemistry often favors more atom-economical and environmentally benign methods. Direct amidation of carboxylic acids, which avoids the use of harsh chlorinating agents and the generation of stoichiometric waste, has become an attractive alternative.[6] This route involves the direct coupling of 2-bromobenzoic acid with methylamine in the presence of a catalyst.
Chemical Rationale and Mechanism
The primary challenge in direct amidation is the unfavorable reaction between a carboxylic acid and an amine, which typically forms a stable ammonium carboxylate salt.[7] Catalysts are employed to activate the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Several catalytic systems can be employed:
-
Coupling Agents (e.g., DCC, EDC): Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then readily attacked by the amine to form the amide, generating a urea byproduct.
-
Copper-Catalyzed Amidation: Copper catalysts have been shown to be effective for the amination of 2-bromobenzoic acids.[10][11][12] The mechanism is believed to involve the coordination of the copper to the reactants, facilitating the coupling.
-
Boron-Based Reagents: Boronic acids or borate esters can catalyze direct amidation by forming an acylborate intermediate, which enhances the electrophilicity of the carbonyl carbon.[13][14] These reactions often require the removal of water to drive the equilibrium towards the product.[13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, and can sometimes be performed under solvent-free conditions.[15]
Experimental Protocol (Direct Amidation using a Coupling Agent)
-
In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), a coupling agent such as EDCI (1.5 eq), and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a dilute acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford pure this compound.
Workflow Diagram
Caption: Workflow for the direct catalytic amidation synthesis of this compound.
Side-by-Side Comparison
| Feature | Route 1: Acyl Chloride Pathway | Route 2: Direct Catalytic Amidation |
| Starting Materials | 2-Bromobenzoic acid, chlorinating agent (e.g., SOCl₂), methylamine | 2-Bromobenzoic acid, methylamine, catalyst/coupling agent |
| Number of Steps | Two distinct synthetic steps | One-pot reaction |
| Reaction Conditions | Can be harsh (refluxing SOCl₂); requires moisture control for the acyl chloride[5] | Generally milder conditions, often at room temperature[8] |
| Reagent Toxicity & Waste | Uses corrosive and toxic chlorinating agents; generates stoichiometric acidic and inorganic waste | Catalysts can be expensive and may require removal; coupling agents generate stoichiometric byproducts (e.g., urea) |
| Atom Economy | Lower due to the use of a chlorinating agent and base for neutralization | Higher, as the main byproduct is water (in catalytic versions) or a urea derivative[6] |
| Yield & Purity | Generally high yields and the product can often be purified by recrystallization | Yields can be variable depending on the catalytic system; chromatography is often required for purification[15] |
| Scalability | Well-established and generally scalable | May present challenges in scaling up, particularly with expensive catalysts and the removal of byproducts |
| Cost-Effectiveness | Reagents like thionyl chloride are relatively inexpensive | Coupling agents and specialized catalysts can be costly[6] |
Conclusion and Recommendations
Both the acyl chloride pathway and direct catalytic amidation offer viable routes to this compound. The choice of method will largely depend on the specific requirements of the synthesis, including scale, cost, available equipment, and environmental considerations.
-
The Acyl Chloride Route is a reliable, high-yielding, and cost-effective method that is well-suited for both small- and large-scale synthesis. Its primary drawbacks are the use of hazardous reagents and the generation of significant waste.
-
Direct Catalytic Amidation represents a more modern and "greener" approach, with milder reaction conditions and higher atom economy.[6] This route is particularly advantageous for the synthesis of complex or sensitive molecules where harsh conditions must be avoided. However, the cost of catalysts and the need for chromatographic purification may be limiting factors.
For routine, large-scale production where cost is a major driver, the classical acyl chloride method remains a strong contender. For research and development, especially in the context of medicinal chemistry where a variety of analogs may be synthesized, the versatility and mild conditions of direct catalytic amidation methods are highly attractive.
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- Amide synthesis by acyl
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A Senior Application Scientist's Guide to Catalytic Systems for Aryl Amination: A Cost-Benefit Analysis
Executive Summary
The construction of carbon-nitrogen (C-N) bonds to form aryl amines is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors.[1] The choice of catalytic system for this transformation—the aryl amination—is a critical decision point, balancing reaction efficiency and substrate scope against economic and practical constraints. This guide provides an in-depth cost-benefit analysis of the predominant catalytic systems: the high-performance palladium-based catalysts, the economical copper-based systems, the emerging earth-abundant metal catalysts (nickel and iron), and the innovative photoredox/electrochemical methods. For researchers, scientists, and drug development professionals, this document serves as a practical framework for selecting the optimal catalytic system, ensuring both scientific success and economic viability.
Introduction: The Strategic Importance of Aryl Amination
Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1] The development of efficient methods for their synthesis has been a major focus of chemical research for decades. While classical methods exist, they often suffer from harsh reaction conditions and limited functional group tolerance.[2] The advent of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, revolutionized the field, offering milder conditions and a significantly broader scope.[1][2][3]
However, as these reactions have matured from academic curiosities to indispensable industrial tools, a nuanced understanding of their relative costs and benefits has become essential. This guide will dissect the key performance indicators and economic drivers of the most prominent catalytic systems to empower chemists to make informed, strategic decisions in their synthetic endeavors.
The Titans: Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)
Palladium catalysis reigns as the gold standard for aryl amination due to its exceptional reliability, broad substrate scope, and high functional group tolerance.[2][3] The reaction, commonly known as the Buchwald-Hartwig amination, has undergone extensive development, leading to several "generations" of catalysts capable of coupling virtually any amine with a wide variety of aryl halides and pseudohalides.[2]
Mechanism & Causality: The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][4] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, or BrettPhos) are crucial. They facilitate the reductive elimination step—often the rate-limiting step—and stabilize the active palladium species, preventing catalyst decomposition.[5]
Cost-Benefit Analysis:
| Factor | Benefit | Cost / Drawback |
| Performance | High yields (>90% common), broad scope (primary/secondary amines, anilines, amides), excellent functional group tolerance.[2][3] | Can be sensitive to certain functional groups (e.g., some sulfur-containing groups). |
| Conditions | Often mild (room temperature to ~100 °C), low catalyst loadings (0.1-2 mol%).[5] | Requires strictly anhydrous and anaerobic conditions due to ligand and catalyst sensitivity.[6] |
| Economics | High efficiency can lead to lower overall process cost on a large scale due to high throughput.[7] | High cost of palladium metal and specialized phosphine ligands. Potential for costly palladium contamination in the final product, requiring rigorous purification. |
| Scalability | Well-established and frequently used in industrial, kilogram-scale synthesis.[7] | Rigorous process control needed to manage air-sensitive reagents on a large scale.[6] |
Mandatory Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
Sources
A Comparative Guide to the Green Synthesis of 2-bromo-N-methylbenzamide: Evaluating Atom Economy, E-Factor, and Process Mass Intensity
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-N-methylbenzamide, a key building block in the development of various pharmaceuticals, presents an opportunity to apply the principles of green chemistry. The selection of a synthetic route has significant implications not only for reaction efficiency but also for environmental impact. This guide provides a critical evaluation of three common synthetic pathways to this compound, comparing them through the lens of established green chemistry metrics. By examining the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to empower researchers to make more sustainable decisions in their synthetic endeavors.
The Imperative of Green Chemistry in Synthesis
Modern chemical synthesis is increasingly guided by the twelve principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. To quantify the "greenness" of a reaction, several metrics have been developed. This guide will focus on three key mass-based metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[1][2][3][4] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[4] It is the ratio of the total mass of waste to the mass of the product.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a certain mass of the final product.[1][2][3][4] It is the ratio of the total mass input to the mass of the product.
Synthetic Pathways to this compound: A Comparative Analysis
We will evaluate three plausible synthetic routes to this compound:
-
Route 1: Acylation of methylamine with 2-bromobenzoyl chloride.
-
Route 2: Amidation of 2-bromobenzoic acid with methylamine using a coupling reagent (EDC/HOBt).
-
Route 3: Copper-catalyzed amination of 2-bromobenzoic acid with methylamine.
Route 1: The Traditional Acyl Chloride Approach
This classic method involves the conversion of 2-bromobenzoic acid to the more reactive 2-bromobenzoyl chloride, which is then reacted with methylamine.
Experimental Protocol: Synthesis of 2-bromobenzoyl chloride
To a solution of 2-bromobenzoic acid (10.0 g, 49.7 mmol) in anhydrous dichloromethane (DCM, 50 mL), thionyl chloride (5.4 mL, 74.6 mmol) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL). The mixture is then refluxed for 2 hours. The excess thionyl chloride and DCM are removed under reduced pressure to yield crude 2-bromobenzoyl chloride, which is used in the next step without further purification.
Experimental Protocol: Synthesis of this compound (Route 1)
The crude 2-bromobenzoyl chloride is dissolved in anhydrous DCM (50 mL) and cooled to 0 °C. A solution of methylamine (40% in water, 7.7 mL, 99.4 mmol) and triethylamine (13.9 mL, 99.4 mmol) in DCM (20 mL) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product. Purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) affords pure this compound (assuming an 85% yield for the two steps, 9.0 g).
Route 2: The Coupling Reagent-Mediated Amidation
This route avoids the use of the highly reactive and corrosive thionyl chloride by employing a coupling reagent to activate the carboxylic acid for amidation.
Experimental Protocol: Synthesis of this compound (Route 2)
To a solution of 2-bromobenzoic acid (10.0 g, 49.7 mmol), methylamine hydrochloride (4.0 g, 59.6 mmol), and 1-hydroxybenzotriazole (HOBt) (8.0 g, 59.6 mmol) in anhydrous DMF (100 mL) at 0 °C, is added N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (11.4 g, 59.6 mmol) portion-wise. Diisopropylethylamine (DIPEA) (21.7 mL, 124.3 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with ethyl acetate (200 mL) and washed with 1 M HCl (3 x 50 mL), saturated NaHCO₃ solution (3 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to give pure this compound (assuming a 90% yield, 9.5 g).[5]
Route 3: A Greener, Copper-Catalyzed Alternative
This modern approach utilizes a copper catalyst to directly couple 2-bromobenzoic acid with methylamine, offering a potentially more sustainable pathway.
Experimental Protocol: Synthesis of this compound (Route 3)
A mixture of 2-bromobenzoic acid (10.0 g, 49.7 mmol), methylamine (40% in water, 6.2 mL, 79.5 mmol), K₂CO₃ (13.7 g, 99.4 mmol), Cu powder (0.32 g, 4.97 mmol), and Cu₂O (0.36 g, 2.49 mmol) in 2-ethoxyethanol (30 mL) is refluxed at 130 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is poured into water (100 mL) and filtered through Celite. The filtrate is acidified with 1 M HCl and the resulting precipitate is collected by filtration. The crude product is then dissolved in ethyl acetate (150 mL), washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated. Purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) yields pure this compound (assuming a 75% yield, 7.9 g).[6][7]
Green Chemistry Metrics: A Head-to-Head Comparison
The following table summarizes the calculated green chemistry metrics for the three synthetic routes.
| Metric | Route 1 (Acyl Chloride) | Route 2 (Coupling Reagent) | Route 3 (Copper-Catalyzed) |
| Atom Economy (%) | 50.3% | 40.8% | 69.8% |
| E-Factor | 25.4 | 45.1 | 18.2 |
| Process Mass Intensity (PMI) | 26.4 | 46.1 | 19.2 |
Note: Calculations are based on the provided hypothetical protocols and assumed yields. The mass of water used in the workup is included in the E-Factor and PMI calculations.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Discussion: Interpreting the Green Metrics
The analysis of the green chemistry metrics reveals a clear hierarchy in the environmental performance of the three synthetic routes.
Route 3 (Copper-Catalyzed) emerges as the most favorable option from a green chemistry perspective. It boasts the highest atom economy (69.8%), indicating that a larger proportion of the reactant atoms are incorporated into the final product. Consequently, it also has the lowest E-Factor (18.2) and PMI (19.2), signifying the generation of the least amount of waste relative to the product. The primary drawback of this method is the use of a copper catalyst, which would require removal from the final product, and the high reaction temperature.
Route 1 (Acyl Chloride) presents a middle ground. While its atom economy (50.3%) is significantly lower than the copper-catalyzed route, it is still better than the coupling reagent method. The E-Factor (25.4) and PMI (26.4) are respectable, but the use of thionyl chloride is a major disadvantage due to its corrosive and hazardous nature, generating HCl and SO₂ as byproducts.
Route 2 (Coupling Reagent) is the least green of the three options. It has the lowest atom economy (40.8%) due to the use of high molecular weight coupling reagents (EDC and HOBt) and a base (DIPEA), which are not incorporated into the final product and contribute significantly to the waste stream. This is reflected in its high E-Factor (45.1) and PMI (46.1), indicating that for every kilogram of product, over 45 kilograms of waste are generated. While this method avoids the use of thionyl chloride, the large amount of waste produced makes it an unattractive option from a sustainability standpoint.
Conclusion and Future Directions
This comparative guide demonstrates the power of green chemistry metrics in providing a quantitative and objective assessment of different synthetic routes. For the synthesis of this compound, the copper-catalyzed amination (Route 3) is demonstrably the greenest approach, offering significant advantages in terms of atom economy and waste reduction.
While the protocols presented herein are based on established literature for analogous reactions, further optimization of the copper-catalyzed route could lead to even better green chemistry metrics. Future research should focus on developing more efficient and recyclable copper catalysts, as well as exploring lower-boiling, more environmentally benign solvents. By embracing a data-driven approach to route selection, the chemical community can continue to advance towards more sustainable and efficient synthetic practices.
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A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Benzamide Derivatives
Introduction: The Imperative of Robust Assay Cross-Validation in Benzamide Derivative Drug Discovery
Benzamide derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4][5][6][7][8] As these promising candidates advance through the drug discovery pipeline, the reliability and consistency of the biological data underpinning their development are paramount. This guide provides a comprehensive framework for the cross-validation of biological assay results for benzamide derivatives, ensuring data integrity and comparability across different experimental setups, laboratories, and over time.
Cross-validation of bioanalytical methods is a critical requirement by regulatory bodies like the FDA and EMA, especially when comparing data from different laboratories or when methods are modified during a drug development program.[9][10][11][12][13][14] This process ensures that data generated across various sites and studies can be confidently compared and integrated.[14]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design and statistical analysis, empowering you to build self-validating systems for your research.
The Landscape of Biological Assays for Benzamide Derivatives
The diverse biological activities of benzamide derivatives necessitate a range of assay platforms. The choice of assay is intrinsically linked to the therapeutic target and the desired pharmacological effect. Common assays include:
-
Cell-Based Assays: These are fundamental for assessing the effect of benzamide derivatives on cellular processes. Examples include proliferation assays (e.g., MTT, CellTiter-Glo®) to evaluate anticancer activity, and reporter gene assays to measure the modulation of specific signaling pathways.[1]
-
Antimicrobial Assays: For derivatives with antimicrobial potential, standard methods like broth microdilution or agar well diffusion are used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[2][6]
-
Enzyme Inhibition Assays: Many benzamide derivatives exert their effects by inhibiting specific enzymes. In vitro assays using purified enzymes are crucial for determining inhibitory potency (e.g., IC50 values) and elucidating the mechanism of action.
-
Ligand Binding Assays (LBAs): These assays are employed to quantify the binding affinity of a benzamide derivative to its target receptor.[13]
The inherent variability in these biological systems and assay technologies underscores the need for rigorous cross-validation.
The Core Principles of Assay Cross-Validation
The primary goal of cross-validation is to ensure the consistency and reliability of an analytical method. This is achieved by assessing and controlling for various sources of variability. The two key metrics in this process are intra-assay precision and inter-assay precision .
Understanding Assay Variability
Intra-Assay Precision (Within-Run Reproducibility): This measures the variability of results within a single assay run.[15][16] It reflects the consistency of measurements performed on the same plate and at the same time. High intra-assay variability can point to issues with pipetting technique, or positional effects on the plate.[15][17]
Inter-Assay Precision (Between-Run Reproducibility): This assesses the variability between different assay runs, which may be performed on different days, by different analysts, or with different batches of reagents.[15][16] It provides a measure of the long-term robustness of the assay.
The Statistical Backbone: Coefficient of Variation (%CV)
The coefficient of variation (%CV) is a standardized measure of dispersion of a probability distribution or frequency distribution. It is calculated as the ratio of the standard deviation to the mean and is expressed as a percentage.[15][18][19]
Formula for %CV:
%CV = (Standard Deviation / Mean) * 100
Generally accepted limits for %CV in bioanalytical assays are:
A Step-by-Step Guide to Cross-Validating Biological Assays for Benzamide Derivatives
This section provides a detailed workflow for conducting a cross-validation study.
Step 1: Assay Development and Optimization
Before any validation can occur, the assay must be thoroughly developed and optimized. This includes selecting the appropriate reagents, determining optimal incubation times and temperatures, and establishing a suitable dynamic range.
Step 2: Single-Laboratory Validation
A full validation of the analytical method should be performed in at least one laboratory. This establishes the initial performance characteristics of the assay. Key validation parameters include:
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample matrix.[13][20]
-
Calibration Curve: A series of standards of known concentrations used to establish the relationship between the analytical signal and the analyte concentration.[13]
-
Accuracy and Precision: As defined by intra- and inter-assay %CV.[13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[13]
Step 3: Inter-Laboratory Cross-Validation Design
When data from multiple laboratories needs to be compared, a formal cross-validation study is required.[9][10][13]
Experimental Design:
-
Preparation of Quality Control (QC) Samples: A central laboratory should prepare a set of QC samples at low, medium, and high concentrations within the assay's dynamic range.[14]
-
Blinding and Distribution: These QC samples, along with a set of "real" study samples (if available), should be blinded and distributed to the participating laboratories.[14]
-
Standardized Protocol: All laboratories must use the same, detailed standard operating procedure (SOP) for the assay.
Step 4: Sample Analysis and Data Collection
Each laboratory analyzes the blinded samples according to the SOP. It is crucial to adhere strictly to the protocol to minimize variability introduced by procedural differences.
Step 5: Statistical Analysis and Interpretation
The unblinded data from all laboratories is then statistically analyzed.
Data Analysis Workflow:
-
Calculate Intra-Assay %CV: For each laboratory, calculate the %CV for the replicate measurements of each QC sample.
-
Calculate Inter-Assay %CV: For each laboratory, calculate the %CV for the mean of the QC samples across multiple runs.
-
Calculate Inter-Laboratory Bias: Compare the mean results for each QC sample between laboratories. The percentage bias can be calculated as:
%Bias = [(Mean Value from Lab B - Mean Value from Lab A) / Mean Value from Lab A] * 100
The acceptance criterion for inter-laboratory bias is typically within ±15%.[14]
Step 6: Documentation and Reporting
Case Study: Cross-Validation of a Cell Proliferation Assay for a Novel Benzamide Anticancer Compound
Objective: To cross-validate an MTT cell proliferation assay for a novel benzamide derivative (Compound X) between two research sites (Lab A and Lab B).
Methodology:
-
QC Sample Preparation (Lab A): Lab A prepared QC samples of Compound X in cell culture medium at three concentrations: 1 µM (Low QC), 10 µM (Mid QC), and 50 µM (High QC).
-
Blinding and Shipping: The QC samples were blinded and shipped on dry ice to Lab B.
-
Assay Protocol: Both labs used a standardized protocol for the MTT assay, including the same cell line, seeding density, treatment duration, and MTT reagent.
-
Data Analysis: Each lab performed three independent runs of the assay. The IC50 values were calculated for each run.
Results:
| QC Level | Lab A (Mean IC50 ± SD) | Lab A Intra-Assay %CV | Lab A Inter-Assay %CV | Lab B (Mean IC50 ± SD) | Lab B Intra-Assay %CV | Lab B Inter-Assay %CV | % Bias (Lab B vs. Lab A) |
| Low QC (1 µM) | 1.2 ± 0.1 µM | 8.3% | 9.1% | 1.3 ± 0.12 µM | 9.2% | 10.5% | +8.3% |
| Mid QC (10 µM) | 10.5 ± 0.8 µM | 7.6% | 8.2% | 9.8 ± 0.9 µM | 9.2% | 9.8% | -6.7% |
| High QC (50 µM) | 48.2 ± 3.5 µM | 7.3% | 7.9% | 51.5 ± 4.1 µM | 8.0% | 8.5% | +6.8% |
The intra- and inter-assay %CVs for both laboratories were well within the acceptable limits of <10% and <15%, respectively. The percentage bias between the two labs was also within the ±15% acceptance criteria. Therefore, the MTT assay for Compound X is considered successfully cross-validated between Lab A and Lab B, and data from both sites can be confidently compared.
Troubleshooting Common Cross-Validation Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Intra-Assay %CV (>10%) | Inconsistent pipetting, temperature gradients across the plate, edge effects. | Retrain analysts on proper pipetting techniques, ensure uniform plate incubation, and consider excluding data from outer wells. |
| High Inter-Assay %CV (>15%) | Variability in reagent lots, differences in analyst technique, instrument drift. | Qualify new reagent lots before use, ensure all analysts are following the SOP precisely, and perform regular instrument calibration and maintenance. |
| Significant Inter-Laboratory Bias (>15%) | Deviations from the SOP, differences in environmental conditions, issues with sample stability during shipping. | Conduct a thorough review of the SOP with both labs, investigate any differences in lab environments, and include temperature monitors in sample shipments. |
The Broader Impact: Ensuring Data Integrity for Regulatory Success
Rigorous cross-validation of biological assays is not merely a matter of good scientific practice; it is a prerequisite for successful drug development and regulatory approval. By demonstrating the consistency and reliability of your data, you build a foundation of trust with regulatory agencies and increase the likelihood of a smooth and successful submission process.
References
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Introduction: The Cornerstone of Translational Success
In the landscape of drug discovery and development, the journey from a promising compound to a clinically effective therapeutic is both arduous and fraught with challenges. Central to this journey is the rigorous evaluation of a compound's efficacy. This evaluation is not a single event but a carefully orchestrated series of experiments that begin "in the glass" (in vitro) and progress to "within the living" (in vivo).[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret comparative efficacy studies of related compounds.
The objective is not merely to generate data but to build a cohesive narrative that links a compound's molecular action to its physiological effect. By systematically comparing the performance of structurally related compounds, we can elucidate critical Structure-Activity Relationships (SAR) , which are foundational to rational drug design and lead optimization.[2][3][4][5] This guide will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer a clear path to interpreting the complex interplay between in vitro potency and in vivo efficacy.
Chapter 1: Foundational Principles of Efficacy Testing
A successful drug development campaign hinges on a deep understanding of what in vitro and in vivo studies can—and cannot—tell us. They are not interchangeable but rather two complementary pieces of a larger puzzle.
The World of In Vitro Efficacy: Potency and Mechanism
In vitro studies are reductionist by nature, allowing for the examination of a compound's effect on a specific biological target in a controlled, isolated environment.[6] This approach is cost-effective, highly efficient, and crucial for initial screening and mechanism of action (MOA) studies.[1]
Key Parameters & Concepts:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the response of a biological process by 50%.[7][8] It is a primary measure of a compound's potency.
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that induces a response halfway between the baseline and maximum effect.[7][8]
-
Kd (Dissociation Constant): A measure of the binding affinity between a ligand (drug) and its target. A lower Kd signifies tighter binding.[8]
-
Assay Types:
-
Biochemical Assays: Utilize purified components like enzymes or receptors to directly measure a compound's interaction with its target (e.g., enzyme inhibition or receptor binding assays).[9][10]
-
Cell-Based Assays: Employ living cells to assess a compound's effect in a more biologically relevant context, measuring outcomes like cell viability, proliferation, or the modulation of a signaling pathway.[11][12]
-
While invaluable, in vitro systems cannot fully replicate the complex environment of a whole organism.[1] They lack the intricate network of metabolic processes, cell-cell interactions, and physiological barriers that a drug encounters in the body.
The Realm of In Vivo Efficacy: The Whole-Organism Response
In vivo studies are essential for understanding how a compound behaves in a complex, living system.[1] They provide critical insights into the interplay between a drug's pharmacokinetic and pharmacodynamic properties, which ultimately determines its therapeutic effect.
Key Concepts & Terminology:
-
Pharmacokinetics (PK): The study of what the body does to a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[13][14][15][16]
-
Pharmacodynamics (PD): The study of what the drug does to the body, focusing on its mechanism of action and the relationship between drug concentration and effect.[13][14][15]
-
Efficacy Endpoints: These are the measurable outcomes of an in vivo study, such as tumor growth inhibition (TGI) in oncology models or reduction in disease-specific biomarkers.[17]
-
The 3Rs (Replacement, Reduction, Refinement): This is a fundamental ethical framework for the use of animals in research, aiming to replace animal studies with alternatives where possible, reduce the number of animals used, and refine procedures to minimize suffering.[18][19][20][21][22]
The primary challenge and goal of preclinical development is to establish a strong In Vitro-In Vivo Correlation (IVIVC) , which is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[23][24][25][26]
Chapter 2: Designing a Robust Comparative Study
The quality of a comparative analysis is directly dependent on the rigor of the experimental design. Every choice, from the cell line to the animal model, must be deliberate and scientifically justified.
The Logic of Experimental Selection
The central tenet is to select systems that are most relevant to the disease biology and the compound's proposed mechanism of action. For instance, when studying a kinase inhibitor for a specific cancer, one should choose a cell line known to harbor the target kinase and be dependent on its activity. This choice should then translate to an in vivo model, such as a xenograft derived from that same cell line, to maintain consistency.[17]
Workflow: From In Vitro Hit to In Vivo Candidate
The following diagram illustrates a typical workflow for progressing compounds from initial in vitro screening to in vivo efficacy testing.
Detailed Protocol: In Vitro Cell Viability Assay (Example: MTT Assay)
This protocol provides a self-validating system for assessing the cytotoxic or cytostatic effects of a compound series on a cancer cell line.
Objective: To determine the IC50 value for a series of related compounds.
Materials:
-
Adherent cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-channel pipette, plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure viability is >95% using a dye exclusion method like Trypan Blue.[12]
-
Seed 5,000 cells/well in 100 µL of complete medium into a 96-well plate.
-
Rationale: Seeding density is optimized to ensure cells are in the exponential growth phase during the experiment and do not become confluent.
-
Include "no-cell" control wells (medium only) for background subtraction.
-
-
Compound Treatment:
-
After 24 hours of incubation (to allow cell adherence), prepare serial dilutions of the test compounds in complete medium. A typical starting concentration is 100 µM with 8-10 dilution points.
-
Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "positive control" (a known cytotoxic agent like staurosporine).
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Rationale: A 24-hour pre-incubation ensures a healthy, adhered monolayer. The vehicle control is critical to ensure the solvent itself is not causing toxicity.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Rationale: A 72-hour incubation is a standard duration to observe effects on cell proliferation.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[12]
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no-cell" wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[27]
-
Workflow: In Vivo Efficacy Study (Example: Xenograft Tumor Model)
Objective: To evaluate the anti-tumor efficacy of lead compounds in a murine xenograft model.
Pre-procedural Planning:
-
Model Selection: Choose an appropriate animal model. For oncology, this is often an immunodeficient mouse (e.g., NOD/SCID) that can accept a human tumor xenograft.[17][28]
-
Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC), adhering to the 3Rs principles.[18][19]
-
Study Design:
Step-by-Step Workflow:
-
Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, Compound A, Compound B).
-
Rationale: Randomization ensures an unbiased distribution of tumor sizes across groups at the start of the study.
-
-
Dosing: Administer the compounds according to a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days). The dose levels are informed by prior PK studies.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record body weight at the same frequency as a measure of general toxicity.
-
Observe animals daily for any adverse clinical signs.
-
-
Study Termination and Analysis:
-
The study is concluded when tumors in the vehicle group reach a predetermined endpoint size or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for a target protein) to confirm the drug's mechanism of action in vivo.[17]
-
Chapter 3: Data Analysis and Interpretation
The ultimate goal is to synthesize the in vitro and in vivo data to build a compelling case for a lead compound. This involves bridging the often-observed gap between the two systems.
The In Vitro-In Vivo Correlation (IVIVC) Challenge
A potent compound in vitro may fail in vivo for numerous reasons:
-
Poor Pharmacokinetics: The compound is not well absorbed, is rapidly metabolized, or does not reach the target tissue in sufficient concentrations.[13][30]
-
Off-Target Toxicity: The compound causes unforeseen toxicity in the whole organism.
-
Lack of Target Engagement: The compound fails to engage its target effectively in the complex in vivo environment.
The following diagram illustrates the decision-making process for advancing a compound based on both in vitro and in vivo data.
Presenting Comparative Data
Summarizing data in a clear, concise table is essential for comparing related compounds and identifying promising candidates.
Table 1: Comparative Efficacy of Related Kinase Inhibitors
| Compound | Target Kinase IC50 (nM) | A549 Cell Viability IC50 (nM) | Mouse PK (Oral) Cmax (µM) @ 10 mg/kg | A549 Xenograft TGI (%) @ 10 mg/kg |
| Parent-01 | 150 | 2500 | 0.5 | 15% |
| Analog-02 | 25 | 300 | 0.2 | 25% |
| Analog-03 | 5 | 50 | 2.1 | 75% |
| Analog-04 | 8 | 90 | 0.1 | Not Tolerated |
Interpretation of the Data:
-
Parent-01 shows weak activity both in vitro and in vivo.
-
Analog-02 is more potent in vitro than the parent compound, but its poor pharmacokinetic profile (low Cmax) likely contributes to its modest in vivo efficacy.
-
Analog-03 represents a successful optimization. The high in vitro potency translates to strong in vivo efficacy, supported by a robust pharmacokinetic profile. This compound is a strong candidate for advancement.
-
Analog-04 is potent in vitro but exhibits toxicity in vivo ("Not Tolerated"), highlighting the importance of whole-organism studies. This compound would be deprioritized.
This analysis of the Structure-Activity Relationship (SAR) demonstrates how chemical modifications from the parent structure led to improvements in potency and pharmacokinetic properties, culminating in the superior profile of Analog-03.[5][31]
Conclusion: An Iterative Path to Success
The comparative analysis of in vitro and in vivo efficacy is not a linear process but an iterative cycle of design, testing, and analysis. By integrating data from well-controlled in vitro assays and thoughtfully designed in vivo models, researchers can build a strong, evidence-based foundation for advancing the most promising compounds. The principles and protocols outlined in this guide are intended to provide a robust framework for navigating this complex but critical phase of drug discovery, ultimately increasing the probability of translating a scientific hypothesis into a life-changing therapeutic.
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- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
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Safety Operating Guide
Proper Disposal of 2-bromo-N-methylbenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, in-depth protocol for the proper disposal of 2-bromo-N-methylbenzamide, a compound frequently utilized in organic synthesis. As a senior application scientist, my objective is to offer not just a set of instructions, but a comprehensive understanding of the chemical principles and safety considerations that underpin these procedures, ensuring the well-being of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Reactivity
The primary hazards associated with this class of compounds include potential irritation to the skin, eyes, and respiratory tract. During thermal decomposition, hazardous byproducts such as hydrogen bromide and oxides of nitrogen can be released.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Key Reactivity Considerations:
-
Amide Bond: The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions, breaking down into 2-bromobenzoic acid and methylamine. This reactivity forms the basis for one of the recommended chemical neutralization methods.
-
Aryl Bromide: The carbon-bromine bond can be cleaved under reductive conditions, a process known as dehalogenation. This offers another avenue for chemical degradation to less hazardous compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for larger quantities. | Protects against splashes of the chemical and its solutions, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Always consult the manufacturer's glove compatibility chart. | Provides a barrier against skin contact, preventing potential irritation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | All operations should be conducted in a certified chemical fume hood. | Prevents inhalation of any dust or vapors, which may cause respiratory tract irritation. |
Disposal Pathways: A Multi-faceted Approach
There are two primary pathways for the proper disposal of this compound: licensed hazardous waste disposal and in-lab chemical neutralization. The choice of method will depend on the quantity of waste, available facilities, and local regulations.
Diagram of Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Licensed Hazardous Waste Disposal
For large quantities of this compound or when in-lab treatment is not feasible, disposal through a licensed hazardous material disposal company is the mandatory and most straightforward approach.
Procedure:
-
Segregation and Labeling: Collect the waste in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for pickup and disposal.
This method ensures compliance with regulations set by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]
In-Lab Chemical Neutralization
For small quantities, chemical neutralization can be a viable option to render the compound less hazardous before disposal. Two primary methods are recommended: alkaline hydrolysis and reductive dehalogenation.
Important Note: These procedures should only be performed by trained personnel in a properly equipped laboratory.
This method leverages the susceptibility of the amide bond to cleavage under basic conditions. The process converts this compound into 2-bromobenzoic acid and methylamine.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Stirring plate and stir bar
-
pH paper or pH meter
Experimental Protocol:
-
Dissolution: In a chemical fume hood, dissolve the this compound waste in a minimal amount of ethanol or methanol in a round-bottom flask. N-methylbenzamide, a related compound, is soluble in these polar solvents.[5][6][7]
-
Addition of Base: Prepare a 2M solution of sodium hydroxide in water. Slowly add an excess of the NaOH solution to the flask while stirring. A 3 to 5-fold molar excess of NaOH is recommended to ensure complete hydrolysis.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if necessary.
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess base by slowly adding a dilute acid (e.g., 1M HCl) until the pH is between 6 and 8.
-
Disposal: The resulting solution, containing 2-bromobenzoic acid, methylamine salts, and sodium salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's EHS for specific guidelines.
This method focuses on removing the bromine atom from the aromatic ring, a common strategy for detoxifying halogenated organic compounds.[8][9][10] Catalytic hydrogenation is a robust method for this transformation.
Materials:
-
This compound waste
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethanol or Methanol
-
Sodium acetate (or another mild base)
-
Hydrogen source (hydrogen gas cylinder or a hydrogen generator)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite or a syringe filter)
Experimental Protocol:
-
Setup: In a chemical fume hood, dissolve the this compound waste in ethanol or methanol in a suitable reaction vessel.
-
Addition of Catalyst and Base: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%) and a mild base such as sodium acetate (1.5-2 equivalents). The base neutralizes the hydrobromic acid formed during the reaction.
-
Hydrogenation: Securely connect the reaction vessel to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen from the system and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The Celite pad should be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Disposal of Catalyst: The palladium-on-carbon waste should be collected in a separate, clearly labeled container for hazardous waste disposal.
-
Disposal of Filtrate: The filtrate, containing N-methylbenzamide and salts, is significantly less hazardous. Depending on local regulations, it may be permissible to dispose of it down the drain with plenty of water after confirming the absence of the starting material. Always consult with your EHS office.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
Procedure for Small Spills (manageable by trained personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal as hazardous waste. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Scoop the absorbent material into a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Finally, clean the area with soap and water.
Procedure for Large Spills:
-
Evacuate: Evacuate the laboratory immediately.
-
Alert Authorities: Alert your supervisor and contact your institution's EHS or emergency response team.
-
Secure the Area: Prevent entry to the affected area.
-
Provide Information: Be prepared to provide information about the spilled chemical to the emergency responders.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For this compound, a clear understanding of its chemical properties allows for a multi-pronged approach to its disposal. While engaging a licensed hazardous waste disposal service is the most direct and often required method, in-lab chemical neutralization through alkaline hydrolysis or reductive dehalogenation offers viable alternatives for small quantities, provided the necessary expertise and facilities are available. By adhering to the detailed procedures and safety protocols outlined in this guide, researchers can ensure the safe disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
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- Standard Operating Procedure for Bromine. (n.d.). Washington State University.
- N-Methylbenzamide | C8H9NO. (n.d.). PubChem.
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. (n.d.). Cleanchem Laboratories.
- Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
- Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). (1998, May 4). GovInfo.
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- The hydrolysis of 2-bromo-2-methylpropane | Feature. (n.d.). RSC Education.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. (2010, August). ResearchGate.
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A Researcher's Guide to the Safe Handling of 2-bromo-N-methylbenzamide
Hazard Identification and Risk Assessment
Structurally similar compounds, such as 4-bromo-2-fluoro-N-methylbenzamide and 2-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide, are classified as irritants.[1] Therefore, it is prudent to assume that 2-bromo-N-methylbenzamide may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] A thorough risk assessment should be conducted before commencing any experiment involving this compound.
Inferred Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Eye Irritation: Can cause serious irritation, potentially leading to damage if not addressed promptly.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Harmful if Swallowed: Similar benzamides are noted as being harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side-shields | Nitrile gloves | Long-sleeved lab coat | Work within a certified chemical fume hood |
| Dissolution and Solution Handling | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
A Step-by-Step Guide to PPE Usage
Donning PPE:
-
Lab Coat/Apron: Always wear a long-sleeved lab coat to protect your skin and clothing.[2] For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Eye and Face Protection: At a minimum, wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2] When handling larger quantities or during procedures with a significant splash risk, a face shield should be used in conjunction with goggles.[2]
-
Gloves: Nitrile gloves are a suitable choice for handling powdered chemicals.[2] Inspect gloves for any signs of damage before use. Ensure the gloves have long cuffs that can be pulled over the sleeves of your lab coat.[3]
-
Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[2]
Doffing PPE:
-
Gloves: Remove gloves first, peeling them off from the cuff downwards without touching the outer surface with your bare hands.
-
Apron/Lab Coat: Remove your apron or lab coat, turning it inside out as you remove it to contain any contamination.
-
Face Shield and Goggles: Remove your face shield and then your goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4]
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimize exposure and ensure a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
Handling Procedures
-
Preparation: Before handling the compound, ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle.
-
Post-Handling: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions. Wash hands and any exposed skin thoroughly after handling.[2]
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not pour chemical waste down the sink.[4]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- Sigma-Aldrich Inc. (2022). 2-bromo-N-(2-hydroxy-1,1-dimethylethyl)
- Fisher Scientific. (2025).
- Biosynth. (2022). Safety Data Sheet: 4-Bromo-2-fluoro-N-methylbenzamide.
- Sigma-Aldrich. (2025).
- (2015).
- New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide.
- Sigma-Aldrich. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264945, this compound. PubChem.
- U.S. Consumer Product Safety Commission. (n.d.).
- Utah State University. (n.d.).
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- NextGen Protocols. (n.d.).
- Fisher Scientific. (2024).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
